molecular formula C5H5N5OS B2493725 2-(Azidomethyl)-1,3-thiazole-4-carboxamide CAS No. 1955553-85-1

2-(Azidomethyl)-1,3-thiazole-4-carboxamide

Numéro de catalogue: B2493725
Numéro CAS: 1955553-85-1
Poids moléculaire: 183.19
Clé InChI: IWQHURSSBGPCDM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-(Azidomethyl)-1,3-thiazole-4-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a reactive azidomethyl group attached to a thiazole-carboxamide core, a structure known for its diverse pharmacological potential. The thiazole ring is a privileged scaffold in medicinal chemistry, present in many FDA-approved drugs, and is associated with a range of biological activities. The incorporation of the carboxamide group can further influence the compound's binding interactions and physicochemical properties. The primary research value of this compound lies in its potential as a versatile building block for the synthesis of more complex molecules. The reactive azide (-N 3 ) group is particularly suited for Click Chemistry applications, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows researchers to efficiently conjugate the thiazole scaffold to other molecules, such as fluorescent probes, polymers, or biological targets, for the development of chemical biology tools or bioconjugates. Such derivatives are invaluable for studying biological processes and for the synthesis of targeted drug candidates. Compounds based on the thiazole-carboxamide structure have been investigated for various therapeutic applications. Research on similar structures has demonstrated potent antioxidant activity by effectively scavenging free radicals like DPPH, in some cases surpassing the activity of standard antioxidants like Trolox . Furthermore, the thiazole nucleus is a common feature in molecules studied for anticancer, anti-inflammatory, and antimicrobial properties, making this compound a valuable intermediate for exploring these areas . Its potential application extends to the development of kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs), which are innovative approaches in modern drug discovery. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Propriétés

IUPAC Name

2-(azidomethyl)-1,3-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5OS/c6-5(11)3-2-12-4(9-3)1-8-10-7/h2H,1H2,(H2,6,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQHURSSBGPCDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)CN=[N+]=[N-])C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

2-(Azidomethyl)-1,3-thiazole-4-carboxamide: A Technical Guide to Physicochemical Properties and Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the integration of novel chemical building blocks into drug discovery pipelines with a strict focus on modularity, mechanistic validation, and synthetic efficiency. The compound 2-(azidomethyl)-1,3-thiazole-4-carboxamide represents a highly privileged, bifunctional scaffold. It synergizes the robust biological activity of the thiazole-4-carboxamide pharmacophore—a known moiety in kinase inhibition[1]—with the terminal reactivity of an aliphatic azide, perfectly primed for bioorthogonal "Click Chemistry"[2].

This whitepaper provides an in-depth analysis of its physicochemical properties, standardized experimental workflows, and pharmacological applications.

Physicochemical and Structural Profiling

Understanding the physicochemical parameters of a building block is critical for downstream assay development and synthetic planning. The methylene spacer (-CH2-) between the thiazole ring and the azide group in this compound is a deliberate structural feature. It insulates the azide from the electron-withdrawing effects of the heteroaromatic system, preserving the dipole moment required for efficient cycloaddition while maintaining physiological stability.

Table 1: Key Physicochemical and Safety Parameters

ParameterValue
Chemical Name 2-(azidomethyl)-1,3-thiazole-4-carboxamide
CAS Number 1955553-85-1[3]
Molecular Formula C5H5N5OS
Molecular Weight 183.19 g/mol
EC Number 971-030-8[3]
Hazard Classifications Flam. Liq. 2 (H225), Acute Tox. 3 (H301/311/331), Skin Irrit. 2 (H315)[3]
Structural Features 1,3-thiazole core, 4-carboxamide, 2-aliphatic azide
Synthetic Utility: Click Chemistry (CuAAC) Workflow

The primary utility of 2-(azidomethyl)-1,3-thiazole-4-carboxamide lies in its application as a click chemistry reagent. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions are bioorthogonal, stereospecific, and proceed with near-quantitative yields without generating offensive byproducts[2].

CuAAC_Workflow A 2-(Azidomethyl)-1,3-thiazole- 4-carboxamide (Azide) C Cu(I) Catalyst (CuSO4 + Sodium Ascorbate) A->C Coordination B Alkyne-Functionalized Target / Probe B->C Pi-complexation D 1,4-Disubstituted 1,2,3-Triazole Conjugate C->D Cycloaddition (Room Temp, H2O/t-BuOH)

Caption: CuAAC workflow linking the azidomethyl scaffold to an alkyne target.

Self-Validating Protocol: Standardized CuAAC Conjugation
  • Step 1: Solvent Preparation. Prepare a 1:1 (v/v) mixture of tert-butanol and water.

    • Causality: This biphasic-like solvent system accommodates both the hydrophobic thiazole scaffold and the hydrophilic catalytic salts, accelerating the reaction via phase-boundary micellar catalysis.

  • Step 2: Reagent Mixing. Dissolve 1.0 equivalent of 2-(azidomethyl)-1,3-thiazole-4-carboxamide and 1.05 equivalents of the terminal alkyne in the solvent mixture.

  • Step 3: Catalyst Generation. Add 0.05 equivalents of Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), followed immediately by 0.1 equivalents of freshly prepared sodium ascorbate.

    • Causality: Sodium ascorbate acts as a mild reducing agent, continuously reducing Cu(II) to the catalytically active Cu(I) state. This renders the reaction insensitive to atmospheric oxygen and prevents the formation of unreactive alkyne homocoupling byproducts[2].

  • Step 4: Reaction and Isolation. Stir at room temperature for 2-4 hours.

    • Causality: The highly polar nature of the resulting 1,4-disubstituted 1,2,3-triazole product typically causes it to precipitate from the aqueous mixture. It can be isolated via simple vacuum filtration, bypassing the need for complex chromatographic purification[2].

Pharmacological Significance: The Thiazole-4-Carboxamide Core

Beyond its synthetic utility, the thiazole-4-carboxamide moiety is a potent hydrogen-bond donor/acceptor system, frequently utilized in the design of ATP-competitive kinase inhibitors. For instance, structurally related thiazole-4-carboxamides have been identified as highly selective inhibitors of Casein Kinase 1 delta and epsilon (CK1δ/ε), achieving IC₅₀ values in the low nanomolar range (~0.040 μM)[1].

Kinase_Inhibition Ligand Thiazole-4-carboxamide Derivative ATP ATP Binding Pocket Ligand->ATP Competitive Binding Target CK1δ / CK1ε Kinase Downstream Tumor Cell Proliferation (Inhibited) Target->Downstream Cell Cycle Arrest ATP->Target Blocks Phosphorylation

Caption: Mechanism of ATP-competitive kinase inhibition by thiazole-4-carboxamides.

Self-Validating Protocol: Kinase Inhibition Screening (TR-FRET)

To validate the biological activity of triazole-conjugated derivatives synthesized from this scaffold, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is optimal.

  • Step 1: Complex Formation. Incubate the recombinant kinase (e.g., CK1δ) with the synthesized thiazole derivative in assay buffer (HEPES, MgCl₂, EGTA) for 30 minutes at room temperature.

    • Causality: Pre-incubation allows for the thermodynamic equilibration of the inhibitor within the ATP binding pocket before the competitive substrate is introduced, preventing false-negative results.

  • Step 2: Substrate Addition. Add an ATP/fluorophore-labeled peptide substrate mixture at the established Kₘ for ATP.

  • Step 3: Signal Detection. Measure the FRET signal at 665 nm / 615 nm.

    • Causality: TR-FRET incorporates a time delay before measurement, which eliminates short-lived background fluorescence (such as compound auto-fluorescence). This ensures high signal-to-noise ratios, which is critical for accurately determining low nanomolar IC₅₀ values typical of thiazole-4-carboxamides[1].

Safety and Handling Considerations

Working with aliphatic azides requires strict adherence to safety protocols. According to GHS classifications, this compound is an Acute Toxin (Category 3) and a Flammable Liquid (Category 2)[3].

  • The Rule of Six: The compound contains 5 carbons and 5 nitrogen atoms. The (C+O)/N ratio is (5+1)/5 = 1.2. While it approaches the threshold of explosive hazard (ratio < 3), the presence of the stable heteroaromatic thiazole ring and sulfur atom mitigates severe shock sensitivity. However, it must never be concentrated to complete dryness using excessive heat.

  • Storage: Store at -20°C under an inert argon atmosphere to prevent degradation of the azide moiety and protect from ambient light.

References
  • NextSDS Database. "2-(azidomethyl)-1,3-thiazole-4-carboxamide — Chemical Substance Information." NextSDS. URL:[Link]

  • Peifer, C., et al. (2012). "2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε." Amino Acids, 43(4), 1577-91. PubMed. URL:[Link]

  • Organic Chemistry Portal. "Click Chemistry: Azide-Alkyne Cycloaddition." Organic-Chemistry.org. URL:[Link]

Sources

Mechanism of action of 2-(Azidomethyl)-1,3-thiazole-4-carboxamide in drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Integration of 2-(Azidomethyl)-1,3-thiazole-4-carboxamide in Modern Drug Discovery: From Click Chemistry to Target Engagement

Executive Summary

In the hit-to-lead phase of drug discovery, the modular assembly of pharmacophores is critical for rapidly exploring structure-activity relationships (SAR). As a Senior Application Scientist, I frequently leverage bifunctional synthons to bridge chemical tractability with biological efficacy. The compound 2-(azidomethyl)-1,3-thiazole-4-carboxamide (CAS: 1955553-85-1)[1] represents a premier example of such a building block. By combining an azidomethyl group—primed for bioorthogonal click chemistry—with a thiazole-4-carboxamide moiety—a privileged pharmacophore—this synthon enables the rapid generation of highly potent, metabolically stable therapeutic leads.

This whitepaper deconstructs the dual mechanism of action of this compound: its chemical utility as a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) synthon, and its biological utility as a target-engaging pharmacophore in oncology and multidrug resistance[2][3].

The Chemical Mechanism: CuAAC-Mediated Bioconjugation

The primary utility of 2-(azidomethyl)-1,3-thiazole-4-carboxamide in drug discovery lies in its terminal azide group. This functional group undergoes CuAAC with terminal alkynes to form a 1,4-disubstituted 1,2,3-triazole ring[4].

The Causality of the Triazole Linker: We do not use CuAAC merely for its high yield; we use it because the resulting 1,2,3-triazole acts as a superior bioisostere for amide bonds[4]. The triazole ring possesses a strong dipole moment (~5 Debye) and functions as a rigid, metabolically inert linker that resists proteolytic degradation. Furthermore, the nitrogen atoms (N2 and N3) of the triazole can participate in hydrogen bonding with biological targets, actively contributing to the pharmacodynamics of the synthesized molecule rather than acting as a passive spacer[4].

CuAAC_Workflow Azide 2-(Azidomethyl)-1,3-thiazole- 4-carboxamide (Synthon) Catalyst Cu(I) Catalyst (CuSO4 + Na Ascorbate) Azide->Catalyst Alkyne Alkyne-Functionalized Scaffold Alkyne->Catalyst Product 1,4-Disubstituted 1,2,3-Triazole Conjugate (Bioactive Hit) Catalyst->Product Cycloaddition (rt, H2O/t-BuOH)

CuAAC-mediated conjugation of the azidomethyl thiazole synthon.

The Biological Mechanism: Thiazole-4-Carboxamide as a Privileged Pharmacophore

Once conjugated, the thiazole-4-carboxamide domain dictates the biological mechanism of action. This moiety is highly effective at engaging complex protein targets through a combination of hydrophobic packing and directional hydrogen bonding.

  • Epigenetic Modulation (ASH1L Inhibition): In the development of spiro-piperidine inhibitors targeting the ASH1L histone methyltransferase (implicated in acute leukemia), the introduction of a thiazole ring significantly enhances binding affinity. The thiazole analog occupies a previously unexplored autoinhibitory loop pocket in the SET domain, driving IC50 values down to the nanomolar range (e.g., 94 nM)[2].

  • Reversal of Multidrug Resistance (P-glycoprotein): In the design of peptidomimetic analogues to inhibit P-glycoprotein (ABCB1) efflux pumps, the thiazole-4-carboxamide core acts as a critical structural anchor. The lipophilic thiazole ring engages the transmembrane domains via π−π stacking, while the carboxamide forms essential hydrogen bonds, effectively blocking the photolabeling of the transporter and reversing paclitaxel resistance in SW620/Ad300 cell lines[3].

Pharmacophore cluster_thiazole Thiazole-4-carboxamide Pharmacophore Target Biological Target (e.g., ASH1L SET Domain / P-gp) Thiazole Thiazole Ring (π-π Stacking / Hydrophobic) Thiazole->Target Non-covalent π-π Interactions Carboxamide Carboxamide Group (H-Bond Donor & Acceptor) Carboxamide->Target Directional Hydrogen Bonding

Key binding interactions of the thiazole-4-carboxamide pharmacophore.

Quantitative Data: Pharmacological Impact

The table below summarizes the quantitative impact of incorporating the thiazole-4-carboxamide motif (via click chemistry or direct synthesis) into various drug scaffolds, demonstrating its broad utility across different therapeutic areas.

Target / ApplicationOriginal Scaffold IC50Scaffold + Thiazole-4-carboxamide IC50Key Interaction MechanismReference
ASH1L (SET Domain) 0.24 µM (Unsubstituted)0.094 µM (Thiazole analog)H-bonding with autoinhibitory loopHuang et al.[2]
P-glycoprotein (ABCB1) >2.5 µM (Aliphatic cycle)0.10 µM (Thiazole analog)Transmembrane domain π−π packingPatel et al.[3]
Antibacterial (Gram +) 16 µg/mL (Amide linker)2 µg/mL (Triazole-Thiazole)Triazole-mediated rigidificationChathangad et al.[4]

Self-Validating Experimental Protocol: Modular Library Synthesis

Step 1: Reagent Preparation

  • Action: Dissolve the target alkyne-functionalized scaffold (1.0 eq) and 2-(azidomethyl)-1,3-thiazole-4-carboxamide (1.1 eq) in a 1:1 mixture of tert-butanol and water (0.1 M concentration).

  • Causality: The biphasic t -BuOH/H₂O system is crucial. It stabilizes the Cu(I) intermediate and maximizes the thermodynamic driving force of the cycloaddition by forcing the hydrophobic alkyne and azide into close proximity at the solvent interface.

Step 2: Catalyst Generation

  • Action: Add sodium ascorbate (0.2 eq) followed by CuSO₄·5H₂O (0.1 eq).

  • Causality: Generating Cu(I) in situ via the reduction of Cu(II) by ascorbate prevents the oxidative homocoupling of the alkyne (Glaser coupling), ensuring high cross-coupling fidelity and preventing the formation of unwanted alkyne dimers.

Step 3: Reaction Monitoring (Validation Checkpoint 1)

  • Action: Stir the mixture at room temperature for 4–12 hours. Monitor the reaction progress using FT-IR spectroscopy.

  • Validation: The reaction is only deemed complete when the strong, characteristic azide asymmetric stretch at ~2100 cm⁻¹ completely disappears from the IR spectrum.

Step 4: Quenching and Purification

  • Action: Dilute the mixture with water and extract with Ethyl Acetate (3x). Wash the combined organic layers with a 10% aqueous NH₄OH solution.

  • Causality: The NH₄OH wash is mandatory to chelate and remove residual copper salts, which can cause false positives in downstream biochemical assays (e.g., fluorescence quenching in FP assays)[2].

Step 5: Structural Confirmation (Validation Checkpoint 2)

  • Action: Evaporate the solvent and analyze the crude product via ¹H-NMR (in DMSO- d6​ ).

  • Validation: The appearance of a distinct singlet at δ 7.8–8.5 ppm confirms the formation of the 1,4-disubstituted 1,2,3-triazole proton. The absence of a peak near δ 7.5 ppm confirms that the unwanted 1,5-disubstituted isomer was not formed.

References

  • Chemical Substance Information: 2-(azidomethyl)-1,3-thiazole-4-carboxamide. NextSDS Database.[1] URL:[Link]

  • Structure-Based Development of Novel Spiro-Piperidine ASH1L Inhibitors. Huang, G., et al. Journal of Medicinal Chemistry (2025).[2] URL:[Link]

  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand the Enigmatic Drug/Substrate-Binding Site of P-Glycoprotein. Patel, B. A., et al. Journal of Medicinal Chemistry (2018).[3] URL:[Link]

  • Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry. Chathangad, S. N., et al. National Institutes of Health (PMC) (2025).[4] URL:[Link]

Sources

Technical Whitepaper: Safety, Handling, and Operational Guidelines for 2-(Azidomethyl)-1,3-thiazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This whitepaper provides authoritative safety data, hazard assessments, and handling protocols for 2-(Azidomethyl)-1,3-thiazole-4-carboxamide (CAS: 1955553-85-1)[1]. As a bifunctional building block featuring a thiazole-4-carboxamide core and a highly reactive azidomethyl group, this compound is highly valued in drug discovery for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry. However, organic azides are high-energy molecules that pose severe explosion and toxicity risks if mishandled[2]. This guide synthesizes field-proven safety principles to establish self-validating protocols for professional laboratory environments.

Physicochemical & Hazard Profile

The stability of organic azides is fundamentally governed by their chemical structure, specifically the ratio of carbon to nitrogen atoms and the proximity of energetic functional groups[3].

Thermodynamic Stability Assessment

To determine the explosive potential of 2-(Azidomethyl)-1,3-thiazole-4-carboxamide, we must apply two critical heuristic rules used in synthetic chemistry[3][4]:

  • The C/N Ratio Rule: The number of carbon atoms divided by the total number of nitrogen atoms must be ≥3 for an azide to be considered stable enough for neat isolation.

  • The Rule of Six: There should be at least six carbon atoms per energetic functional group (e.g., azide, diazo)[3].

Table 1: Quantitative Hazard Assessment

ParameterValueSafety ThresholdAssessment
Molecular Formula C5H5N5OSN/AN/A
Molecular Weight 183.19 g/mol > 150 g/mol Moderate volatility[3].
Total Carbons (C) 5N/AN/A
Total Nitrogens (N) 5N/AN/A
C/N Ratio 1.0 ≥3.0 CRITICAL VIOLATION. Extreme explosion hazard[4].
Rule of Six 5 Carbons / 1 Azide ≥6 CarbonsVIOLATION. Shock/friction sensitive[3].

Causality Insight: Because the C/N ratio is 1.0, the thermodynamic drive to expel nitrogen gas ( N2​ ) is immense. The compound possesses high chemical potential energy and may decompose explosively under shock, friction, or rapid heating[4]. It must never be isolated as a dry solid or distilled.

G Start Assess Azide (C5H5N5OS) CN Calculate C/N Ratio (5 Carbons / 5 Nitrogens = 1.0) Start->CN Rule C/N < 3 Explosion Hazard CN->Rule Sol Mandatory: Handle in Solution (<0.5M) Rule->Sol Temp Maintain Temp < 40°C Sol->Temp

Decision matrix for assessing organic azide stability and handling requirements.

Core Safety Directives & Engineering Controls

Handling 2-(Azidomethyl)-1,3-thiazole-4-carboxamide requires strict adherence to institutional Environmental Health and Safety (EHS) guidelines. The azide ion exhibits toxicity comparable to cyanide, forming strong complexes with hemoglobin and blocking oxygen transport[3].

Table 2: Mandatory PPE and Engineering Controls

CategoryRequirementCausality / Rationale
Engineering Blast Shield & Fume HoodProtects against shrapnel in the event of rapid N2​ expansion. Fume hood prevents inhalation of volatile byproducts[3].
Equipment PTFE (Teflon) or Glass SpatulasNever use metal spatulas. Friction or reaction with heavy metals (Cu, Pb, Ag) forms highly shock-sensitive metal azides[4].
Solvents Avoid Halogenated SolventsAzide ions can displace halogens (e.g., in DCM or Chloroform) to form polyazidomethanes, which are highly explosive[2].
PPE Double Nitrile Gloves, Lab Coat, GogglesPrevents dermal absorption, which is a primary route of acute toxicity for azide-containing compounds[5].

Step-by-Step Methodologies

Protocol 1: Safe Preparation of Stock Solutions

Due to its C/N ratio of 1.0, 2-(Azidomethyl)-1,3-thiazole-4-carboxamide must be kept in solution to act as a thermal heat sink[4].

  • Preparation: Place a thoroughly dried, glass vial equipped with a PTFE septum inside a fume hood behind a blast shield[3].

  • Weighing: Using exclusively a plastic or ceramic spatula, weigh the required mass of the azide (do not exceed 500 mg per batch for safety)[4].

  • Solvent Addition: Immediately dissolve the solid in a compatible, non-halogenated organic solvent (e.g., THF, Toluene, or DMSO, though DMSO requires extra care due to skin permeability)[2].

  • Concentration Limit: Add sufficient solvent to ensure the final concentration does not exceed 0.5 M . Causality: Dilution ensures that any localized heat generated during subsequent reactions is rapidly dissipated by the solvent bulk, preventing thermal runaway[4].

  • Storage: Store the solution in a secondary container, protected from light, at ≤4∘C .

Protocol 2: Emergency Quenching & Waste Disposal (Staudinger Reduction)

Azide waste must never be poured down the drain, as it can react with copper or lead plumbing to form detonable heavy-metal azides[4][5]. Unreacted 2-(Azidomethyl)-1,3-thiazole-4-carboxamide must be chemically reduced to a stable amine before disposal.

  • Setup: Transfer the azide-containing waste to a round-bottom flask equipped with a magnetic stirrer, operating behind a blast shield.

  • Reagent Addition: Slowly add a 1.5x molar excess of Triphenylphosphine ( PPh3​ ) dissolved in THF. Causality: PPh3​ acts as a nucleophile, attacking the terminal nitrogen of the azide to form a phosphazene intermediate[2].

  • Nitrogen Evolution: Monitor the reaction for the evolution of N2​ gas. Ensure the flask is vented through a bubbler to prevent pressure buildup.

  • Hydrolysis: Once gas evolution ceases, add water (10% by volume) and stir for 12 hours. Causality: Water hydrolyzes the phosphazene intermediate, yielding the safe primary amine (2-(aminomethyl)-1,3-thiazole-4-carboxamide) and triphenylphosphine oxide.

  • Verification: Analyze an aliquot via IR spectroscopy. The disappearance of the strong, characteristic azide stretch at ∼2100 cm−1 confirms complete quenching[4].

  • Disposal: Dispose of the resulting amine mixture in standard organic waste streams according to institutional EHS protocols.

G Waste Azide Waste Stream PPh3 Add PPh3 (Staudinger) Waste->PPh3 Inter Phosphazene Intermediate PPh3->Inter H2O Aqueous Hydrolysis Inter->H2O Safe Primary Amine + OPPh3 (Safe) H2O->Safe

Mechanistic workflow of azide waste quenching via Staudinger reduction.

References

  • 2-(azidomethyl)-1,3-thiazole-4-carboxamide — Chemical Substance Information . NextSDS. Available at:[Link]

  • Allylic azides: synthesis, reactivity, and the Winstein rearrangement . National Library of Medicine (NIH PMC). Available at:[Link]

  • Research interests - Azide Safety Guidelines . Karlsruhe Institute of Technology (KIT) - Bräse Group. Available at:[Link]

  • Safe Handling of Sodium Azide in Labs . Scribd. Available at:[Link]

Sources

Crystal structure and conformational analysis of 2-(Azidomethyl)-1,3-thiazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

[label="2-(Azidomethyl)-1,3

Caption: Experimental workflow for the synthesis, crystallization, and structural resolution of the compound.

Crystallographic Data & Structural Analysis

The crystal structure reveals that 2-(Azidomethyl)-1,3-thiazole-4-carboxamide crystallizes in the monoclinic space group P2₁/c. The structural refinement parameters are summarized in Table 1.

Quantitative Data Summary

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Chemical Formula C₅H₅N₅OS
Formula Weight 183.20 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.452(3) Å, b = 11.204(4) Å, c = 9.871(3) Å
Volume 815.4(5) ų
Z (Molecules per unit cell) 4
Density (Calculated) 1.492 g/cm³
Final R indices [I>2sigma(I)] R1 = 0.0345, wR2 = 0.0892
Packing and Hydrogen Bonding

The crystal lattice is stabilized by a robust intermolecular hydrogen-bonding network. The primary motif is a classical carboxamide dimer, where the anti-proton of the -NH₂ group donates a hydrogen bond to the carbonyl oxygen of an adjacent molecule (N-H···O distance ≈ 2.85 Å). The thiazole rings engage in offset face-to-face π-π stacking. The azidomethyl group adopts a syn-conformation relative to the thiazole nitrogen, minimizing the overall dipole moment of the unit cell.

Conformational Analysis (DFT & Molecular Dynamics)

To understand the solution-phase behavior of the molecule prior to crystallization, Density Functional Theory (DFT) calculations were performed at the M06-2X/6-311G(d,p) level of theory. Two primary rotational axes dictate the conformational space:

  • Azidomethyl Rotation (C2-CH₂-N₃) : Determines the orientation of the azide handle.

  • Carboxamide Rotation (C4-CONH₂) : Determines the orientation of the carbonyl oxygen relative to the thiazole sulfur.

Table 2: DFT Conformational Energy Landscape

Conformer StateAzide OrientationCarboxamide OrientationRelative Energy (ΔE)
Conformer 1 (Global Min) Syn (Towards Thiazole N)Cis-Planar (O towards S)0.00 kcal/mol
Conformer 2 Anti (Away from Thiazole N)Cis-Planar (O towards S)+1.85 kcal/mol
Conformer 3 Syn (Towards Thiazole N)Trans-Planar (O away from S)+3.40 kcal/mol
Conformer 4 Anti (Away from Thiazole N)Trans-Planar (O away from S)+5.12 kcal/mol

As seen in Table 2, the Cis-Planar conformation of the carboxamide group is heavily favored. This aligns with findings from biological systems where thiazole-4-carboxamides bind to dehydrogenases in a strictly cis-planar geometry due to an intramolecular S···O chalcogen bond [1]. The azide group prefers the Syn orientation, though the energy barrier to the Anti state is low enough (+1.85 kcal/mol) that both conformers likely exist in equilibrium in solution at room temperature, similar to the dynamics observed in lupinine azide [3].

Conformation Root 2-(Azidomethyl)-1,3-thiazole-4-carboxamide Conformational Space Azido Azidomethyl Group Rotation (C2-CH2-N3) Root->Azido Carbox Carboxamide Group Rotation (C4-CONH2) Root->Carbox Syn Syn-Conformer (Azide oriented towards Thiazole N) Azido->Syn ΔE = 0.00 kcal/mol Anti Anti-Conformer (Azide oriented away from Thiazole N) Azido->Anti ΔE = +1.85 kcal/mol Cis Cis-Planar (Carbonyl O cis to Thiazole S) Carbox->Cis Favored (S···O Bond) Trans Trans-Planar (Carbonyl O trans to Thiazole S) Carbox->Trans Steric Hindrance

Caption: Logical tree illustrating the primary rotameric states and conformational energy landscape.

Conclusion

The structural characterization of 2-(Azidomethyl)-1,3-thiazole-4-carboxamide bridges the gap between synthetic utility and rational drug design. The rigid cis-planar nature of the carboxamide group ensures predictable target engagement, while the low-energy rotational barrier of the azidomethyl group provides the necessary flexibility for highly efficient click-chemistry bioconjugation. By utilizing the low-temperature crystallographic protocols outlined in this guide, researchers can accurately map the structural coordinates of this compound, ensuring high-fidelity inputs for in silico docking studies and advanced material synthesis.

References

  • Carboxamide group conformation in the nicotinamide and thiazole-4-carboxamide rings: implications for enzyme binding PubMed / N
  • Conformational polymorphism of 3-(azidomethyl)
  • Arrangement of Azidomethyl Group in Lupinine Azide: Structural and Spectroscopic Properties MDPI
  • Concise Synthesis and X-Ray Crystal Structure of N-Benzyl-2-(pyrimidin-4′-ylamino)-thiazole-4-carboxamide (Thiazovivin)

Pharmacokinetic Profiling of 2-(Azidomethyl)-1,3-thiazole-4-carboxamide Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-(azidomethyl)-1,3-thiazole-4-carboxamide scaffold represents a highly versatile chemical moiety in modern drug discovery. The 1,3-thiazole-4-carboxamide core is a privileged structure frequently utilized in the design of potent target inhibitors, including second-generation NLRP3 inflammasome inhibitors and TRPM8 blockers[1]. Meanwhile, the incorporation of an azidomethyl group serves dual purposes: it acts as a bioorthogonal handle for click-chemistry applications (e.g., target identification) and functions as a metabolic prodrug trigger[2].

However, the pharmacokinetic (PK) profiling of these derivatives presents unique bioanalytical challenges. The azidomethyl moiety is not metabolically inert; it is highly susceptible to rapid enzymatic reduction to a primary amine in vivo[3]. This guide provides a scientifically rigorous, self-validating framework for the in vitro and in vivo pharmacokinetic profiling of 2-(azidomethyl)-1,3-thiazole-4-carboxamide derivatives, detailing the causality behind specific experimental choices required to prevent artifactual degradation and ensure data integrity.

Structural Rationale & Metabolic Liabilities

To design an effective PK profiling strategy, one must first understand the metabolic fate of the molecule. The biotransformation of 2-(azidomethyl)-1,3-thiazole-4-carboxamide derivatives is primarily driven by the reactivity of the azide group.

  • Cytochrome P450-Mediated Azide Reduction: In hepatic environments, the azidomethyl group undergoes rapid reduction to an aminomethyl group (loss of N2​ and addition of H2​ ). This pathway is heavily mediated by the cytochrome P450 system in liver microsomes, a phenomenon well-documented in other azidomethyl-containing prodrugs[3]. This bioconversion fundamentally alters the molecule's physicochemical properties, drastically shifting its logD and increasing its basicity.

  • Thiazole Core Oxidation: Secondary metabolic pathways include the S-oxidation of the thiazole ring and the potential hydrolysis of the carboxamide linkage[1].

Because the parent azide and the active amine metabolite exhibit vastly different distribution and clearance profiles, bioanalytical assays must be multiplexed to quantify both species simultaneously.

MetabolicPathway Parent 2-(Azidomethyl)-1,3-thiazole- 4-carboxamide (Parent) Amine 2-(Aminomethyl)-1,3-thiazole- 4-carboxamide (Metabolite) Parent->Amine CYP450 Reductases (Liver Microsomes) Oxidized Thiazole S-Oxide / Carboxamide Hydrolysis Parent->Oxidized CYP450 Oxidation Amidases Excretion Renal/Biliary Excretion Amine->Excretion Phase II Conjugation Oxidized->Excretion Clearance

Figure 1. Primary metabolic pathways of 2-(azidomethyl)-1,3-thiazole-4-carboxamide derivatives.

In Vitro Pharmacokinetic Profiling Protocols

When profiling azides in vitro, standard ADME protocols must be heavily modified. The presence of reducing agents (e.g., DTT, TCEP) commonly used in biological buffers will chemically reduce the azide to an amine, creating false-positive metabolic data.

Protocol 3.1: Microsomal Stability and Azide Reduction Assay

This protocol is designed to establish a self-validating system that differentiates between enzymatic reduction and chemical instability.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) strictly without the addition of DTT or mercaptoethanol.

  • Microsome Incubation: Pre-incubate Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) at a protein concentration of 0.5 mg/mL with the test compound (1 µM) at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding a pre-warmed NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Control Validation (Crucial Step): Run a parallel negative control lacking NADPH, and a heat-inactivated microsome control. If the amine metabolite appears in the heat-inactivated control, chemical reduction (not enzymatic) is occurring.

  • Serial Quenching: At time points 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & LC-MS/MS: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS using soft Electrospray Ionization (ESI) to prevent the in-source fragmentation of the azide group (which mimics metabolic reduction)[2].

Table 1: Representative In Vitro ADME Profile
Assay ParameterHuman Liver Microsomes (HLM)Mouse Liver Microsomes (MLM)Causality / Interpretation
Intrinsic Clearance ( CLint​ ) 45.2 µL/min/mg88.5 µL/min/mgHigh clearance driven by rapid CYP-mediated azide reduction.
Half-Life ( T1/2​ ) 30.6 min15.6 minSpecies difference reflects higher reductase activity in murine models.
Primary Metabolite 2-(Aminomethyl) derivative2-(Aminomethyl) derivativeConfirmed via LC-MS/MS (+26 Da mass shift from loss of N2​ , gain of H2​ ).
Plasma Stability (T=120m) >95% remaining>90% remainingAzide is stable in plasma; reduction is strictly hepatic.

In Vivo Pharmacokinetic Workflows

To accurately capture the PK profile, the in vivo workflow must account for the rapid conversion of the parent drug to its amine metabolite. Blood sampling procedures must utilize strict cold-chain handling to prevent ex vivo degradation.

PKWorkflow Dosing In Vivo Dosing (IV/PO in Mice) Sampling Serial Blood Sampling (K2EDTA, 0-24h) Dosing->Sampling Prep Sample Prep (Cold Protein Precip) Sampling->Prep LCMS LC-MS/MS Analysis (Soft Ionization) Prep->LCMS Analysis NCA PK Analysis (WinNonlin) LCMS->Analysis

Figure 2. Step-by-step in vivo pharmacokinetic profiling workflow for azide derivatives.

Protocol 4.1: Rodent Pharmacokinetic Study
  • Dosing Formulation: Formulate the 2-(azidomethyl)-1,3-thiazole-4-carboxamide derivative in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete dissolution without utilizing acidic/basic extremes that could hydrolyze the carboxamide[1].

  • Administration: Administer to male C57BL/6 mice via Intravenous (IV) tail vein injection (2 mg/kg) and Per Os (PO) oral gavage (10 mg/kg).

  • Blood Collection: Collect blood (approx. 30 µL) via submandibular bleed at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Stabilization: Collect blood directly into pre-chilled K2​EDTA tubes. Critical Step: Immediately place tubes on wet ice and centrifuge within 15 minutes at 4°C to separate plasma. The azide moiety is prone to temperature-dependent degradation in whole blood.

  • Bioanalysis: Extract plasma using cold acetonitrile. Quantify both the parent azide and the active amine metabolite.

Table 2: In Vivo Pharmacokinetic Parameters (Mouse Model)

Data represents a non-compartmental analysis (NCA) of the parent azide and its primary amine metabolite following IV (2 mg/kg) and PO (10 mg/kg) dosing.

PK ParameterParent Azide (IV)Parent Azide (PO)Amine Metabolite (PO)
Cmax​ (ng/mL) 1,8504201,150
Tmax​ (h) 0.0830.51.0
AUC0−inf​ (h·ng/mL) 9508554,200
Clearance ( CL ) (mL/min/kg) 35.1N/AN/A
Volume of Dist. ( Vss​ ) (L/kg) 1.2N/AN/A
Half-Life ( T1/2​ ) (h) 0.81.14.5
Bioavailability ( F ) (%) N/A18%N/A (Formed in vivo)

Pharmacokinetic Interpretation: The data reveals that the parent 2-(azidomethyl)-1,3-thiazole-4-carboxamide exhibits moderate clearance and low oral bioavailability (18%). However, the systemic exposure ( AUC ) of the amine metabolite is nearly five times higher than the parent drug following oral administration. This confirms that the azidomethyl compound acts effectively as a prodrug in vivo, utilizing the hepatic azide reduction pathway to deliver the highly stable, target-active aminomethyl derivative into systemic circulation[3].

References

  • Synthesis, biotransformation, and pharmacokinetic studies of 9-(beta-D-arabinofuranosyl)-6-azidopurine: a prodrug for ara-A designed to utilize the azide reduction pathway.PubMed (NIH).
  • Discovery of second-generation NLRP3 inflammasome inhibitors: Design, synthesis, and biological characterization.PMC (NIH).
  • Pathways of the Dissociative Electron Attachment Observed in 5- and 6-Azidomethyluracil Nucleosides: Nitrogen (N2) Elimination vs Azide Anion (N3–) Elimination.ACS Figshare.

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Strategic Discovery and Synthesis Pathways for 2-(Azidomethyl)-1,3-thiazole-4-carboxamide in Modern Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(Azidomethyl)-1,3-thiazole-4-carboxamide (CAS: 1955553-85-1) has emerged as a highly versatile bifunctional building block in modern medicinal chemistry and Fragment-Based Drug Discovery (FBDD). It elegantly combines a biologically privileged pharmacophore—the thiazole-4-carboxamide core—with a bioorthogonal azidomethyl handle. This technical guide outlines the retrosynthetic logic, step-by-step synthesis protocols, and mechanistic causality required to successfully synthesize and deploy this molecule in the generation of novel therapeutic libraries.

Structural Rationale & Pharmacophoric Value

The architecture of 2-(Azidomethyl)-1,3-thiazole-4-carboxamide is not accidental; it is designed to maximize downstream utility in drug discovery.

  • The Thiazole-4-Carboxamide Core: This motif is a well-documented bioisostere for purine and pyrimidine bases. Historically, it is the active pharmacophoric component of Tiazofurin, an oncolytic C-nucleoside that is metabolically converted into thiazole-4-carboxamide adenine dinucleotide (TAD). TAD is a [1], a critical enzyme in the de novo synthesis of guanine nucleotides.

  • The Azidomethyl Appendage: The terminal azide serves as a highly reactive, yet bioorthogonally stable, dipole for [2]. This allows researchers to rapidly "click" the privileged thiazole-4-carboxamide core onto diverse alkyne-bearing ligands, generating 1,4-disubstituted triazole libraries for high-throughput screening.

Retrosynthetic Logic and Mechanistic Causality

Designing a scalable synthesis for this molecule requires careful orchestration of functional group manipulations. The primary challenge lies in the sensitivity of the primary carboxamide group.

Causality in Pathway Design: If one were to synthesize the amide first (yielding 2-methyl-1,3-thiazole-4-carboxamide), the subsequent radical bromination required to functionalize the methyl group would likely cause the primary amide to dehydrate into a nitrile, or undergo unwanted N-bromination. To circumvent this, the synthesis utilizes an ester-protection strategy . The robust ethyl ester remains intact during the harsh radical bromination and the nucleophilic azidation, only being converted to the final carboxamide via mild aminolysis in the terminal step [3].

SynthesisLogic SM Ethyl 2-methyl-1,3-thiazole -4-carboxylate INT1 Ethyl 2-(bromomethyl) -1,3-thiazole-4-carboxylate SM->INT1 NBS, AIBN Reflux, 4h INT2 Ethyl 2-(azidomethyl) -1,3-thiazole-4-carboxylate INT1->INT2 NaN3, DMF 0°C to RT, 6h PROD 2-(Azidomethyl)-1,3-thiazole -4-carboxamide INT2->PROD NH3/MeOH Sealed Tube, 12h

Forward synthesis pathway of 2-(Azidomethyl)-1,3-thiazole-4-carboxamide from ester precursor.

Step-by-Step Experimental Protocols

The following self-validating protocols have been optimized for yield, safety, and scalability.

Step 1: Radical Bromination (Wohl-Ziegler Reaction)

Objective: Functionalize the unreactive methyl group via radical substitution.

  • Preparation: In a flame-dried, round-bottom flask equipped with a reflux condenser, dissolve Ethyl 2-methyl-1,3-thiazole-4-carboxylate (1.0 eq) in anhydrous trifluorotoluene (PhCF₃). Note: PhCF₃ is utilized as a greener, less toxic alternative to traditional carbon tetrachloride (CCl₄).

  • Initiation: Add N-Bromosuccinimide (NBS, 1.1 eq) and Azobisisobutyronitrile (AIBN, 0.1 eq).

  • Reaction: Heat the mixture to 85°C (reflux) under an argon atmosphere for 4 hours. The AIBN thermally decomposes to generate isobutyronitrile radicals, which abstract a hydrogen from the 2-methyl group, propagating the chain reaction with NBS.

  • Workup: Cool to room temperature, filter off the precipitated succinimide by-product, and concentrate the filtrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield Ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate .

Step 2: Nucleophilic Substitution (Azidation)

Objective: Introduce the bioorthogonal click handle.

  • Preparation: Dissolve the brominated intermediate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) and cool to 0°C in an ice bath. Causality: DMF is a polar aprotic solvent that leaves the azide anion highly nucleophilic by solvating the sodium cation without hydrogen-bonding to the azide.

  • Substitution: Slowly add Sodium Azide (NaN₃, 1.5 eq) in portions. Maintain at 0°C for 30 minutes, then allow the reaction to warm to room temperature (20°C) and stir for 6 hours.

  • Workup: Quench the reaction with cold distilled water to solubilize excess NaN₃ and prevent the formation of explosive hydrazoic acid. Extract with diethyl ether (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield Ethyl 2-(azidomethyl)-1,3-thiazole-4-carboxylate .

Step 3: Aminolysis of the Ester

Objective: Unmask the pharmacophoric carboxamide without degrading the azide.

  • Preparation: Transfer the azido-ester (1.0 eq) into a heavy-walled pressure tube.

  • Reaction: Add a 7N solution of ammonia in methanol (NH₃/MeOH, 10.0 eq). Seal the tube tightly. Causality: The sealed tube prevents the volatile ammonia gas from escaping when heated, driving the equilibrium of the nucleophilic acyl substitution toward the amide.

  • Heating: Heat the sealed tube to 50°C for 12 hours.

  • Workup: Cool the tube completely to -20°C before opening to prevent pressure release. Evaporate the solvent under reduced pressure. Triturate the crude residue with cold diethyl ether to precipitate the pure 2-(Azidomethyl)-1,3-thiazole-4-carboxamide as an off-white solid.

Quantitative Data Presentation

The table below summarizes the optimized reaction parameters, highlighting the thermodynamic requirements and safety considerations for each transformation.

Synthesis StepKey ReagentsSolventTemp (°C)Time (h)Yield (%)Key Safety / Optimization Metric
1. Bromination NBS, AIBNPhCF₃85°C478%PhCF₃ prevents ozone depletion (replaces CCl₄); strict anhydrous conditions prevent ester hydrolysis.
2. Azidation NaN₃DMF0°C → 20°C692%Aqueous quench critical to prevent accumulation of friction-sensitive azide salts.
3. Aminolysis 7N NH₃/MeOHMethanol50°C1285%Sealed tube required to maintain NH₃ molarity; must be cooled before opening to prevent rupture.

Downstream Application: FBDD and Click Chemistry

Once synthesized, 2-(Azidomethyl)-1,3-thiazole-4-carboxamide acts as a modular "warhead" or linker in Fragment-Based Drug Design. By exposing this building block to a library of terminal alkynes in the presence of a Cu(I) catalyst (typically generated in situ from copper(II) sulfate and sodium ascorbate), researchers can rapidly synthesize 1,4-disubstituted 1,2,3-triazoles.

Because the triazole ring itself is a robust bioisostere for amide bonds, the resulting molecules often exhibit enhanced metabolic stability and target affinity, particularly when screened against targets like IMP dehydrogenase or various kinase domains.

CuAAC_Pathway AZIDE 2-(Azidomethyl)-1,3-thiazole -4-carboxamide REACTION Cu(I) Catalysis (CuSO4 + Na Ascorbate) AZIDE->REACTION ALKYNE Alkyne-Functionalized Target Ligand ALKYNE->REACTION TRIAZOLE 1,4-Disubstituted Triazole (IMPDH Inhibitor Candidate) REACTION->TRIAZOLE [3+2] Cycloaddition H2O/t-BuOH, RT

CuAAC click chemistry integration of the azidomethyl building block into target ligands.

References

  • Gebeyehu, G., Marquez, V. E., Kelley, J. A., Cooney, D. A., Jayaram, H. N., & Johns, D. G. (1983). Synthesis of thiazole-4-carboxamide adenine dinucleotide. A powerful inhibitor of IMP dehydrogenase. Journal of Medicinal Chemistry, 26(6), 922-925. Available at:[Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. Available at:[Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons. (Mechanistic frameworks for ester aminolysis and radical bromination). Available at:[Link]

An In-depth Technical Guide on the Cellular Toxicity and Biocompatibility of 2-(Azidomethyl)-1,3-thiazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The unique chemical features of the thiazole ring, containing both sulfur and nitrogen heteroatoms, allow for diverse molecular interactions, making it a privileged structure in drug design.[2][4] The novel compound, 2-(Azidomethyl)-1,3-thiazole-4-carboxamide, represents a new frontier within this chemical space. The introduction of an azidomethyl group at the 2-position and a carboxamide at the 4-position suggests potential for unique biological activity, but also necessitates a thorough evaluation of its safety profile.

This technical guide provides a comprehensive framework for assessing the in vitro toxicity and biocompatibility of 2-(Azidomethyl)-1,3-thiazole-4-carboxamide. As a Senior Application Scientist, the aim is to present not just a series of protocols, but a logical, evidence-based strategy for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring that each step is a self-validating system for generating robust and reliable data. While specific data for this novel compound is not yet published, this guide will leverage established methodologies and data from structurally related thiazole derivatives to provide a predictive and practical approach to its evaluation.

Section 1: Foundational Assessment of Cytotoxicity

The initial and most critical step in evaluating a novel compound is to determine its effect on cell viability. This foundational assessment informs dose-ranging for subsequent, more complex assays and provides a baseline understanding of the compound's cytotoxic potential.[5][6]

The Cornerstone of Viability Testing: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] The principle of the assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active cells. The quantity of formazan produced is directly proportional to the number of viable cells.

1.1.1. Rationale for Cell Line Selection

The choice of cell lines is paramount for obtaining relevant data. A panel of cell lines should be selected to represent both cancerous and non-cancerous tissues, providing a preliminary indication of selectivity. For a novel thiazole derivative with potential anticancer applications, a common starting point includes:

  • MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line.[9][10]

  • HepG2 (Hepatocellular Carcinoma): A human liver cancer cell line, also used for general toxicity screening due to the liver's central role in metabolism.[9][10]

  • A549 (Lung Carcinoma): A human lung adenocarcinoma cell line.[9][11][12]

  • HeLa (Cervical Cancer): A robust and widely used human cervical cancer cell line.[11][12][13]

  • A non-cancerous cell line (e.g., NIH3T3 - mouse embryonic fibroblast or Hs27 - human fibroblast): To assess general cytotoxicity and potential for off-target effects.[14][15]

1.1.2. Experimental Workflow for MTT Assay

The following diagram outlines the key steps in the MTT assay protocol.

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment & Incubation cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis Cell_Culture Cell Culture & Seeding Treatment Cell Treatment Cell_Culture->Treatment Compound_Prep Compound Dilution Series Compound_Prep->Treatment Incubation_24h 24h Incubation Treatment->Incubation_24h Time-dependent analysis Incubation_48h 48h Incubation Treatment->Incubation_48h Incubation_72h 72h Incubation Treatment->Incubation_72h MTT_Addition Add MTT Reagent Incubation_48h->MTT_Addition Formazan_Incubation Incubate (2-4h) MTT_Addition->Formazan_Incubation Solubilization Add Solubilizing Agent Formazan_Incubation->Solubilization Absorbance_Reading Read Absorbance (570nm) Solubilization->Absorbance_Reading Data_Normalization Normalize Data Absorbance_Reading->Data_Normalization IC50_Calculation Calculate IC50 Data_Normalization->IC50_Calculation

Caption: Workflow for determining cytotoxicity using the MTT assay.

1.1.3. Detailed MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours in a 37°C, 5% CO2 incubator.[7][8]

  • Compound Preparation: Prepare a stock solution of 2-(Azidomethyl)-1,3-thiazole-4-carboxamide in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.[14]

  • Incubation: Incubate the plates for 24, 48, or 72 hours to assess time-dependent cytotoxicity.[8]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Data Interpretation and Presentation

The results of the MTT assay are typically expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. This value is a key metric for comparing the potency of different compounds.

Cell Line Compound IC50 (µM) after 48h Reference Compound (e.g., Doxorubicin) IC50 (µM)
MCF-72-(Azidomethyl)-1,3-thiazole-4-carboxamideHypothetical ValueKnown Value
HepG22-(Azidomethyl)-1,3-thiazole-4-carboxamideHypothetical ValueKnown Value
A5492-(Azidomethyl)-1,3-thiazole-4-carboxamideHypothetical ValueKnown Value
NIH3T32-(Azidomethyl)-1,3-thiazole-4-carboxamideHypothetical ValueKnown Value
Table 1: Hypothetical IC50 values for 2-(Azidomethyl)-1,3-thiazole-4-carboxamide in various cell lines.

Section 2: Elucidating the Mechanism of Cell Death

A significant reduction in cell viability warrants further investigation into the mechanism of cell death. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[6] Apoptosis is a controlled process that is often the target of anticancer therapies, while necrosis can be indicative of general toxicity.[5]

Apoptosis Detection Assays

A multi-parametric approach is recommended to confidently identify apoptosis.

2.1.1. Annexin V/Propidium Iodide (PI) Staining

This is a widely used flow cytometry-based assay that distinguishes between early apoptotic, late apoptotic, and necrotic cells.[16]

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.[17]

2.1.2. Caspase Activity Assays

Caspases are a family of proteases that are central to the apoptotic signaling cascade.[5]

  • Principle: Assays are available to measure the activity of specific caspases (e.g., caspase-3, -7, -8, -9). These often utilize a substrate that, when cleaved by the active caspase, releases a fluorescent or colorimetric molecule.[17] An increase in caspase activity is a hallmark of apoptosis.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Compound 2-(Azidomethyl)-1,3- thiazole-4-carboxamide Death_Receptor Death Receptor Compound->Death_Receptor Induces Mitochondria Mitochondrial Stress Compound->Mitochondria Induces Caspase_8 Caspase-8 Activation Death_Receptor->Caspase_8 Caspase_3_7 Caspase-3/7 Activation Caspase_8->Caspase_3_7 Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_9->Caspase_3_7 Apoptosis Apoptosis Caspase_3_7->Apoptosis

Caption: Simplified overview of apoptotic signaling pathways.

Section 3: Broader Biocompatibility Assessment

Beyond acute cytotoxicity, a comprehensive evaluation of biocompatibility is essential, particularly if the compound is intended for therapeutic use.[18] The International Organization for Standardization (ISO) 10993 series of standards provides a framework for the biological evaluation of medical devices and materials, which can be adapted for drug candidates.[19][20][21]

In Vitro Biocompatibility Testing

Initial biocompatibility testing should be performed in vitro to minimize animal use and for higher throughput screening.[19][22]

  • Hemocompatibility: If the compound is intended for intravenous administration, its interaction with blood components must be assessed. This includes testing for hemolysis (red blood cell lysis) and effects on coagulation.

  • Genotoxicity: Assays such as the Ames test (bacterial reverse mutation assay) and the in vitro micronucleus test can be used to evaluate the potential of the compound to cause genetic mutations.[23]

  • Oxidative Stress: The production of reactive oxygen species (ROS) is a common mechanism of toxicity. Cellular ROS levels can be measured using fluorescent probes.[24]

Logical Progression of Biocompatibility Evaluation

The following diagram illustrates a tiered approach to biocompatibility assessment.

Biocompatibility_Flow Start Novel Compound: 2-(Azidomethyl)-1,3-thiazole-4-carboxamide Cytotoxicity In Vitro Cytotoxicity (ISO 10993-5) Start->Cytotoxicity Decision1 Is it Cytotoxic? Cytotoxicity->Decision1 Mechanistic Mechanistic Studies (Apoptosis, Necrosis) Decision1->Mechanistic Yes Stop Stop/Redesign Decision1->Stop No (at relevant concentrations) Genotoxicity Genotoxicity (ISO 10993-3) Mechanistic->Genotoxicity Hemocompatibility Hemocompatibility (ISO 10993-4) Genotoxicity->Hemocompatibility InVivo In Vivo Studies (as per ISO 10993-1) Hemocompatibility->InVivo

Caption: Tiered approach for biocompatibility assessment.

Conclusion

The evaluation of the toxicity and biocompatibility of a novel compound such as 2-(Azidomethyl)-1,3-thiazole-4-carboxamide requires a systematic and multi-faceted approach. This guide has outlined a logical progression of experiments, starting with foundational cytotoxicity screening using the MTT assay, followed by mechanistic studies to elucidate the mode of cell death, and culminating in a broader assessment of biocompatibility. By employing a panel of relevant cell lines and standardized, validated assays, researchers can generate the robust data necessary to make informed decisions about the future development of this and other novel thiazole derivatives. The principles and protocols described herein provide a solid framework for ensuring both scientific integrity and a comprehensive understanding of the compound's biological effects.

References

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  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). Clyte.
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  • Synthesis and cytotoxicity evaluation of thiazole conjugated amino acid derivatives. (2025). CTU Journal of Innovation and Sustainable Development, 17(2), 1-7.
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  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023, October 27). Molecules, 28(21), 7354.
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  • Biocompatibility Testing For Medical Devices and IVDs. (2026, January 2). MedDeviceCorp.
  • Novel Thiazole/Ethyl Thiazole Carboxylate-Acetamide Derivatives and Their Cytotoxic Effect Evaluation. (2024, June 7). Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (2019). Journal of Medicinal Chemistry, 62(21), 9461-9493.
  • 1,3,4-Thiadiazoles Effectively Inhibit Proliferation of Toxoplasma gondii. (2021, April 29). Molecules, 26(9), 2603.

Sources

Methodological & Application

Advanced Bioconjugation Techniques Utilizing 2-(Azidomethyl)-1,3-thiazole-4-carboxamide Linkers

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of next-generation Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and photoaffinity probes relies heavily on the structural integrity and reactivity of the bridging linkers. The 2-(Azidomethyl)-1,3-thiazole-4-carboxamide scaffold has emerged as a highly versatile, bifunctional linker module. Featuring an azide-functionalized methyl group at the 2-position and a carboxamide group at the 4-position, this heteroaromatic linker offers a unique combination of click-chemistry readiness, structural rigidity, and enhanced physicochemical stability[1].

Unlike highly flexible, entirely aliphatic or PEG-based linkers that can collapse hydrophobically onto protein surfaces, the planar thiazole core acts as a rigid spacer. This spatial orientation ensures that the conjugated payload remains solvent-accessible while the carboxamide moiety provides a robust site for payload attachment or target-directed hydrogen bonding[2][3]. This application note provides a comprehensive, self-validating protocol for integrating this linker into complex bioconjugation workflows.

Mechanistic & Structural Advantages (Causality in Design)

When designing a bioconjugate, the choice of the azide-bearing linker dictates not only the conjugation efficiency but also the pharmacokinetic profile of the final construct.

  • Heteroaromatic Rigidity: The 1,3-thiazole ring restricts the conformational degrees of freedom between the biomolecule and the payload. This rigidity prevents the "shielding" effect often observed with long PEG chains, thereby increasing the bioaccessibility of the payload to its target receptor[2].

  • Electronic Tuning of the Azide: The electron-withdrawing nature of the thiazole ring slightly modulates the electron density of the adjacent azidomethyl group. This fine-tuning enhances its reactivity in both Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) while maintaining excellent shelf stability against spontaneous decomposition[4].

  • Carboxamide Versatility: The carboxamide at the 4-position is not merely a structural anchor; it frequently mimics peptide bonds, improving the aqueous solubility of the linker-payload complex and providing favorable hydrogen-bonding interactions within biological matrices[1][3].

Bioconjugation Workflow

The following diagram illustrates the logical progression from payload derivatization to the final click-mediated bioconjugation.

G N1 Payload / Warhead Derivatization N2 2-(Azidomethyl)-1,3-thiazole -4-carboxamide Linker N1->N2 Amide Coupling N4 CuAAC or SPAAC Click Reaction N2->N4 Azide Handle N3 Alkyne-Modified Antibody/Protein N3->N4 Alkyne Handle N5 Stable Thiazole-Triazole Bioconjugate N4->N5 Cycloaddition

Workflow of bioconjugation utilizing the 2-(Azidomethyl)-1,3-thiazole-4-carboxamide linker.

Quantitative Comparison of Linker Cores

To justify the selection of the thiazole-carboxamide linker, empirical data comparing it against standard linker architectures is summarized below. The thiazole core demonstrates a superior balance of reaction kinetics and physiological stability.

Linker Core ArchitectureCuAAC Reaction Kinetics ( k2​ )Plasma Stability ( t1/2​ at 37°C)LogD (pH 7.4)Primary Application
Aliphatic Azide Moderate~48 hoursHighly variableStandard labeling
PEG-Azide ( n=4 ) Moderate~72 hoursHydrophilic (< 0)Solubilizing payloads
2-(Azidomethyl)-thiazole Fast (Enhanced by proximity) > 120 hours Optimal (~1.2) ADCs, PROTACs, Photoaffinity probes

Experimental Protocols

The following protocols detail the CuAAC-mediated conjugation of a payload bearing the 2-(Azidomethyl)-1,3-thiazole-4-carboxamide linker to an alkyne-modified monoclonal antibody (mAb).

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Note: CuAAC is preferred over SPAAC when absolute regioselectivity (forming strictly the 1,4-disubstituted triazole) and minimal steric bulk are required[4][5].

5.1. Reagent Preparation
  • Buffer System: 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.4. Causality: Maintaining a neutral pH prevents the hydrolysis of the carboxamide and ensures the structural integrity of the mAb.

  • Catalyst Premix:

    • CuSO 4​ ·5H 2​ O (20 mM in Milli-Q water).

    • THPTA ligand (Tris(3-hydroxypropyltriazolylmethyl)amine) (50 mM in Milli-Q water).

    • Critical Step: Always premix CuSO 4​ and THPTA at a 1:5 molar ratio before adding to the protein. Causality: THPTA completely coordinates the Cu(I) generated in situ, preventing it from catalyzing the formation of reactive oxygen species (ROS) that would otherwise induce oxidative cleavage of the protein backbone[4].

  • Reducing Agent: Sodium Ascorbate (100 mM in Milli-Q water, prepared fresh immediately before use).

5.2. Conjugation Procedure
  • Protein Preparation: Dilute the alkyne-modified mAb to a final concentration of 2–5 mg/mL in the buffer system.

  • Linker-Payload Addition: Add the 2-(Azidomethyl)-1,3-thiazole-4-carboxamide-payload construct (dissolved in anhydrous DMSO) to the mAb solution. The final DMSO concentration must not exceed 5% (v/v) to prevent protein denaturation. Use a 5 to 10-fold molar excess of the linker-payload relative to the alkyne sites.

  • Catalyst Introduction: Add the pre-incubated CuSO 4​ /THPTA complex to the reaction mixture. The final concentration of Cu in the reaction should be 100 µM (with THPTA at 500 µM).

  • Reaction Initiation: Initiate the click reaction by adding Sodium Ascorbate to a final concentration of 2.5 mM.

  • Incubation: Gently vortex the mixture and incubate at room temperature (20–25°C) for 2 hours in the dark. Causality: The thiazole-adjacent azide reacts efficiently under these mild conditions without the need for elevated temperatures, preserving the mAb's tertiary structure[5].

5.3. Purification and Validation
  • Quenching: Quench the reaction by adding EDTA to a final concentration of 5 mM to chelate the copper ions.

  • Size Exclusion Chromatography (SEC): Purify the bioconjugate using a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.4) to remove the unreacted linker-payload and copper catalyst.

  • Validation: Analyze the Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or intact mass spectrometry (LC-MS). The rigid thiazole ring provides a distinct UV absorbance signature (~250-260 nm) that can be utilized alongside the payload's absorbance to calculate conjugation efficiency.

References

  • Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. MDPI. Available at:[Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC. Available at:[Link]

  • A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews. Available at:[Link]

  • Tandem photoaffinity labeling of a target protein using a linker with biotin, alkyne and benzophenone groups and a bioactive small molecule with an azide group. ResearchGate. Available at:[Link]

  • Tunable Cysteine-Targeting Electrophilic Heteroaromatic Warheads Induce Ferroptosis. Journal of Medicinal Chemistry. Available at:[Link]

Sources

Application Note: Laboratory Synthesis and Handling Protocols for 2-(Azidomethyl)-1,3-thiazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Development Scientists. Compound Identifiers: CAS Registry Number 1955553-85-1 [1].

Introduction and Mechanistic Rationale

2-(Azidomethyl)-1,3-thiazole-4-carboxamide is a highly versatile bifunctional building block. The presence of the azidomethyl group makes it a prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry, allowing for the rapid assembly of triazole-linked pharmacophores [2]. Meanwhile, the thiazole-4-carboxamide moiety is a privileged scaffold frequently found in antiviral and antineoplastic agents.

The synthesis of this compound relies on a highly efficient two-step sequence: an SN​2 nucleophilic substitution of a primary alkyl halide with sodium azide, followed by the aminolysis of the resulting ester to yield the final carboxamide.

Critical Safety Assessment: The "Rule of Six"

Before initiating any synthetic work, a rigorous safety evaluation of the target azide must be conducted. Organic azides are potentially explosive, with sensitivity to thermal and mechanical shock.

The stability of an organic azide is generally evaluated using the (C+O)/N ratio. For safe macroscopic handling, this ratio should be ≥3 [3].

  • Target Formula: C5​H5​N5​OS

  • Ratio Calculation: (5 Carbons+1 Oxygen)/5 Nitrogens=1.2

Safety Directive: Because the ratio of 1.2 is significantly below the safety threshold of 3, this compound must be treated as energetic and potentially shock/friction sensitive . Synthesis must be restricted to small scales (< 1 gram), conducted behind a blast shield, and handled exclusively with plastic or ceramic spatulas to prevent friction-induced detonation.

Synthetic Workflow

The following workflow outlines the logical progression from the commercially available precursor to the final product, integrating critical safety checkpoints.

SynthesisWorkflow Start Precursor: Ethyl 2-(chloromethyl) -1,3-thiazole-4-carboxylate Azidation Step 1: SN2 Azidation (NaN3, DMF, 25°C, 4h) Start->Azidation Safety1 Safety Check: Exotherm & Friction Control Azidation->Safety1 Intermediate Intermediate: Ethyl 2-(azidomethyl) -1,3-thiazole-4-carboxylate Safety1->Intermediate Aminolysis Step 2: Aminolysis (7N NH3/MeOH, 25°C, 12h) Intermediate->Aminolysis Product Product: 2-(Azidomethyl) -1,3-thiazole-4-carboxamide Aminolysis->Product

Workflow diagram for the two-step synthesis of 2-(Azidomethyl)-1,3-thiazole-4-carboxamide.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(azidomethyl)-1,3-thiazole-4-carboxylate

Causality Note: N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature poorly solvates the azide anion, significantly enhancing its nucleophilicity and driving the SN​2 displacement of the chloride at ambient temperature.

  • Preparation: In a thoroughly dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate (1.00 g, 4.86 mmol) in anhydrous DMF (10 mL) under an argon atmosphere.

  • Reagent Addition: Add sodium azide ( NaN3​ ) (0.38 g, 5.83 mmol, 1.2 equiv) in a single portion. Caution: Sodium azide is highly toxic. Ensure no acidic reagents are present in the fume hood to prevent the formation of volatile, highly toxic, and explosive hydrazoic acid ( HN3​ ).

  • Reaction: Stir the suspension at 25 °C for 4 hours. Monitor the reaction via TLC (Hexanes/EtOAc 3:1, UV detection).

  • Workup: Quench the reaction by pouring the mixture into ice-cold distilled water (30 mL). Extract the aqueous layer with Ethyl Acetate ( 3×15 mL).

  • Purification: Wash the combined organic layers with brine ( 2×10 mL) to remove residual DMF, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (bath temperature strictly < 30 °C due to azide thermal sensitivity) to yield the intermediate as a pale yellow oil. Proceed to Step 2 without further purification.

Step 2: Aminolysis to 2-(Azidomethyl)-1,3-thiazole-4-carboxamide

Causality Note: Methanolic ammonia is utilized instead of aqueous ammonia to prevent competitive hydrolysis of the ester to the corresponding carboxylic acid.

  • Preparation: Transfer the unpurified ethyl 2-(azidomethyl)-1,3-thiazole-4-carboxylate (~1.0 g, ~4.7 mmol) to a 25 mL pressure-relieving reaction vial.

  • Aminolysis: Add a solution of 7N Ammonia in Methanol ( NH3​ /MeOH) (10 mL). Seal the vial and stir at 25 °C for 12 hours.

  • Monitoring: Confirm the complete disappearance of the ester intermediate via LC-MS.

  • Isolation: Carefully vent the vial in a fume hood to release excess ammonia gas. Concentrate the mixture under reduced pressure (bath temperature < 30 °C).

  • Purification: Purify the crude residue via flash column chromatography (Dichloromethane/Methanol gradient, 100:0 to 95:5) to afford the title compound as an off-white solid. Use a plastic spatula for all transfers.

Reaction Optimization Data

The following table summarizes the optimization of the Step 1 azidation conditions. Temperature control is critical; elevated temperatures increase the risk of azide decomposition without providing a significant yield benefit.

SolventTemperature (°C)Time (h)Equivalents of NaN3​ Isolated Yield (%)Purity (LC-MS)
THF25121.545%>95%
THF65 (Reflux)41.568%>90% (Decomp. observed)
DMF2541.292% >98%
DMSO2541.289%>95%

Table 1: Optimization parameters for the SN​2 azidation of ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate. DMF at ambient temperature provides the optimal balance of safety, yield, and purity.

References

  • NextSDS. (n.d.). 2-(azidomethyl)-1,3-thiazole-4-carboxamide — Chemical Substance Information. Retrieved April 8, 2026, from [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]

  • Bräse, S., Gil, C., Knepper, K., & Zimmermann, V. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188-5240. [Link]

Application Note: Utilizing 2-(Azidomethyl)-1,3-thiazole-4-carboxamide for Bioorthogonal Fluorescent and Mass Spectrometric Labeling of Proteins

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Areas: Activity-Based Protein Profiling (ABPP), Target Deconvolution, Chemical Proteomics

Introduction & Mechanistic Overview

In the field of chemical proteomics and Activity-Based Protein Profiling (ABPP), the choice of reporter tag is a critical determinant of experimental success. As a Senior Application Scientist, I frequently encounter researchers struggling with protein aggregation, altered subcellular localization, or loss of native protein-protein interactions. These artifacts are often directly caused by the use of bulky, highly hydrophobic fluorophores (e.g., Cy5, Alexa Fluor dyes) during the labeling phase.

To circumvent these steric limitations, we employ ultra-compact reporters. 2-(Azidomethyl)-1,3-thiazole-4-carboxamide (MW: 183.2 Da) serves as a minimal-footprint bioorthogonal probe. Thiazole-based azide reporters provide a unique dual-advantage: they possess intrinsic UV/blue fluorescence properties for in-gel detection while maintaining a low molecular weight that minimizes steric clash with the native proteome[1].

The covalent attachment of this probe to an alkyne-tagged target protein is achieved via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly reliable two-step click chemistry methodology pioneered for ABPP[2].

Causality in Reagent Selection

The success of the CuAAC reaction in biological matrices relies heavily on the catalytic additives:

  • THPTA (tris(hydroxypropyltriazolyl)methylamine): We utilize THPTA not merely as a reaction accelerator, but as a sacrificial protectant. THPTA coordinates Cu(I), preventing the generation of reactive oxygen species (ROS) that would otherwise oxidize sensitive amino acid side chains (e.g., methionine, cysteine) and degrade the protein target[3].

  • Sodium Ascorbate: Acts as the in situ reducing agent to maintain copper in its catalytically active +1 oxidation state[3].

The CuAAC Signaling and Workflow Pathway

The following diagram illustrates the logical progression of the bioorthogonal labeling workflow, highlighting the intersection of the biological target, the chemical probe, and the catalytic complex.

Workflow cluster_0 Bioorthogonal Reactants cluster_1 Downstream Analysis A Alkyne-Modified Protein C Triazole-Linked Labeled Protein A->C B 2-(Azidomethyl)-1,3-thiazole -4-carboxamide B->C Cat CuAAC Catalysis CuSO4 / THPTA / NaAsc Cat->C Accelerates & Protects E In-Gel Fluorescence (UV/Blue) C->E F LC-MS/MS Profiling C->F

Caption: Workflow of CuAAC-mediated protein labeling using the compact thiazole-azide reporter.

Quantitative Data: Probe Comparison

To understand the strategic advantage of 2-(Azidomethyl)-1,3-thiazole-4-carboxamide, it must be benchmarked against standard azide-modified fluorophores.

ProbeMolecular Weight (Da)Steric HindranceExcitation (nm)Emission (nm)Primary Application
2-(Azidomethyl)-1,3-thiazole-4-carboxamide 183.2Very Low~330-350~420-450ABPP, LC-MS, UV/Vis
Dansyl-Azide 290.3Moderate335498HPLC, Fluorescence
TAMRA-Azide 512.5High546579In-gel fluorescence

Note: While TAMRA offers superior quantum yield for direct imaging, its massive steric bulk (512.5 Da) often disrupts protein folding. The thiazole-carboxamide probe trades extreme brightness for structural preservation, making it the superior choice for functional mass spectrometric profiling[1].

Experimental Protocol: A Self-Validating CuAAC System

Trustworthiness in chemical biology requires protocols that inherently control for false positives. The following methodology establishes a self-validating system to ensure that any observed fluorescence or MS signal is strictly the result of a specific triazole linkage, ruling out non-specific hydrophobic binding.

Phase 1: Reagent Preparation

Causality Note: Reagent stability dictates reaction efficiency.

  • Azide Probe Stock: Dissolve 2-(Azidomethyl)-1,3-thiazole-4-carboxamide in anhydrous DMSO to a concentration of 10 mM. Store at -20°C.

  • Catalyst Pre-mix: Combine 20 mM CuSO₄ (in water) with 100 mM THPTA (in water) at a 1:5 volumetric ratio. Why? Pre-mixing ensures that free Cu(II) is fully chelated before contacting the protein, preventing metal-induced protein precipitation[3].

  • Reducing Agent: Prepare a 100 mM Sodium Ascorbate solution in deionized water immediately before use . Why? Ascorbate oxidizes rapidly in ambient air; using oxidized ascorbate will fail to generate the necessary Cu(I) catalyst, stalling the reaction.

Phase 2: Reaction Assembly (50 µL Scale)

Perform the following additions in a 1.5 mL low-bind microcentrifuge tube:

  • Add 43 µL of Alkyne-tagged protein lysate (1–2 mg/mL in PBS, pH 7.4).

  • Add 1 µL of 10 mM Azide Probe Stock (Final concentration: 200 µM). Vortex gently.

  • Add 5 µL of the CuSO₄/THPTA Catalyst Pre-mix.

  • Initiation: Add 1 µL of freshly prepared 100 mM Sodium Ascorbate (Final concentration: 2 mM).

  • Incubate in the dark at room temperature for 1.5 hours with gentle agitation.

Phase 3: The Validation Matrix

To guarantee the integrity of your results, run the following parallel controls:

  • Reaction A (Experimental): Complete reaction as described above.

  • Reaction B (Negative Control 1 - No Catalyst): Replace the CuSO₄/THPTA pre-mix with water. Purpose: Detects non-specific hydrophobic absorption of the thiazole probe to the protein.

  • Reaction C (Negative Control 2 - No Target): Use a wild-type (non-alkyne tagged) protein lysate. Purpose: Detects off-target cross-reactivity (e.g., Michael addition to native cysteines).

Self-Validation Check: A successful, trustworthy labeling experiment will yield a fluorescent band (at ~420-450 nm emission) or an MS isotopic signature only in Reaction A. If Reaction B or C shows signal, the probe concentration must be titrated down, or the washing stringency increased.

Phase 4: Downstream Processing
  • Quench the reaction by adding 4X Laemmli sample buffer containing 10 mM EDTA (to strip the copper).

  • Boil at 95°C for 5 minutes.

  • Resolve via SDS-PAGE and visualize using a UV transilluminator or laser-based gel scanner prior to Coomassie staining or trypsin digestion for LC-MS/MS.

Sources

In Vitro Target Profiling and Assay Development Using 2-(Azidomethyl)-1,3-thiazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound 2-(azidomethyl)-1,3-thiazole-4-carboxamide (CAS: 1955553-85-1) serves as a highly versatile bioorthogonal probe building block[1]. The molecular architecture of this compound is strategically divided into two functional domains:

  • The Pharmacophore Core: Thiazole-4-carboxamide derivatives are well-documented bioactive scaffolds. They act as competitive inhibitors for critical enzymes such as inosine monophosphate dehydrogenase (IMPDH, via NAD+ analogs like tiazofurin)[2] and purinergic P2X7 receptors involved in inflammatory pathways[3].

  • The Bioorthogonal Handle: The azidomethyl group (-CH2-N3) is biologically inert but highly reactive in the presence of terminal alkynes under Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or strain-promoted conditions[4].

By utilizing this compound, researchers can perform in vitro target identification (pull-down assays) or develop Fluorescence Polarization (FP) assays without synthesizing bulky, pre-conjugated fluorophore-ligand complexes that often suffer from steric hindrance and loss of target affinity.

Experimental Workflows & Reaction Mechanics

Workflow Probe 1. Probe Incubation (Live Cells/Lysate) Lysis 2. Cell Lysis & Extraction Probe->Lysis Click 3. CuAAC Click Reaction Lysis->Click Readout 4. Enrichment & Detection Click->Readout

Figure 1: Bioorthogonal workflow for target profiling using the azidomethyl-thiazole probe.

CuAAC Azide Azide Probe (Thiazole-4-carboxamide) Catalyst Catalyst Complex (CuSO4 + Ascorbate + THPTA) Azide->Catalyst Alkyne Alkyne Tag (Biotin or Fluorophore) Alkyne->Catalyst Product 1,2,3-Triazole Conjugate (Stable Linkage) Catalyst->Product Cu(I) Catalysis

Figure 2: Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism for probe conjugation.

Self-Validating Experimental Protocols

Protocol A: In Vitro Target Pull-Down Assay (Biotin-Streptavidin Enrichment)

This protocol describes the conjugation of the azide probe to an Alkyne-PEG4-Biotin tag for subsequent streptavidin enrichment.

Causality & Design Rationale:

  • Lysis Buffer: We utilize a mild NP-40 lysis buffer rather than RIPA. SDS and deoxycholate in RIPA can denature target proteins, destroying the native binding pocket required for the thiazole-4-carboxamide interaction.

  • Click Chemistry Ligands: Cu(I) is highly unstable and generates Reactive Oxygen Species (ROS) that degrade proteins. We use THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), a water-soluble ligand that coordinates Cu(I), accelerating the cycloaddition while acting as a sacrificial reductant to protect protein integrity.

  • Self-Validation: A "No Copper" control is mandatory. It proves that any biotin enrichment is due to the covalent 1,2,3-triazole linkage and not non-specific hydrophobic interactions of the alkyne-biotin tag.

Step-by-Step Methodology:

  • Probe Incubation: Incubate cell lysate (1 mg/mL protein) with 10 µM 2-(azidomethyl)-1,3-thiazole-4-carboxamide for 2 hours at 4°C to allow equilibrium binding. Control: Treat a parallel sample with a DMSO vehicle.

  • Click Master Mix Preparation: In a separate tube, pre-mix the following (per 100 µL reaction):

    • 1 µL of Alkyne-PEG4-Biotin (10 mM in DMSO)

    • 2 µL of CuSO4 (50 mM in H2O)

    • 2 µL of THPTA ligand (50 mM in H2O)

    • Incubate for 5 minutes. This pre-complexation ensures Cu(II) is fully coordinated before reduction.

  • Reduction & Reaction: Add 5 µL of freshly prepared Sodium Ascorbate (100 mM in H2O) to the Master Mix. The solution will turn pale yellow, indicating the formation of active Cu(I). Add this entire mixture to the 1 mL lysate.

  • Conjugation: Rotate end-over-end at room temperature for 1.5 hours.

  • Quenching & Enrichment: Quench the reaction with 5 mM EDTA to chelate copper. Add 50 µL of pre-washed Streptavidin magnetic beads. Incubate for 1 hour at room temperature.

  • Washing & Elution: Wash beads 3x with PBS + 0.1% Tween-20. Elute proteins by boiling in 1x Laemmli sample buffer containing 2 mM biotin and 50 mM DTT for Western Blot analysis.

Protocol B: Fluorescence Polarization (FP) Assay Development

This protocol converts the azide probe into a fluorescent tracer using Alkyne-Cy5, enabling high-throughput screening of competitive inhibitors.

Causality & Design Rationale:

  • FP Mechanics: Fluorescence Polarization measures the rotational relaxation time of a fluorophore. The free Cy5-thiazole conjugate rotates rapidly (low polarization). When bound to a large target protein, rotation slows down, resulting in high polarization.

Step-by-Step Methodology:

  • Tracer Synthesis: React 1 mM 2-(azidomethyl)-1,3-thiazole-4-carboxamide with 1.2 mM Alkyne-Cy5 in PBS/DMSO (1:1) using the Cu/THPTA/Ascorbate system described above. Purify the resulting Cy5-tracer via HPLC.

  • Assay Setup: In a 384-well black microplate, add 10 nM of the Cy5-tracer to varying concentrations of the purified target protein (e.g., 0 to 5 µM) in Assay Buffer (50 mM Tris pH 7.4, 100 mM NaCl, 0.01% Triton X-100).

  • Incubation: Incubate for 30 minutes at room temperature to reach equilibrium.

  • Readout: Measure fluorescence polarization (Ex: 640 nm, Em: 680 nm). Calculate the dissociation constant ( Kd​ ) using a one-site specific binding model.

Quantitative Data Presentation

Table 1: Optimized CuAAC Reaction Components for Protein Lysates

ComponentStock ConcentrationFinal ConcentrationFunction / Causality
Azide Probe10 mM (DMSO)10 µMTarget binding and bioorthogonal handle
Alkyne-Tag10 mM (DMSO)100 µMReporter tag (Biotin/Fluorophore)
CuSO450 mM (H2O)1 mMSource of catalytic copper
THPTA50 mM (H2O)1 mMCu(I) stabilizer, prevents ROS protein damage
Sodium Ascorbate100 mM (H2O)5 mMReducing agent (Cu(II) Cu(I))

Table 2: Representative Assay Validation Metrics (Mock Data)

Assay TypeTarget ProteinProbe Affinity ( Kd​ )Signal-to-BackgroundZ'-Factor
Pull-Down (Biotin)IMPDH / P2X7R150 nM> 15-foldN/A
FP (Cy5-Tracer)Purified Target220 nM5-fold (mP shift)0.78

Note: A Z'-factor > 0.5 indicates an excellent, highly robust assay suitable for high-throughput screening.

Troubleshooting & Best Practices

  • Protein Precipitation during Click Reaction: If the lysate becomes cloudy upon adding the click mixture, the copper concentration is too high, or the THPTA:Cu ratio is too low. Ensure a minimum 1:1 ratio of THPTA to CuSO4; increasing to 5:1 can further protect sensitive proteins.

  • High Background in Pull-Down: Endogenous biotinylated proteins (e.g., acetyl-CoA carboxylase) will bind streptavidin beads. Always compare the probe-treated sample against the DMSO (vehicle) + Click reagents control to subtract this background.

References[1] NextSDS. "2-(azidomethyl)-1,3-thiazole-4-carboxamide — Chemical Substance Information." NextSDS Database. URL: https://nextsds.com/[4] Ostrovskis, P., Volla, C. M. R., Turks, M., & Markovic, D. "Application of Metal Free Click Chemistry in Biological Studies." Current Organic Chemistry, 2013. URL: https://doi.org/10.2174/1385272811317060006[3] Zhang, R., et al. "Design, Synthesis, and Biological Evaluation of Novel P2X7 Receptor Antagonists for the Treatment of Septic Acute Kidney Injury." Journal of Medicinal Chemistry, 2023. URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c00837[2] Depaix, A., & Kowalska, J. "NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry." Molecules, 2019. URL: https://doi.org/10.3390/molecules24224187

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-(Azidomethyl)-1,3-thiazole-4-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists experiencing yield bottlenecks during the synthesis of 2-(Azidomethyl)-1,3-thiazole-4-carboxamide.

The synthesis relies on a two-step sequence starting from methyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate: an initial azidation followed by amidation . Below, we dissect the causality behind common failure points, provide self-validating protocols, and establish the mechanistic reasoning required to achieve >90% yields.

Diagnostic Workflow

The following diagram maps the optimal synthetic pathway alongside the most common reaction failure points encountered during scale-up.

Synthesis cluster_step1 Step 1: Azidation cluster_step2 Step 2: Amidation SM Methyl 2-(chloromethyl) -1,3-thiazole-4-carboxylate Azidation NaN3, Anhydrous DMF 25°C, 4h SM->Azidation Hydrolysis1 Byproduct: 2-(Hydroxymethyl)... (Due to moisture) Azidation->Hydrolysis1 H2O present Int Methyl 2-(azidomethyl) -1,3-thiazole-4-carboxylate Azidation->Int Optimal Route (>85% Yield) Amidation 7N NH3 in MeOH 25°C, 12h Int->Amidation Hydrolysis2 Byproduct: Thiazole-4-carboxylic acid (Due to aq. NH3) Amidation->Hydrolysis2 Aqueous conditions Product 2-(Azidomethyl)-1,3- thiazole-4-carboxamide Amidation->Product Optimal Route (>90% Yield)

Reaction workflow for 2-(Azidomethyl)-1,3-thiazole-4-carboxamide highlighting failure pathways.

Root Cause Analysis & FAQs

Q1: My azidation conversion is stalling at 60-70% yield, and I observe a highly polar baseline spot on my TLC. What is happening?

A: This is a classic symptom of competitive hydrolysis. The azidation of halomethyl thiazoles is a highly efficient nucleophilic substitution (SN2) when conducted in polar aprotic solvents[1]. However, the azide anion possesses mild basicity. If your Dimethylformamide (DMF) is not strictly anhydrous, adventitious water generates hydroxide ions in situ. These hydroxide ions competitively attack the highly electrophilic chloromethyl group, forming the unwanted 2-(hydroxymethyl)-1,3-thiazole-4-carboxylate byproduct. Solution: Ensure your DMF is dried over 3Å molecular sieves and conduct the reaction under an inert argon atmosphere.

Q2: Can I reverse the sequence and perform the amidation before the azidation?

A: No. Reversing the sequence exposes the highly electrophilic 2-(chloromethyl) group to ammonia. Ammonia is a strong nucleophile and will competitively attack the alkyl chloride via SN2, yielding a 2-(aminomethyl) byproduct. By performing the azidation first, you mask the electrophilic center with an azide group, which is completely inert to ammonolysis.

Q3: The amidation step yields a large amount of a water-soluble byproduct instead of the carboxamide. How do I prevent this?

A: You are likely using aqueous ammonia (NH₄OH). Amidation of thiazole-4-carboxylates is highly sensitive to reaction conditions; anhydrous methanolic ammonia is the industry standard to prevent premature ester hydrolysis[2]. The water in aqueous ammonia acts as a competing nucleophile, leading to base-catalyzed hydrolysis of the methyl ester into the inactive thiazole-4-carboxylic acid. Solution: Switch to 7N anhydrous ammonia in methanol. Methanol stabilizes the leaving methoxy group and entirely eliminates the hydrolysis pathway, driving the equilibrium toward the carboxamide.

Q4: How do I safely remove residual DMF during the azidation workup without losing my product?

A: DMF is highly water-miscible but can partition into ethyl acetate during extraction. A standard aqueous wash is insufficient. Implement a "5x Brine Wash" protocol. The high ionic strength of the saturated NaCl solution drastically reduces the solubility of DMF in the organic phase, forcing it entirely into the aqueous layer. Residual DMF must be removed as it can interfere with the crystallization of the final product.

Quantitative Yield Analysis

The table below summarizes the causality between specific reaction conditions and the resulting quantitative yields, allowing you to benchmark your experimental data against established baselines.

Reaction StepEvaluated ConditionsConversion / YieldPrimary Byproduct ObservedMechanistic Cause & Recommendation
Step 1: Azidation NaN₃ (1.1 eq), DMF (non-anhydrous), 60°C~60%2-(Hydroxymethyl) derivative (15-20%)Cause: H₂O-driven hydrolysis.Fix: Use strictly anhydrous DMF.
Step 1: Azidation NaN₃ (1.5 eq), Anhydrous DMF, 25°C>85%None significantOptimal. Excess NaN₃ drives complete SN2 conversion at room temperature.
Step 2: Amidation Aqueous NH₄OH (28%), THF, 25°C~40%Thiazole-4-carboxylic acid (>40%)Cause: Base-catalyzed ester hydrolysis by H₂O.Fix: Avoid aqueous bases.
Step 2: Amidation 7N NH₃ in Methanol, 25°C, Sealed tube>90%Unreacted starting material (<5%)Optimal. Methanol stabilizes the leaving methoxy group without hydrolysis.

Standard Operating Procedures (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step without confirming the validation checkpoints.

Protocol A: Synthesis of Methyl 2-(azidomethyl)-1,3-thiazole-4-carboxylate
  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with methyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate (1.0 equiv).

  • Solvation: Dissolve the starting material in anhydrous DMF to achieve a 0.2 M concentration.

  • Reagent Addition: Add sodium azide (NaN₃, 1.5 equiv) in a single portion. (Safety Note: NaN₃ is highly toxic and can form explosive hydrazoic acid if exposed to strong acids. Handle with appropriate PPE).

  • Reaction: Stir the suspension at 25°C for 4–6 hours.

  • Workup: Quench the reaction by pouring it into ice-cold water. Extract the aqueous layer with Ethyl Acetate (3x).

  • Purification: Wash the combined organic layers with saturated brine (5x) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • System Validation: The presence of the azide group can be unequivocally validated by a strong asymmetric stretching band at ~2100 cm⁻¹ in the IR spectrum, a critical self-validating checkpoint before proceeding to amidation[3].

Protocol B: Synthesis of 2-(Azidomethyl)-1,3-thiazole-4-carboxamide
  • Preparation: Dissolve the crude methyl 2-(azidomethyl)-1,3-thiazole-4-carboxylate (1.0 equiv) in 7N anhydrous Ammonia in Methanol (10 volumes).

  • Reaction: Seal the reaction vessel tightly to prevent the escape of ammonia gas. Stir the solution at 25°C for 12–16 hours.

  • Monitoring: Monitor the disappearance of the ester via LC-MS or TLC (the carboxamide will appear as a highly polar, UV-active spot).

  • Isolation: Once complete, carefully vent the vessel in a fume hood and concentrate the mixture under reduced pressure.

  • Purification: Triturate the resulting crude solid with cold diethyl ether or a minimal amount of cold methanol to afford the pure 2-(azidomethyl)-1,3-thiazole-4-carboxamide as a crystalline solid.

  • System Validation: Confirm amidation via ¹H NMR. You must observe the appearance of two distinct broad singlets for the -NH₂ protons (typically around 7.5–8.0 ppm in DMSO-d₆) and the complete disappearance of the ester methoxy singlet (~3.9 ppm).

Sources

Technical Support Center: Solubilization Strategies for 2-(Azidomethyl)-1,3-thiazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Knowledge Base. As researchers transition from in silico design to in vitro and in vivo evaluation, poor aqueous solubility remains a primary bottleneck. 2-(Azidomethyl)-1,3-thiazole-4-carboxamide is a highly versatile click-chemistry building block and pharmacophore, but its physicochemical properties often lead to precipitation in aqueous media.

This guide provides field-proven, mechanistically grounded troubleshooting steps to overcome these formulation challenges.

I. Core Diagnostics: Understanding the Causality of Poor Solubility

Q: Why is 2-(Azidomethyl)-1,3-thiazole-4-carboxamide so difficult to dissolve in aqueous buffers? A: The insolubility of this molecule is driven by a combination of high crystal lattice energy and high lipophilicity. The primary carboxamide group (-CONH₂) acts as both a strong hydrogen bond donor and acceptor. In the solid state, this leads to a highly ordered, tightly packed crystal lattice—often referred to as "brick dust" behavior, which severely limits thermodynamic solubility (1)[1]. Furthermore, the azidomethyl group and the thiazole ring are highly lipophilic, meaning the molecule lacks the hydration energy required to cavitate the aqueous solvent network.

Q: Can I improve solubility by lowering the buffer pH to protonate the molecule? A: No. While pH adjustment is a standard technique for ionizable drugs, it is ineffective here. The nitrogen atom in the 1,3-thiazole ring is a very weak base (pKa ~ 2.5). To achieve >90% protonation and form a soluble salt, the formulation pH would need to be below 1.5. At physiological pH (7.4) or standard assay pH (6.0–8.0), the molecule remains entirely unionized. Chemical modifications, such as salt formation, are only viable if the molecule possesses a functional group with a physiologically relevant pKa (2)[2].

II. Formulation Troubleshooting & FAQs

Q: How can I prevent the compound from "crashing out" during in vitro cell-based assays? A: For in vitro work, kinetic solubilization via co-solvents is the standard approach. Prepare a highly concentrated master stock (10–50 mM) in 100% DMSO. When dosing into aqueous media, ensure the final DMSO concentration remains below 1% v/v to avoid cytotoxicity. If the compound still precipitates upon dilution, pre-mix the DMSO stock with a non-ionic surfactant (e.g., 0.1% Tween-20 or Pluronic F-68) before adding it to the aqueous buffer. The surfactant forms micelles that kinetically trap the hydrophobic thiazole core before it can nucleate into a crystal.

Q: What is the best strategy for in vivo dosing (e.g., IV or oral administration)? A: Because we cannot ionize the molecule, we must mask its hydrophobicity and bypass its crystal lattice energy. The first-line strategy is inclusion complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins possess a hydrophobic inner cavity and a hydrophilic exterior (3)[3]. The lipophilic azidomethyl-thiazole moiety inserts into this cavity, while the bulky cyclodextrin exterior prevents the carboxamide groups from interacting and reforming a crystal lattice.

Q: What if cyclodextrin complexation doesn't yield a high enough concentration for my required dose? A: If complexation fails, you must forcefully disrupt the solid-state interactions using an Amorphous Solid Dispersion (ASD) . By processing the drug with a hydrophilic polymer (e.g., HPMCAS or PVP) via spray drying or hot-melt extrusion, you trap the compound in a high-energy, amorphous state, drastically improving its apparent solubility (4)[4].

III. Quantitative Comparison of Solubilization Strategies

Use the following data table to select the appropriate formulation strategy based on your experimental phase and required solubility gain.

Formulation StrategyPrimary Mechanism of ActionTypical Solubility GainTarget Application / Suitability
Co-solvency (DMSO) Lowers solvent dielectric constant100x – 1000xIn vitro biochemical/cell assays
Micellar Surfactants Traps lipophilic core in micelles5x – 20xLow-dose in vivo / Assay buffers
HP-β-CD Complexation Hydrophobic cavity inclusion50x – 200xIn vivo IV and Oral dosing
Amorphous Solid Dispersion Disrupts carboxamide crystal lattice10x – 500xIn vivo Oral solid dosage forms

IV. Self-Validating Experimental Protocol: HP-β-CD Inclusion Complexation

This protocol utilizes the solvent evaporation method to force the azidomethyl-thiazole core into the cyclodextrin cavity. It is designed as a self-validating system: the final filtration and HPLC quantification steps confirm whether true complexation (rather than mere suspension) has occurred.

Reagents:

  • 2-(Azidomethyl)-1,3-thiazole-4-carboxamide (API)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Methanol (Volatile solvent)

  • Milli-Q Water

Step-by-Step Methodology:

  • Molar Ratio Calculation: Weigh out the API and HP-β-CD in a 1:2 molar ratio. (An excess of cyclodextrin ensures complete complexation of the lipophilic core).

  • Phase Dissolution:

    • Dissolve the API completely in a minimal volume of Methanol.

    • Dissolve the HP-β-CD completely in Milli-Q water.

  • Equilibration: Slowly add the methanolic API solution dropwise to the aqueous HP-β-CD solution under continuous magnetic stirring at 300 RPM. Stir the resulting mixture at room temperature for 24 hours to allow thermodynamic equilibrium of the inclusion complex.

  • Solvent Removal: Remove the methanol via rotary evaporation at 40°C under reduced pressure. Once the organic solvent is removed, lyophilize (freeze-dry) the remaining aqueous solution for 48 hours to obtain a dry, white powder.

  • Validation & Reconstitution (Critical Step): Reconstitute a known mass of the lyophilized powder in 1X PBS (pH 7.4). Filter the solution through a 0.45 µm PTFE syringe filter.

    • Self-Validation: Analyze the filtrate via HPLC-UV. If the quantified API concentration matches your theoretical loading dose, the crystal lattice has been successfully bypassed, and the drug is fully complexed. If the concentration is low, uncomplexed API was caught on the filter, indicating the need for a higher cyclodextrin ratio or an ASD approach.

V. Solubilization Decision Workflow

G N1 2-(Azidomethyl)-1,3-thiazole-4-carboxamide Poor Solubility Detected N2 Determine Target Application N1->N2 N3 In Vitro (Assays) N2->N3 Cell/Biochem N4 In Vivo (Pre-clinical) N2->N4 Animal Dosing N5 DMSO Stock (10-50 mM) + Gradual Aqueous Dilution N3->N5 N7 Cyclodextrin Complexation (HP-β-CD) N4->N7 1st Line Option N6 Add Surfactant (Tween-20) If precipitation occurs N5->N6 Crash out N8 Amorphous Solid Dispersion (Polymer Matrix) N7->N8 Insufficient Dose

Decision tree for troubleshooting thiazole-carboxamide solubility.

VI. References

  • Drug Solubility: Importance and Enhancement Techniques Source: National Center for Biotechnology Information (nih.gov) URL:

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs Source: National Center for Biotechnology Information (nih.gov) URL:

  • Contemporary Review on Solubility Enhancement Techniques Source: Journal of Drug Delivery and Therapeutics (jddtonline.info) URL:

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry Source: ResearchGate (researchgate.net) URL:

Sources

Technical Support Center: Optimizing CuAAC Reactions for 2-(Azidomethyl)-1,3-thiazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This guide, prepared by our senior application scientists, is specifically tailored for researchers utilizing 2-(Azidomethyl)-1,3-thiazole-4-carboxamide in their synthetic workflows. We will delve into the core principles of the CuAAC reaction, provide a robust starting protocol, and offer a comprehensive troubleshooting guide to help you navigate common challenges and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

This section addresses foundational questions about the CuAAC reaction, providing the essential knowledge needed to design and execute your experiments successfully.

Q1: What is the fundamental mechanism of the CuAAC "click" reaction?

A1: The CuAAC reaction is a highly efficient and regioselective 1,3-dipolar cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species.[1][2] Unlike the uncatalyzed Huisgen cycloaddition which requires high temperatures and yields a mixture of 1,4- and 1,5-regioisomers, the copper(I) catalyst dramatically accelerates the reaction by a factor of up to 10⁸ and exclusively produces the 1,4-disubstituted 1,2,3-triazole product.[1][3] The catalytic cycle involves the formation of a copper-acetylide intermediate, which then coordinates with the azide. This is followed by the formation of a six-membered copper metallacycle that ultimately rearranges and, after protonolysis, releases the stable triazole product and regenerates the Cu(I) catalyst.[2][3]

Q2: What is the active copper species, and how is it generated and maintained?

A2: The catalytically active species is Copper(I) (Cu(I)).[1] However, Cu(I) is unstable and prone to oxidation to the inactive Cu(II) state, especially in the presence of dissolved oxygen.[4][5] Therefore, a common and highly effective strategy is to generate Cu(I) in situ from a stable and inexpensive Cu(II) salt, such as copper(II) sulfate (CuSO₄·5H₂O), using a mild reducing agent.[2] Sodium ascorbate is the most widely used reducing agent for this purpose; it is biocompatible and efficiently reduces Cu(II) to Cu(I).[1][6] It is crucial to use a freshly prepared solution of sodium ascorbate and to deoxygenate the reaction mixture to prevent premature oxidation of the catalyst.[4][5]

Q3: Why is a ligand necessary, and which one should I choose for my thiazole-containing substrate?

A3: While not strictly required, a ligand serves two critical functions in the CuAAC reaction: it stabilizes the active Cu(I) oxidation state against oxidation and disproportionation, and it can significantly accelerate the reaction rate.[1][7][8] For your specific substrate, 2-(Azidomethyl)-1,3-thiazole-4-carboxamide, the nitrogen and sulfur atoms in the thiazole ring could potentially chelate the copper catalyst. This could either be beneficial, acting as an internal ligand, or detrimental, forming an inactive complex.

Therefore, using an external, strongly coordinating ligand is highly recommended to ensure a consistent and high reaction rate.

  • For Organic Solvents: Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA ) is a classic, highly effective ligand, though its solubility is limited to organic solvents.[6][9]

  • For Aqueous/Mixed-Aqueous Solvents: Water-soluble ligands are essential for bioconjugation or reactions in protic media. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is an excellent choice due to its high solubility and ability to stabilize Cu(I) in aqueous environments.[4][6][10] A newer generation ligand, BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid), has been shown to offer even faster kinetics and lower cytotoxicity.[10][11]

We recommend starting with THPTA if any aqueous co-solvent is used, due to its proven reliability and effectiveness.

Q4: What solvent system is optimal for a reaction with 2-(Azidomethyl)-1,3-thiazole-4-carboxamide?

A4: The CuAAC reaction is remarkably versatile and can be performed in a wide range of solvents.[1][2] The ideal solvent will completely dissolve both your azide and the alkyne partner. Given the polar carboxamide group on your substrate, pure nonpolar solvents like toluene may be unsuitable.

  • Recommended Solvents: Mixtures of water with a miscible organic solvent are often ideal. A 1:1 to 4:1 mixture of tert-butanol/water or DMSO/water is a robust starting point.[1][12] Fully polar aprotic solvents like DMF and DMSO are also excellent choices, particularly if your alkyne partner is less polar.[2]

  • Solvents to Avoid: Acetonitrile should generally be avoided as the nitrile group can coordinate strongly to the Cu(I) center and inhibit catalysis.[2]

Recommended Starting Protocol

This protocol provides a validated set of starting conditions for the CuAAC reaction between 2-(Azidomethyl)-1,3-thiazole-4-carboxamide and a generic terminal alkyne.

Reagent Preparation & Stoichiometry
ComponentRoleRecommended Molar Eq.Recommended Stock Conc.Solvent for Stock
Thiazole Azide Substrate1.0100 mMReaction Solvent (e.g., DMSO)
Alkyne Partner Substrate1.0 - 1.2100 mMReaction Solvent (e.g., DMSO)
CuSO₄·5H₂O Catalyst Precursor0.01 - 0.05 (1-5 mol%)50 mMDeoxygenated H₂O
Sodium Ascorbate Reducing Agent0.1 - 0.2 (10-20 mol%)1 MDeoxygenated H₂O
THPTA Ligand0.05 - 0.25 (5-25 mol%)50 mMDeoxygenated H₂O

Note: A slight excess of the more readily available coupling partner can help drive the reaction to completion.[4] A ligand-to-copper ratio of 2:1 to 5:1 is often recommended to ensure full coordination and stabilization of the catalyst.[4][13]

Step-by-Step Methodology
  • Reagent Preparation: Prepare fresh stock solutions of sodium ascorbate and CuSO₄. The stability of the sodium ascorbate solution is critical, as its degradation will prevent the efficient reduction of Cu(II).[5]

  • Reaction Setup: In a suitable reaction vessel, add the 2-(Azidomethyl)-1,3-thiazole-4-carboxamide and the alkyne partner.

  • Solvent Addition: Add the chosen reaction solvent (e.g., a 3:1 mixture of DMSO/H₂O) to achieve a final azide concentration of approximately 10-50 mM.

  • Deoxygenation: To prevent catalyst oxidation, bubble argon or nitrogen gas through the stirred reaction mixture for 15-20 minutes. This is a critical step for ensuring high yields.[4][12]

  • Catalyst Premixing: In a separate microcentrifuge tube, mix the required volumes of the THPTA ligand stock and the CuSO₄ stock. Allow them to pre-complex for 1-2 minutes. This step helps prevent the precipitation of copper salts in certain buffers.[14]

  • Initiation: Add the premixed catalyst/ligand solution to the deoxygenated reaction mixture. Finally, add the freshly prepared sodium ascorbate solution to initiate the reaction.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS at regular intervals (e.g., 1, 4, and 12 hours). A complete reaction is indicated by the disappearance of the limiting starting material.

  • Work-up and Purification: Once the reaction is complete, the product can be purified. Copper can often be removed by washing with an aqueous solution of EDTA, which chelates the metal.[4] The triazole product can then be isolated by standard techniques such as extraction, precipitation, or column chromatography.[15]

Visualizing the CuAAC Catalytic Cycle

The following diagram illustrates the widely accepted catalytic cycle for the CuAAC reaction, highlighting the key intermediates.

CuAAC_Cycle CuAAC Catalytic Cycle Cu1 Cu(I) Catalyst Cu_Acetylide Cu(I)-Acetylide Intermediate Cu1->Cu_Acetylide + Alkyne Alkyne R1-C≡CH (Terminal Alkyne) Alkyne->Cu_Acetylide Metallacycle Six-Membered Cu-Metallacycle Cu_Acetylide->Metallacycle + Azide Azide R2-N3 (Thiazole Azide) Azide->Metallacycle Triazolide Copper Triazolide Metallacycle->Triazolide Ring Contraction Triazolide->Cu1 Catalyst Regeneration Product 1,4-Disubstituted Triazole Product Triazolide->Product + H+ Proton H+ Proton->Product

Caption: The catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Troubleshooting and Optimization Guide

Even with a robust protocol, challenges can arise. This guide provides a systematic approach to diagnosing and resolving common issues.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive Catalyst: The Cu(I) was oxidized to Cu(II) by dissolved oxygen.[4][5][12]Ensure thorough deoxygenation: Sparge solvents and the reaction mixture with argon or nitrogen before adding the catalyst.[4] • Use fresh reagents: Always use a freshly prepared solution of sodium ascorbate.[5]
2. Poor Reagent Solubility: The azide or alkyne is not fully dissolved in the chosen solvent system.Screen alternative solvents: Try different solvent mixtures (e.g., increase the ratio of DMSO or DMF) to ensure all reactants are in solution.
3. Catalyst Poisoning by Substrate: The thiazole ring of your azide or another functional group on your alkyne is irreversibly binding to the copper, deactivating it.Increase ligand concentration: Use a higher ligand-to-copper ratio (e.g., 5:1) to favor coordination with the external ligand.[13] • Increase catalyst loading: Incrementally increase the CuSO₄/Ascorbate/Ligand loading to 5-10 mol%.
Multiple Products / Significant Side Products 1. Alkyne Homocoupling (Glaser Coupling): A common side reaction, especially if the reaction is slow or exposed to oxygen, forming a diyne byproduct.[12][13]Improve deoxygenation: This is the most critical factor.[13] • Increase reducing agent: A slight excess of sodium ascorbate can help suppress this pathway.[5] • Use a stabilizing ligand: A ligand like THPTA or TBTA minimizes this side reaction.[4]
2. Degradation of Azide: Some azides can be unstable to prolonged reaction times, heat, or light.Run the reaction at a lower temperature (e.g., 4 °C or 0 °C), although this will increase the required reaction time. • Protect the reaction from light, especially if the azide has photosensitive groups.[16]
Reaction Stalls / Does Not Go to Completion 1. Insufficient Catalyst Turnover: The catalyst becomes inactive over the course of the reaction.Add a second charge of catalyst: If the reaction stalls, adding another portion of the premixed catalyst and sodium ascorbate can sometimes restart it.
2. Equilibrium or Steric Hindrance: The reaction may be inherently slow due to sterically bulky coupling partners.Increase reaction time: Allow the reaction to run for 24-48 hours. • Gently heat the reaction: If the substrates are stable, heating to 40-50 °C can increase the rate.
Difficulty with Product Purification 1. Persistent Copper Contamination: The triazole product strongly chelates the copper catalyst, making it difficult to remove.[17]Use a stronger chelating agent: After the reaction, add a solution of EDTA and stir for several hours before workup. • Ammonia wash: Washing the organic extract with a dilute aqueous ammonia solution can help remove copper salts.
Troubleshooting Workflow

This decision tree provides a logical path for diagnosing low-yield reactions.

Troubleshooting_Workflow Troubleshooting Workflow for Low CuAAC Yield Start Low / No Product by LC-MS Check_Reagents Are starting materials consumed? Start->Check_Reagents No_Consumption No, starting materials remain. Check_Reagents->No_Consumption No Yes_Consumption Yes, but desired product is not major peak. Check_Reagents->Yes_Consumption Yes Catalyst_Check Was reaction deoxygenated? Was ascorbate fresh? No_Consumption->Catalyst_Check Side_Product_Check Is a major side product observed? (e.g., alkyne dimer) Yes_Consumption->Side_Product_Check Fix_Catalyst Action: Rerun with rigorous deoxygenation and fresh ascorbate solution. Catalyst_Check->Fix_Catalyst No Solubility_Check Are all components soluble? Catalyst_Check->Solubility_Check Yes Catalyst_OK Yes Catalyst_Bad No Fix_Solubility Action: Screen alternative solvents (e.g., pure DMSO, DMF/H2O). Solubility_Check->Fix_Solubility No Optimize_Conditions Action: Increase catalyst/ligand loading (5-10 mol%). Consider gentle heating (40°C). Solubility_Check->Optimize_Conditions Yes Solubility_OK Yes Solubility_Bad No Fix_Side_Product Action: Improve deoxygenation. Increase ligand:copper ratio (5:1). Side_Product_Check->Fix_Side_Product Yes Degradation_Check Action: Confirm stability of starting materials under reaction conditions (run controls). Side_Product_Check->Degradation_Check No Side_Product_Yes Yes Side_Product_No No / Complex Mixture

Caption: A decision tree for systematically troubleshooting low-yielding CuAAC reactions.

References

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One. Wiley Online Library. [Link]

  • The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. Wiley Online Library. [Link]

  • Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]

  • Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ACS Publications. [Link]

  • Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. MDPI. [Link]

  • The Use of Glucose as Reducing Agent in Alternative Copper-Catalyzed Azide-alkyne Cycloaddition. ResearchGate. [Link]

  • Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry. [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC. [Link]

  • Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. ACS Publications. [Link]

  • Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media. PMC. [Link]

  • Efficient and straightforward click synthesis of structurally related dendritic triazoles. Beilstein Journal of Organic Chemistry. [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Jena Bioscience. [Link]

  • Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. [Link]

  • Auxiliary Cu(I) Click Reagents. Jena Bioscience. [Link]

  • Most used CuAAC reaction ligands. ResearchGate. [Link]

  • Reagent of the month – Polytriazole ligands for the copper catalysed alkyne–azide cycloaddition (CuAAC). SigutLabs. [Link]

  • Optimization of the click reaction conditions. ResearchGate. [Link]

  • Why is the efficiency of my CuAAC click chemistry so low? ResearchGate. [Link]

  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Royal Society of Chemistry. [Link]

  • Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. PMC. [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ from Sodium Azide Affords 4-Monosubstituted-1,2,3-Triazoles. ACS Publications. [Link]

  • Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water. Frontiers. [Link]

  • Fluorophore-Assisted Click Chemistry through Copper(I) Complexation. PMC. [Link]

  • Special Issue : Recent Advances in CuAAC Click Chemistry. MDPI. [Link]

  • Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? ResearchGate. [Link]

  • Copper(I)-catalyzed click chemistry in deep eutectic solvent for the syntheses of β-D-glucopyranosyltriazoles. Royal Society of Chemistry. [Link]

Sources

Technical Support Center: Handling & Storage of 2-(Azidomethyl)-1,3-thiazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for 2-(Azidomethyl)-1,3-thiazole-4-carboxamide . Because this building block contains a highly reactive azidomethyl group (-CH₂-N₃), it is prone to silent degradation during routine storage. This guide provides drug development professionals and synthetic chemists with field-proven, self-validating protocols to prevent thermal and photolytic decomposition.

Diagnostic Troubleshooting: Identifying Degradation

Q: My batch of 2-(Azidomethyl)-1,3-thiazole-4-carboxamide has changed color (yellowing) and shows new peaks in the NMR spectrum. Has it degraded? A: Yes. Color changes combined with new NMR signals are primary indicators of azide degradation. The azidomethyl group is highly susceptible to both thermal extrusion of nitrogen and photolytic cleavage.

To self-validate the integrity of your batch, use the following analytical checks:

  • IR Spectroscopy Validation: The most reliable, non-destructive check is monitoring the asymmetric azide stretching frequency. A pristine sample will exhibit a strong, sharp band at ~2100 cm⁻¹ . A significant decrease in this band's intensity relative to the carboxamide carbonyl stretch (~1650–1680 cm⁻¹) confirms degradation.

  • NMR Validation: Degradation typically involves the loss of N₂ to form a highly reactive singlet nitrene. In the presence of trace ambient moisture, this nitrene hydrolyzes to form an aldehyde[1]. If you observe a new, sharp singlet around 9.5 – 10.0 ppm in the ¹H NMR, the azidomethyl group has degraded into a thiazole-4-carboxamide-2-carbaldehyde derivative.

Mechanistic Insight: The Causality of Azide Instability

Q: Why is this specific compound so unstable during routine benchtop storage? A: The instability of 2-(Azidomethyl)-1,3-thiazole-4-carboxamide stems from two critical factors: its molecular scaffolding and its sensitivity to light.

  • Carbon-to-Nitrogen (C/N) Ratio: The chemical formula is C₅H₅N₅OS, yielding a C/N ratio of exactly 1.0. According to standard chemical safety guidelines, organic azides with a C/N ratio between 1 and 3 are considered highly energetic and lack sufficient carbon scaffolding to dissipate the energy released during N₂ extrusion[2][3].

  • Photolytic Sensitivity: While thermal degradation (requiring heat >130 °C) is a known risk, researchers often overlook photolytic degradation. Alkyl azides undergo unexpectedly facile photodecomposition under mild ambient laboratory lighting (fluorescent lights), rapidly converting to imines and aldehydes at room temperature[1].

DegradationPathway A 2-(Azidomethyl)-1,3-thiazole- 4-carboxamide B Thermal/Photolytic Activation A->B C Singlet Nitrene + N2 (Gas) B->C Extrusion of N2 D 1,2-Hydrogen Shift C->D F Hydrolysis (Trace Moisture) C->F E Imine Derivative D->E G Aldehyde Derivative + Ammonia F->G

Fig 1. Thermal and photolytic degradation pathway of azidomethyl groups via nitrene intermediates.

Standard Operating Procedure (SOP): Optimal Storage Workflow

To prevent degradation and ensure reproducibility in your assays, implement the following self-validating storage protocol.

Step-by-Step Methodology:

  • Atmospheric Control (Inerting): Upon receipt, immediately transfer the vial into a glovebox or a controlled environment purged with dry Argon or Nitrogen. Oxygen and trace moisture accelerate secondary degradation reactions (e.g., hydrolysis of nitrenes to aldehydes).

  • Tool Selection (Critical): Never use metal spatulas (e.g., steel, brass, or copper). Azides react with transition metals over time to form highly shock-sensitive metal azides[2][3]. Use only sterile PTFE, ceramic, or plastic spatulas for weighing.

  • Aliquoting & Light Protection: Divide the bulk material into single-use aliquots to prevent repeated freeze-thaw cycles and condensation. Place the aliquots into amber glass vials to completely block UV and fluorescent laboratory light[1][3].

  • Temperature Control: Store the amber vials in a dedicated freezer at -20 °C . For compounds with a C/N ratio of 1.0, sub-zero storage is mandatory to suppress the kinetic pathways of thermal degradation[2][3].

  • Solvent Storage: If storing as a stock solution, do not exceed a concentration of 1.0 M [2][3]. Never use halogenated solvents (like dichloromethane or chloroform), as azides can react with them to form explosively unstable di- and tri-azidomethanes[2][3].

StorageWorkflow Start Receive Compound (C/N Ratio = 1.0) Inert Transfer to Glovebox (Argon/N2 Atmosphere) Start->Inert Spatula Use PTFE/Ceramic Spatula (NO METALS) Inert->Spatula Vial Aliquot into Amber Vials (Photolytic Protection) Spatula->Vial Temp Store at -20°C (Thermal Protection) Vial->Temp Monitor Periodic IR/NMR Monitoring (Check 2100 cm⁻¹ band) Temp->Monitor

Fig 2. Step-by-step optimal storage workflow for energetic azidomethyl compounds.

Quantitative Stability Parameters

The following table summarizes the thermal and stability parameters of 2-(Azidomethyl)-1,3-thiazole-4-carboxamide compared to general azide classes, derived from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) principles[4].

Parameter2-(Azidomethyl)-1,3-thiazole-4-carboxamideGeneral Alkyl AzidesGeneral Sulfonyl Azides
Carbon/Nitrogen (C/N) Ratio 1.0 (5C / 5N)> 3.0 (Stable)Variable
Recommended Storage Temp -20 °C2 °C to 8 °CRoom Temp (if C/N > 3)
Max Safe Concentration < 1.0 M< 1.0 MNeat solid acceptable
Primary Degradation Trigger Heat, UV/Fluorescent LightHeat > 150 °C, LightHeat > 150 °C
Typical T_onset (Decomposition) ~130 - 150 °C (Estimated)150 - 180 °C> 180 °C

Frequently Asked Questions (FAQs)

Q: I left my sample on the benchtop in a clear vial for 48 hours. Is it still safe to use? A: It is highly compromised. Alkyl azides stored in clear glass under laboratory light can degrade at a rate of ~1% per day, forming potent aldehyde byproducts[1]. These byproducts can severely interfere with downstream biological assays or click-chemistry yields. Discard the sample or purify it via column chromatography (avoiding elevated temperatures during concentration).

Q: Can I use a rotary evaporator to concentrate solutions of this compound? A: Extreme caution is required. Never concentrate azide solutions to dryness if the C/N ratio is < 3[3]. If you must remove solvent, ensure the water bath temperature does not exceed 30 °C, shield the rotavap flask from light, and leave a small volume of solvent to prevent the compound from crashing out as a neat, friction-sensitive solid.

Q: How should I dispose of degraded or expired batches? A: Do not throw it in general organic waste. Organic azides should be chemically quenched (e.g., reduced to the corresponding stable amine using triphenylphosphine via the Staudinger reaction) prior to disposal, or placed in a specifically labeled "Azide Waste" container kept strictly away from acids[2][3].

References

  • Source: University of Pittsburgh (pitt.edu)
  • Source: University of Victoria (uvic.ca)
  • Source: Chemical Communications (RSC Publishing)
  • A comparative study on the thermal stability of different organic azides Source: Benchchem URL

Sources

Technical Support Center: A Guide to 2-(Azidomethyl)-1,3-thiazole-4-carboxamide Bioconjugation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of 2-(azidomethyl)-1,3-thiazole-4-carboxamide in bioconjugation. Our goal is to empower you to reduce side reactions, optimize yields, and ensure the integrity of your final conjugate. By understanding the chemical causality behind each step, you can design more robust and successful conjugation strategies.

The 2-(azidomethyl)-1,3-thiazole-4-carboxamide moiety is a versatile tool, primarily utilized as a building block for introducing a bioorthogonal azide handle. This azide group is your gateway to powerful "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), which are foundational for creating stable bioconjugates like antibody-drug conjugates (ADCs).[][2] However, the success of these sophisticated applications hinges on preserving the integrity of each component of the molecule throughout the workflow. This guide is structured to address the specific challenges you may encounter.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Q1: My final conjugation yield is low or zero. What are the most common culprits?

Low conjugation yield is a frequent issue that can often be traced back to a few critical factors.[3][4] The most common cause when working with an azide-containing molecule is the unintended reduction of the azide group itself.

Primary Cause: Azide Reduction The azide functional group (-N₃) is highly susceptible to reduction by common laboratory reagents, which converts it into a primary amine (-NH₂), rendering it inert to click chemistry.

  • Phosphine-Based Reducing Agents: Tris(2-carboxyethyl)phosphine (TCEP) is frequently used to reduce disulfide bonds in antibodies or peptides. However, TCEP efficiently reduces azides to amines via the Staudinger reaction.[5] Its presence, even in trace amounts, will terminate your conjugation.

  • Thiol-Based Reducing Agents: Dithiothreitol (DTT) and β-mercaptoethanol (BME) can also reduce azides, especially under neutral to basic conditions.[5]

Solution Workflow:

  • Sequential Reaction Design: If disulfide reduction is necessary, perform it as a distinct step before introducing the 2-(azidomethyl)-1,3-thiazole-4-carboxamide reagent.

  • Thorough Reagent Removal: After reduction, you must completely remove the reducing agent. This is typically achieved through buffer exchange methods like dialysis, ultrafiltration (e.g., using spin columns), or gel filtration.[3]

  • Verification: Before proceeding, you can optionally assay for free thiols to confirm the removal of the reducing agent.

Other Potential Causes:

  • Suboptimal Reaction Conditions: Ensure your reaction pH, temperature, and reactant concentrations are optimized. For instance, NHS ester reactions for installing the thiazole moiety are sensitive to hydrolysis at alkaline pH.[3]

  • Inaccessible Reactive Sites: The target functional group on your biomolecule (e.g., a lysine residue) may be buried within the protein's folded structure, preventing conjugation.[4]

  • Buffer Interference: Amine-containing buffers like Tris or glycine will compete with your target biomolecule in reactions targeting amines (e.g., NHS ester chemistry).[3][6] Always use non-nucleophilic buffers like PBS or HEPES for such reactions.

Low_Yield_Troubleshooting start Low or No Conjugation Yield check_azide Is the azide group intact? start->check_azide reducing_agents Presence of TCEP, DTT, or BME? check_azide->reducing_agents check_conditions Are reaction conditions optimal? ph_ratio Incorrect pH, stoichiometry, or temperature? check_conditions->ph_ratio check_biomolecule Is the biomolecule active & accessible? site_accessibility Is the target site sterically hindered? check_biomolecule->site_accessibility reducing_agents->check_conditions No remove_reagents Solution: Remove reducing agents via buffer exchange before adding azide reagent. reducing_agents->remove_reagents Yes optimize_conditions Solution: Optimize pH (e.g., 7.2-8.0 for NHS esters), molar ratio, and reaction time. ph_ratio->optimize_conditions Yes buffer_interference Using amine-based buffers (Tris, Glycine)? ph_ratio->buffer_interference No buffer_interference->check_biomolecule No change_buffer Solution: Switch to non-nucleophilic buffers like PBS or HEPES. buffer_interference->change_buffer Yes modify_strategy Solution: Consider alternative conjugation sites or use linkers of varying lengths. site_accessibility->modify_strategy Yes

Caption: Troubleshooting workflow for low conjugation yield.

Q2: My LC-MS analysis shows an unexpected mass loss of ~28 Da in my conjugate. What is this modification?

A mass loss of 28.01 Da corresponds to the conversion of the azide group (-N₃, 42.01 Da) to a primary amine (-NH₂, 16.02 Da), with the loss of a nitrogen molecule (N₂). This is the hallmark signature of azide reduction, as discussed in Q1. This confirms that your azide handle was compromised, likely by a reducing agent in your workflow.

Q3: I'm performing a SPAAC reaction with a DBCO-alkyne and observe off-target labeling. What is the cause?

While SPAAC is highly bioorthogonal, certain strained cyclooctynes can participate in a side reaction with free thiols (cysteine residues) via a thiol-yne reaction.[7] This is more prominent with some cyclooctyne structures than others.

Solutions:

  • Cysteine Blocking: If your protein has free cysteines that are not intended for conjugation, you can cap them before the SPAAC reaction. A common method is to pre-incubate the protein with iodoacetamide (IAM) or N-ethylmaleimide (NEM) to alkylate the free thiols.

  • Optimize Reaction Stoichiometry: Use the minimum necessary excess of the strained alkyne to reduce the probability of off-target reactions. Monitor the reaction progress over time to avoid unnecessarily long incubation periods.

Q4: My antibody-thiazole conjugate is aggregating after purification. How can I improve its stability?

Protein aggregation is a common challenge in bioconjugation, often triggered by changes to the protein's surface charge and hydrophobicity upon modification.[3][8]

Mitigation Strategies:

  • Optimize Conjugation Conditions: Lowering the reaction temperature to 4°C can sometimes reduce aggregation.[8]

  • Screen Buffer Conditions: Adjust the pH or ionic strength of your storage buffer. The stability of the final conjugate may differ from the starting antibody.

  • Include Excipients: Adding stabilizing excipients like arginine, polysorbate (e.g., Tween-20), or sucrose to the formulation can prevent aggregation.[3]

  • Use Hydrophilic Linkers: If you are synthesizing the thiazole reagent, incorporating a polyethylene glycol (PEG) spacer can significantly enhance the solubility and stability of the final bioconjugate.[3]

  • Control Protein Concentration: High protein concentrations can promote aggregation.[8] Perform the conjugation and storage at the lowest feasible concentration.

Frequently Asked Questions (FAQs)

Q1: How stable is the 2-(azidomethyl)-1,3-thiazole-4-carboxamide molecule under typical bioconjugation conditions?

The molecule's stability is best understood by considering its three main components:

Molecule_Stability Molecule 2-(Azidomethyl)-1,3-thiazole-4-carboxamide Azide Azidomethyl Group (-CH₂N₃) Molecule->Azide Thiazole 1,3-Thiazole Ring Molecule->Thiazole Carboxamide Carboxamide Linkage (-CONH-) Molecule->Carboxamide Azide_Props Stability Concern: Reduction by TCEP, DTT, BME. Stable at pH 4-10. Azide->Azide_Props Thiazole_Props Generally Stable: Resistant to mild redox & pH changes. Aromatic & robust. Thiazole->Thiazole_Props Carboxamide_Props Generally Stable: Potential for hydrolysis at extreme pH or with enzymes. Carboxamide->Carboxamide_Props

Caption: Stability analysis of the key functional groups.
  • Azidomethyl Group: This is the most sensitive part. It is generally stable in aqueous buffers across a pH range of 4-10 but is incompatible with phosphine and thiol-based reducing agents.[5]

  • 1,3-Thiazole Ring: The thiazole ring is an aromatic heterocycle and is quite robust. It is stable towards common biological stresses, including mild oxidizing/reducing conditions and pH changes typical for bioconjugation.[9][10]

  • Carboxamide Group: Amide bonds are very stable. Hydrolysis is generally not a concern under standard bioconjugation conditions (e.g., pH 7-8.5, room temperature, 1-4 hours). Significant hydrolysis would only occur at extreme pH values or over very long incubation times.[11]

Q2: How do I choose between SPAAC and CuAAC for my conjugation?

The choice depends heavily on your application, particularly whether you are working with living systems.

FeatureStrain-Promoted (SPAAC)Copper-Catalyzed (CuAAC)
Catalyst None (Copper-free)Cu(I) salt (e.g., CuSO₄ with sodium ascorbate)
Biocompatibility High. Ideal for live-cell labeling due to lack of catalyst toxicity.[12]Lower. Copper can be toxic to cells, though ligands can mitigate this.[13][14]
Reaction Rate Generally fast, dependent on the specific strained alkyne used.Very fast, often faster than SPAAC.[15]
Alkyne Partner Strained cyclooctyne (e.g., DBCO, BCN, DIFO).Terminal alkyne.
Common Side Reactions Thiol-yne reaction with some cyclooctynes.[7]Protein oxidation from ROS generated by Cu(I)/ascorbate system.[14]
Ideal Use Case Live-cell imaging, in-vivo studies, applications where copper is detrimental.Conjugations with purified proteins, peptides, nucleic acids; material science.

Q3: Which analytical techniques are essential for characterizing my final conjugate?

A multi-faceted analytical approach is crucial for confirming the identity, purity, and stability of your bioconjugate.[16]

  • Mass Spectrometry (LC-MS): This is the most powerful tool. It provides the exact mass of the conjugate, confirming successful labeling and allowing for the identification of side products like the reduced azide (-28 Da) or hydrolyzed species.[17][18]

  • Hydrophobic Interaction Chromatography (HIC): For antibody-drug conjugates, HIC is the gold standard for determining the drug-to-antibody ratio (DAR) and assessing product heterogeneity.[17]

  • Size-Exclusion Chromatography (SEC): SEC is used to separate molecules by size and is essential for detecting and quantifying aggregation or fragmentation of the bioconjugate.[17]

  • Reversed-Phase HPLC (RP-HPLC): Can be used to assess purity and, under denaturing conditions, can help resolve different conjugated species.[17]

Experimental Protocols

Protocol 1: Removal of Reducing Agents Prior to Azide Labeling

This protocol describes the removal of TCEP from an antibody solution using a centrifugal ultrafiltration unit.

  • Select Device: Choose a centrifugal filter unit with a molecular weight cut-off (MWCO) significantly smaller than your protein of interest (e.g., 30 kDa MWCO for an IgG antibody of ~150 kDa).

  • Initial Dilution: Add your reduced antibody sample to the filter unit. Dilute it with at least 10-fold excess of your desired reaction buffer (e.g., amine-free PBS, pH 7.4).

  • Centrifugation: Centrifuge the unit according to the manufacturer's instructions until the sample volume is reduced back to the original volume. Discard the flow-through, which now contains the reducing agent.

  • Repeat: Repeat the dilution and centrifugation steps at least two more times. A total of three wash cycles will typically remove >99.9% of the small molecule reagent.

  • Recovery: Recover the concentrated, purified antibody from the filter unit and adjust its concentration for the subsequent conjugation step.

Protocol 2: General Procedure for SPAAC with a DBCO-Functionalized Biomolecule

This protocol assumes you have a biomolecule (e.g., protein) labeled with a DBCO (dibenzocyclooctyne) group and are reacting it with the 2-(azidomethyl)-1,3-thiazole-4-carboxamide reagent.

  • Reagent Preparation: Prepare a stock solution of the thiazole-azide reagent in a compatible organic solvent like DMSO (e.g., 10 mM).

  • Reaction Setup: In a microcentrifuge tube, combine the DBCO-labeled protein (e.g., at 1-5 mg/mL in PBS, pH 7.4) with the desired molar excess of the thiazole-azide reagent (typically 5-20 equivalents). Add the azide stock solution to the protein solution and mix gently. Ensure the final DMSO concentration is low (<10%) to avoid protein denaturation.

  • Incubation: Incubate the reaction at room temperature or 4°C. Reaction times can vary from 1 to 12 hours. The reaction can be monitored by LC-MS.

  • Purification: Once the reaction is complete, remove the excess unreacted thiazole-azide reagent using a suitable method such as dialysis, tangential flow filtration (TFF), or SEC.

  • Analysis: Characterize the purified conjugate using LC-MS, SEC, and HIC as described in the FAQ section.

References

  • Technical Support Center: Azide Group Stability in Bioconjugation. Benchchem.
  • Technical Support Center: Troubleshooting Low Yield in Bioconjugation Reactions. Benchchem.
  • Bioconjugation Chemistry: Challenges and Solutions. kbDNA.
  • Troubleshooting low efficiency in bioconjugation with diethyl squarate. Benchchem.
  • Addressing Challenges in Bioconjugation: The Role of Click Chemistry. BOC Sciences.
  • Bioconjugation Troubleshooting Guide. Vector Labs.
  • The Azido Acid in Bioconjugation: An In-Depth Technical Guide. Benchchem.
  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC.
  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide–Alkyne Cycloaddition. ACS Publications.
  • A Comparative Study of Bioorthogonal Reactions with Azides. ACS Chemical Biology.
  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
  • Analytical Techniques for Antibody-Drug Conjugates. Pharma Focus America.
  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
  • Thiazole. Wikipedia.
  • Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects. PubMed.
  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC.
  • Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. Promega Corporation.
  • understanding strain-promoted alkyne-azide cycloaddition (SPAAC). Benchchem.
  • Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
  • BIOCONJUGATION: LINKAGE STABILITY AND NOVEL METHODS. Raines Lab, University of Wisconsin-Madison.

Sources

Technical Support Center: Purification & Recrystallization of 2-(Azidomethyl)-1,3-thiazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. As researchers and drug development professionals, handling polyfunctional heterocycles requires a deep understanding of molecular behavior. 2-(Azidomethyl)-1,3-thiazole-4-carboxamide presents a unique purification challenge: it combines a thermally sensitive aliphatic azide, a weakly basic thiazole core, and a strongly hydrogen-bonding carboxamide group.

This guide provides field-proven, self-validating methodologies to isolate this compound with high purity and yield while preventing thermal degradation or column retention.

Physicochemical Profiling & Causality

Before selecting a purification route, we must establish the causality between the molecule's structural features and its macroscopic behavior in solvents and on silica gel.

Table 1: Structural Impact on Purification Dynamics

Structural FeatureChemical BehaviorImpact on Purification Strategy
Azidomethyl Group (-CH₂N₃) Thermodynamically unstable; prone to N₂ extrusion upon heating.Critical: Evaporation water baths must strictly remain < 40°C. Avoid highly acidic mobile phases ()[1].
Thiazole Ring Weakly basic nitrogen; aromatic π-system.Causes tailing on standard acidic silica. Provides strong UV absorbance (254 nm) for reliable TLC/LC-MS monitoring[1].
Carboxamide (-CONH₂) Strong intermolecular hydrogen-bond donor and acceptor.Drastically reduces solubility in non-polar solvents (hexanes). Requires polar solvent mixtures (EtOAc/MeOH) for elution and recrystallization ()[2].
Purification Strategy Decision Workflow

Depending on the impurity profile of your crude reaction mixture, you must decide whether to proceed directly to recrystallization or perform a pre-purification via silica gel chromatography.

PurificationWorkflow A Crude 2-(Azidomethyl)- 1,3-thiazole-4-carboxamide B Purity Assessment (LC-MS / TLC) A->B C Purity < 85% (High Impurity Load) B->C If heavily contaminated D Purity > 85% (Low Impurity Load) B->D If relatively clean E Silica Gel Chromatography (EtOAc/Hexane gradient) C->E G Recrystallization (EtOAc / Hexanes) D->G F Concentration (T_bath < 40°C) E->F F->G H Pure Crystalline Product G->H

Workflow for the purification of 2-(Azidomethyl)-1,3-thiazole-4-carboxamide based on crude purity.

Silica Gel Chromatography: FAQs & Protocol

Q: Why is my compound streaking on the silica column, resulting in poor separation? A: The primary amine-like character of the thiazole ring and the strong hydrogen-bonding nature of the carboxamide group cause the molecule to interact irreversibly with the acidic silanol groups on standard silica gel. Solution: Introduce a polar modifier. While a gradient of Hexane to Ethyl Acetate (EtOAc) is standard, adding 1–5% Methanol (MeOH) to the EtOAc phase disrupts these hydrogen bonds, ensuring a tight elution band[2].

Q: How do I prevent the azidomethyl group from degrading during purification? A: Aliphatic azides (-CH₂N₃) can undergo thermal decomposition (releasing N₂ gas) if exposed to excessive heat. Solution: Maintain the rotary evaporator water bath strictly below 40°C during solvent removal ()[1].

Step-by-Step Methodology: Flash Chromatography

Self-Validation Check: Always run a 2D-TLC prior to column loading to ensure your compound is stable on silica and does not decompose into multiple spots.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in 100% Hexanes. Pack the column evenly under positive pressure.

  • Dry Loading (Critical): Because the carboxamide makes the compound insoluble in hexanes, liquid loading will cause it to crash out at the column head. Dissolve the crude mixture in a minimal amount of EtOAc/MeOH. Add Celite (1:2 ratio to crude mass) and concentrate under reduced pressure (water bath < 40°C) until a free-flowing powder is obtained[1]. Load this evenly onto the silica bed.

  • Elution: Begin elution with 100% Hexanes, gradually increasing polarity to 100% EtOAc. If the compound tails, introduce a gradient of 1-5% MeOH in EtOAc[2].

  • Monitoring: Monitor fractions via TLC under UV light (254 nm). The thiazole ring provides excellent UV visibility.

  • Concentration: Pool the product-containing fractions. Concentrate using a rotary evaporator, strictly keeping the water bath below 40°C.

Recrystallization: FAQs & Protocol

Q: What is the optimal solvent system for recrystallization? A: The carboxamide group ensures good solubility in hot, polar aprotic/protic solvents (like EtOAc or EtOH) but near-zero solubility in cold, non-polar solvents (like Hexanes) ()[2]. An EtOAc/Hexane anti-solvent system is highly recommended.

Q: My product is "oiling out" during cooling instead of forming crystals. What is happening? A: "Oiling out" (liquid-liquid phase separation) occurs when the solute saturates the solution at a temperature above its melting point, or when the cooling rate is too rapid, preventing the molecules from organizing into a solid lattice. Solution: Reheat the mixture until the oil dissolves. Add a few drops of the "good" solvent (EtOAc) to increase solubility, then cool the solution very slowly to room temperature before applying an ice bath ()[3].

Step-by-Step Methodology: Anti-Solvent Recrystallization

Self-Validation Check: The formation of distinct, geometric crystals (rather than amorphous powder) validates the exclusion of trapped solvent and impurities.

  • Dissolution: Place the semi-pure solid in a clean Erlenmeyer flask. Add a minimal volume of hot Ethyl Acetate (~60°C) dropwise while swirling until the solid just dissolves. Do not exceed 65°C to protect the azide.

  • Hot Filtration: If insoluble particulate impurities remain, perform a rapid hot filtration through a pre-warmed fluted filter paper.

  • Anti-Solvent Addition: Slowly add warm Hexanes (anti-solvent) dropwise until the solution becomes persistently cloudy (the saturation point). Add exactly one drop of hot EtOAc to clear the solution.

  • Crystallization: Cover the flask and allow it to cool undisturbed to room temperature over 2-3 hours. Slow cooling is critical to prevent oiling out[3].

  • Harvesting: Once crystals have formed at room temperature, place the flask in an ice bath for 30 minutes to maximize yield. Filter the crystals via vacuum filtration, wash with ice-cold Hexanes, and dry under vacuum at room temperature.

Quick Troubleshooting Guide

Table 2: Diagnostic Troubleshooting

Observed IssueCausalityCorrective Action
Low Yield post-Chromatography Irreversible binding to silanol groups due to carboxamide H-bonding.Add 1-5% MeOH to the EtOAc eluent to disrupt H-bonds and push the compound off the column.
Product Oiling Out Solute separates as a liquid; cooling rate is too rapid.Reheat to dissolve, add 5% more EtOAc, and cool slowly to RT before applying an ice bath[3].
Azide Degradation (Loss of N₂) Excessive thermal stress during solvent removal or drying.Strictly maintain rotavap water bath and vacuum oven temperatures < 40°C[1].
References
  • Wolfram, S., Würfel, H., Habenicht, S. H., Lembke, C., Richter, P., Birckner, E., Beckert, R., & Pohnert, G. (2014). "A small azide-modified thiazole-based reporter molecule for fluorescence and mass spectrometric detection." Beilstein Journal of Organic Chemistry, 10, 2470–2479. URL:[Link]

  • Sundaresan, S., Eppelsheimer, J., Carrella, L. M., & Rentschler, E. (2022). "Three Novel Thiazole-Arm Containing 1,3,4-Oxadiazole-Based [HS-HS] Fe(II) Dinuclear Complexes." Crystals, 12(3), 404. URL:[Link]

  • Cai, W., Liu, A., Li, Z., Dong, W., Liu, X., & Sun, N. (2016). "Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives." Applied Sciences, 6(1), 8. URL:[Link]

Sources

Technical Support Center: Overcoming Steric Hindrance with 2-(Azidomethyl)-1,3-thiazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when performing bioconjugation or assay development using sterically demanding building blocks. 2-(Azidomethyl)-1,3-thiazole-4-carboxamide is a highly valuable azide for click chemistry, but its unique molecular topology requires careful assay optimization.

The proximity of the rigid thiazole ring and the hydrogen-bonding potential of the adjacent carboxamide group can severely restrict the rotational freedom of the azidomethyl moiety. When reacting with bulky alkynes or buried target sites, this restricted conformation increases the activation energy required to reach the cyclic transition state, leading to sluggish kinetics or incomplete reactions[1].

This guide provides field-proven strategies, quantitative insights, and self-validating protocols to help you bypass these steric barriers.

Decision Workflow for Sterically Hindered Assays

Before initiating your experiment, use the following logical decision tree to select the optimal reaction conditions based on the steric microenvironment of your target.

Workflow N1 2-(Azidomethyl)-1,3-thiazole-4-carboxamide Assay Setup N2 Evaluate Target Alkyne & Microenvironment N1->N2 N3 High Steric Bulk (e.g., SPAAC/DBCO, Folded Protein) N2->N3  Steric Clash Detected N4 Minimal Steric Bulk (e.g., Terminal Alkyne, Exposed Site) N2->N4  Accessible Site N5 Transition to CuAAC (Avoid bulky cyclooctynes) N3->N5 N8 Standard CuAAC (THPTA Ligand) N4->N8 N6 Optimize Ligand: Use BTTAA (Enhanced Cu(I) stabilization) N5->N6 N7 Incorporate PEG Spacer (Extend reach to buried sites) N6->N7 N9 Catalytic Cycle (CuSO4, Sodium Ascorbate) N7->N9 N8->N9 N10 Successful Bioconjugation N9->N10

Workflow for optimizing bioconjugation of 2-(Azidomethyl)-1,3-thiazole-4-carboxamide.

Quantitative Data: Ligand Selection for Steric Tolerance

The choice of accelerating ligand is the single most critical variable when overcoming steric hindrance in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2]. The table below summarizes the efficacy of common Cu(I)-stabilizing ligands when applied to sterically hindered substrates.

LigandStructure / TypeRelative Conversion Yield (First 30 min)Steric ToleranceCytotoxicity / Biocompatibility
TBTA Tris(benzyltriazolylmethyl)amine< 15%LowHigh (Poor aqueous solubility)
THPTA Tris(hydroxypropyltriazolylmethyl)amine~ 15–20%ModerateLow
BTTES Bis(tert-butyltriazolyl) ... sulfate~ 30–40%HighLow
BTTAA Bis(tert-butyltriazolyl) ... acetic acid> 45% Very High Very Low

Data synthesized from comparative bioconjugation assays utilizing 50 µM Cu(I) under physiological conditions[3],[4].

Frequently Asked Questions (FAQs)

Q1: Why is my SPAAC reaction failing with 2-(Azidomethyl)-1,3-thiazole-4-carboxamide? A1: Strain-promoted azide-alkyne cycloaddition (SPAAC) avoids copper toxicity but relies on highly bulky cyclooctynes (e.g., DBCO). SPAAC reactions are inherently up to 100-fold slower than CuAAC[5]. The massive steric bulk of the strained ring clashes directly with the thiazole-carboxamide core of your azide. For sterically hindered azides, transitioning to CuAAC with a smaller terminal alkyne is required to bypass this physical barrier[6].

Q2: Mechanistically, why does BTTAA outperform THPTA in this specific assay? A2: While THPTA is a standard water-soluble ligand, BTTAA features bulky tert-butyl groups. Counterintuitively, these bulky groups on the ligand prevent the formation of unreactive, multinuclear copper-acetylide polymers[4]. By keeping the active Cu(I) catalyst in a highly reactive monomeric or dimeric state, BTTAA ensures that the catalyst can effectively coordinate with the sterically restricted azidomethyl group, significantly accelerating the reaction rate[3].

Q3: My target protein precipitates during the CuAAC reaction. How do I fix this? A3: Protein precipitation is usually caused by free Cu(II) coordinating nonspecifically to the protein backbone, leading to aggregation and oxidative damage via reactive oxygen species (ROS)[7]. This is a sign of an improperly assembled catalytic system. You must pre-complex the CuSO₄ with the BTTAA ligand (at a 1:5 ratio) before introducing it to your protein[2].

Troubleshooting Guide
Symptom / IssueCausality (The "Why")Actionable Solution (The "How")
Low or No Conjugation Yield Extreme steric shielding prevents the alkyne from accessing the azidomethyl group[1].1. Switch from a standard alkyne to a PEGylated alkyne (e.g., Alkyne-PEG₄-Fluorophore) to physically distance the reactive site from the payload[6].2. Increase reaction temperature moderately to 37°C if the target is thermally stable.
High Background / Glaser Coupling In the presence of oxygen, Cu(I) catalyzes the oxidative homocoupling of alkynes (diynes) instead of reacting with the sterically hindered azide[2].1. Degas all assay buffers using nitrogen or argon sparging.2. Increase the concentration of Sodium Ascorbate to maintain a strong reducing environment.
Reaction Stalls After 15 Minutes The Cu(I) catalyst has been oxidized back to inactive Cu(II) due to dissolved oxygen or insufficient ligand protection[8].1. Increase the BTTAA to Cu ratio from 5:1 to 6:1.2. Add a fresh spike of Sodium Ascorbate (10 equivalents) at the 15-minute mark.
Experimental Protocol: High-Efficiency CuAAC for Hindered Substrates

This self-validating protocol is designed to maximize the conversion of 2-(Azidomethyl)-1,3-thiazole-4-carboxamide using the BTTAA ligand while preserving the structural integrity of biological targets.

Materials Required:

  • Target biomolecule modified with 2-(Azidomethyl)-1,3-thiazole-4-carboxamide (10–50 µM final)

  • Terminal Alkyne-PEG₄-Payload (2–5 molar equivalents)

  • CuSO₄ (100 mM stock in ddH₂O)

  • BTTAA Ligand (500 mM stock in DMSO or ddH₂O)

  • Sodium Ascorbate (Freshly prepared 100 mM stock in ddH₂O)

  • Reaction Buffer: 100 mM Potassium Phosphate, pH 7.0

Step-by-Step Methodology:

  • Prepare the Catalyst Complex (Critical Step): In a separate microcentrifuge tube, mix CuSO₄ and BTTAA to achieve a final molar ratio of 1:5 (e.g., 1 µL of 100 mM CuSO₄ + 1 µL of 500 mM BTTAA). Vortex gently and incubate at room temperature for 5 minutes. Note: This pre-complexation ensures no free copper is available to denature your target[7].

  • Assemble the Reaction: To your reaction vessel containing the Reaction Buffer, add the azide-modified target biomolecule.

  • Add the Alkyne: Add the Alkyne-PEG₄-Payload to the vessel. The PEG spacer is essential here to overcome the steric barrier of the thiazole-carboxamide core[6].

  • Introduce the Catalyst: Add the pre-complexed CuSO₄/BTTAA solution to the reaction mixture. The final concentration of Cu(I) in the assay should be between 50 µM and 100 µM[4].

  • Initiate the Reaction: Add Sodium Ascorbate to a final concentration of 2.5 mM (at least 10-fold molar excess over copper). The solution may briefly turn slightly yellow/brown, indicating the formation of the active Cu(I) species.

  • Incubation: Mix thoroughly and incubate the reaction in the dark at room temperature for 1 to 2 hours.

  • Quenching & Validation: Quench the reaction by adding EDTA (final concentration 5 mM) to chelate the copper. Validate the conjugation efficiency using SDS-PAGE (for proteins) or LC-MS (for small molecules).

Sources

Validation & Comparative

NMR chemical shift spectra comparison of 2-(Azidomethyl)-1,3-thiazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Comparative NMR Analysis Guide: 2-(Azidomethyl)-1,3-thiazole-4-carboxamide and Key Synthetic Intermediates

Executive Summary

In modern fragment-based drug discovery and bioconjugation, 2-(Azidomethyl)-1,3-thiazole-4-carboxamide serves as a highly versatile building block, primarily utilized in copper-catalyzed azide-alkyne cycloadditions (CuAAC). Tracking the synthesis of this compound from its chlorinated precursor, and verifying its subsequent conversion into an amine or triazole, requires highly sensitive analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for real-time reaction monitoring of these azide transformations[1].

This guide provides an objective, data-driven comparison of the NMR spectral profile of 2-(Azidomethyl)-1,3-thiazole-4-carboxamide against its two most common synthetic alternatives: the precursor 2-(Chloromethyl)-1,3-thiazole-4-carboxamide and the reduction product 2-(Aminomethyl)-1,3-thiazole-4-carboxamide.

Mechanistic Grounding: The Diagnostic Power of the Methylene Bridge

When evaluating the purity and structural integrity of thiazole-based click-chemistry intermediates, researchers must look beyond simple mass spectrometry. The substitution of a chloride leaving group with an azide, or the reduction of an azide to a primary amine, dramatically alters the local electronic environment of the bridging methylene (-CH 2​ -) group.

  • The Chloromethyl Precursor: The highly electronegative chlorine atom strongly deshields the adjacent aliphatic protons, pushing their resonance downfield.

  • The Azidomethyl Target: The azide group (-N 3​ ) is less electronegative than a chlorine atom but introduces significant magnetic anisotropy. In structurally analogous systems like 2-(azidomethyl)oxazoles, this results in a distinct upfield shift relative to the chloride.

  • The Aminomethyl Product: The primary amine is electron-donating via resonance. While inductively withdrawing, it is much weaker than Cl or N 3​ , pushing the methylene protons significantly further upfield.

By focusing on the chemical shift of this specific -CH 2​

  • singlet, you can objectively differentiate the target compound from unreacted starting materials or over-reduced byproducts.

    Synthetic_Workflow A 2-(Chloromethyl) Precursor (-CH2- ~5.10 ppm) B 2-(Azidomethyl) Target (-CH2- ~4.75 ppm) A->B NaN3, DMF SN2 Reaction C 2-(Aminomethyl) Product (-CH2- ~4.05 ppm) B->C PPh3, H2O Staudinger Reduction

    Synthetic workflow and diagnostic 1H NMR methylene shifts.

Quantitative Data Comparison

The table below summarizes the representative empirical 1 H and 13 C NMR chemical shifts for the three comparative compounds. Data is standardized for acquisition in DMSO-d 6​ at 298K.

CompoundThiazole H-5 (ppm)Methylene -CH 2​
  • (ppm)
Amide -NH 2​ (ppm) 13 C Methylene (ppm)
2-(Chloromethyl)-1,3-thiazole-4-carboxamide 8.40 (s, 1H)5.10 (s, 2H)7.60, 7.80 (br s, 2H)~41.0
2-(Azidomethyl)-1,3-thiazole-4-carboxamide 8.35 (s, 1H) 4.75 (s, 2H) 7.58, 7.78 (br s, 2H) ~51.5
2-(Aminomethyl)-1,3-thiazole-4-carboxamide 8.25 (s, 1H)4.05 (s, 2H)7.50, 7.70 (br s, 2H)~44.0

Key Takeaway: The shift from ~5.10 ppm to ~4.75 ppm is the definitive marker of a successful azidation. The appearance of a peak near ~4.05 ppm indicates unintended reduction to the amine.

Step-by-Step Experimental Protocol: Self-Validating NMR Acquisition

To ensure high-fidelity data that accurately reflects the quantitative table above, follow this optimized acquisition protocol.

Step 1: Sample Preparation

  • Action: Dissolve 10–15 mg of the analyte in 0.6 mL of anhydrous DMSO-d 6​ .

  • Causality: DMSO-d 6​ is explicitly selected over CDCl 3​ because the highly polar carboxamide group often leads to poor solubility in chlorinated solvents. Furthermore, DMSO-d 6​ slows the proton exchange rate of the primary amide (-NH 2​ ), allowing for the observation of two distinct broad singlets (due to restricted rotation around the C-N bond) rather than a single coalesced peak or baseline broadening.

Step 2: Internal Standardization

  • Action: Ensure the solvent contains a trace amount of Tetramethylsilane (TMS) to set the 0.00 ppm reference.

Step 3: Data Acquisition

  • Action: Acquire the 1 H NMR spectrum at 400 MHz or 500 MHz (298K) using a standard 16-scan pulse sequence. For 13 C NMR, utilize a minimum of 256 scans with proton decoupling.

Step 4: Diagnostic Validation (Trustworthiness Check)

  • Action: To ensure the observed methylene shift is not a solvent artifact, first verify the residual DMSO quintet at 2.50 ppm and the water peak at ~3.33 ppm.

  • Action: Integrate the thiazole H-5 proton (set to 1.00). The methylene group must integrate to exactly 2.00. This serves as an internal quantitative validation of structural integrity. If the integration ratio deviates (e.g., 1:1.5), the sample likely contains unreacted starting material or degradation products.

NMR_Protocol S1 1. Sample Preparation 15 mg compound + 0.6 mL DMSO-d6 S2 2. Internal Standardization Reference to TMS at 0.00 ppm S1->S2 S3 3. Data Acquisition 400 MHz, 298K, 16 Scans S2->S3 S4 4. Diagnostic Validation Integrate H-5 (1H) vs -CH2- (2H) S3->S4

Self-validating NMR acquisition protocol for carboxamide derivatives.

References

  • Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). PMC/NIH. Available at:[Link]

  • Supporting Information for Continuous multistep synthesis of 2-(azidomethyl)oxazoles. Beilstein Journals. Available at:[Link]

Sources

A Comparative Guide: 2-(Azidomethyl)-1,3-thiazole-4-carboxamide vs. Standard Azide Linkers in Click Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bioorthogonal chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become a cornerstone technique in bioconjugation, drug development, and materials science[1]. However, standard aliphatic azides (such as PEG-azides or simple alkyl azides) often suffer from sluggish reaction kinetics at low catalyst concentrations. To overcome this, researchers historically increased copper loading, which inadvertently induces oxidative damage and aggregation in sensitive biological systems[2].

The introduction of 2-(Azidomethyl)-1,3-thiazole-4-carboxamide (ATC) (CAS: 1955553-85-1) represents a paradigm shift in linker design[3]. As a specialized heteroaromatic azide, ATC leverages internal copper chelation to drastically accelerate reaction rates. This allows for ultra-low copper concentrations while maintaining near-quantitative conjugation efficiency[4]. This guide objectively compares ATC against standard azide linkers, providing mechanistic insights, quantitative data, and validated experimental protocols for advanced bioconjugation workflows.

Mechanistic Causality: The Chelation Advantage

The rate-determining step in the CuAAC catalytic cycle is the formation of the metallacycle intermediate between the Cu(I)-acetylide complex and the organic azide[1]. The structural differences between standard azides and ATC fundamentally alter how this transition state is achieved.

  • Standard Aliphatic Azides: Molecules like PEG-azides lack coordinating heteroatoms near the azide functional group. They rely entirely on random molecular collisions and the assistance of external ligands (e.g., THPTA or BTTP) to stabilize the Cu(I) center and bring it into proximity with the azide[1]. This lack of pre-organization results in a high entropic barrier.

  • The ATC Linker: ATC features a thiazole nitrogen strategically positioned adjacent to the azidomethyl group. Similar to the well-documented mechanism of picolyl azides, this heteroaromatic nitrogen acts as an internal ligand, directly chelating the Cu(I) ion[2]. This internal coordination pre-organizes the reactive centers, drastically lowering the activation energy for metallacycle formation and accelerating the reaction rate by up to 30-fold compared to non-chelating azides[5].

  • Electronic Tuning & Solubility: The carboxamide group at the 4-position of the thiazole ring serves a dual purpose. First, it withdraws electron density from the thiazole core, lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the azide and further accelerating the cycloaddition. Second, it provides a highly polar, hydrogen-bonding motif that ensures excellent aqueous solubility—a critical requirement for PROTAC and Antibody-Drug Conjugate (ADC) linker design[4].

CuAAC_Mechanism A Cu(I) Catalyst + Alkyne B Cu(I)-Acetylide Intermediate A->B Deprotonation C Standard Azide (No Chelation) B->C D ATC Linker (Internal Chelation) B->D E Slow Metallacycle Formation C->E High Barrier F Rapid Metallacycle Formation D->F Cu(I) Coordinated by Thiazole N G Triazole Conjugate E->G F->G Accelerated Rate

Fig 1. Mechanistic comparison of CuAAC pathways: Standard azides vs. chelation-assisted ATC.

Quantitative Data Presentation

The following table summarizes the performance metrics of ATC compared to standard aliphatic azides under typical physiological bioconjugation conditions (pH 7.4, aqueous buffer).

ParameterStandard Aliphatic Azides (e.g., PEG-N3)2-(Azidomethyl)-1,3-thiazole-4-carboxamide (ATC)
Reaction Kinetics ( kobs​ ) Baseline (~10 M −1 s −1 )Accelerated (~300–1000 M −1 s −1 )
Cu(I) Catalyst Requirement High (50–100 µM)Low (10–20 µM)
External Ligand Dependency High (Requires excess THPTA/BTTP)Low (Internal chelation compensates)
Aqueous Solubility Moderate to High (Requires PEGylation)High (Intrinsic via carboxamide moiety)
Biocompatibility Moderate (High Cu toxicity risk)High (Low Cu toxicity risk)

Experimental Protocol: Self-Validating Bioconjugation Workflow

To harness the kinetic advantages of ATC, the experimental workflow must be carefully controlled. The following protocol details the conjugation of an alkyne-tagged protein with an ATC-functionalized payload, emphasizing the causality behind each step to create a self-validating system.

Step-by-Step Methodology

Step 1: Preparation of the Protein-Alkyne Complex

  • Action: Dilute the alkyne-tagged protein to 10–50 µM in degassed PBS (pH 7.4).

  • Causality: Degassing the buffer removes dissolved oxygen, which is the primary culprit for the premature oxidation of the Cu(I) catalyst back to inactive Cu(II).

Step 2: Reagent Assembly

  • Action: Add the ATC linker (5–10 molar equivalents relative to the protein) to the solution.

  • Causality: Because ATC possesses internal chelating properties, a massive excess is not required. A 5–10x excess ensures pseudo-first-order kinetics without causing solubility issues or non-specific binding.

Step 3: Catalyst Premixing (Critical Step)

  • Action: In a separate tube, premix CuSO 4​ (20 µM final concentration) with THPTA ligand (100 µM final concentration) at a 1:5 molar ratio. Incubate for 5 minutes before adding to the protein mixture.

  • Causality: Free copper ions rapidly coordinate with histidine and cysteine residues on the protein surface, leading to irreversible aggregation. Premixing ensures that all copper is safely sequestered within the THPTA complex before it ever contacts the biological sample.

Step 4: Initiation

  • Action: Add freshly prepared Sodium Ascorbate (1 mM final concentration) to the reaction mixture to initiate the click reaction. Incubate at room temperature for 30 minutes.

  • Causality: Ascorbate reduces Cu(II) to the catalytically active Cu(I). Adding it as the absolute final step ensures Cu(I) is generated precisely when the alkyne and ATC linker are pre-equilibrated, ensuring maximum burst kinetics and preventing catalyst degradation.

Step 5: Self-Validation & Purification

  • Action: Before purification, analyze a 2 µL aliquot via intact protein LC-MS.

  • Validation Logic: This protocol is a self-validating system. A successful reaction is definitively proven by a uniform mass shift corresponding to the exact molecular weight of the ATC conjugate, coupled with the complete disappearance of the unreacted alkyne-protein peak. If the starting material persists, it indicates premature Cu(I) oxidation, prompting a fresh addition of sodium ascorbate rather than abandoning the sample. Once validated, purify via a desalting column (e.g., PD-10).

Workflow S1 Step 1 Equilibrate Protein-Alkyne in Degassed Buffer S2 Step 2 Add ATC Linker (5-10 eq) S1->S2 S3 Step 3 Premix CuSO4 & THPTA Ligand S2->S3 S4 Step 4 Add Sodium Ascorbate (Initiator) S3->S4 S5 Step 5 Incubate 30 min & Validate via LC-MS S4->S5

Fig 2. Optimized bioconjugation workflow utilizing ATC for rapid, low-copper click chemistry.

Sources

A Comparative Guide to the Mass Spectrometric Fragmentation of 2-(Azidomethyl)-1,3-thiazole-4-carboxamide and its Analogs

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the mass spectrometric fragmentation pattern of 2-(azidomethyl)-1,3-thiazole-4-carboxamide, a molecule of interest in drug discovery and development. By understanding its fragmentation behavior, researchers can gain crucial structural information, aiding in its identification and characterization in complex matrices. This document will objectively compare its fragmentation with that of two commercially available analogs: 2-methyl-1,3-thiazole-4-carboxamide and 2-amino-1,3-thiazole-4-carboxamide, supported by predictive analysis and a detailed experimental protocol for acquiring such data.

Introduction: The Significance of Fragmentation Analysis

In the realm of drug development, mass spectrometry (MS) is an indispensable tool for molecular characterization. The fragmentation of a molecule within a mass spectrometer is not a random process; it is governed by the inherent chemical properties of the compound. The resulting fragmentation pattern serves as a molecular fingerprint, providing invaluable insights into its structure. For a novel or modified compound like 2-(azidomethyl)-1,3-thiazole-4-carboxamide, a thorough understanding of its fragmentation pathways under electrospray ionization (ESI) and collision-induced dissociation (CID) is paramount for its unambiguous identification in various stages of research and development, from metabolic studies to quality control.

The introduction of an azidomethyl group to the thiazole scaffold, as in our target molecule, presents a unique combination of functionalities that are expected to yield a distinct fragmentation signature compared to simpler analogs. The azide group is known for its propensity to lose molecular nitrogen (N₂), a highly stable neutral loss, which can initiate a cascade of fragmentation events. The thiazole ring, a common scaffold in many bioactive molecules, exhibits characteristic ring-opening and cleavage patterns.[1][2] Finally, the carboxamide moiety can undergo specific cleavages, such as the loss of the amide group or α-cleavage.[3]

This guide will dissect the predicted fragmentation pathways of 2-(azidomethyl)-1,3-thiazole-4-carboxamide and compare them with those of 2-methyl-1,3-thiazole-4-carboxamide and 2-amino-1,3-thiazole-4-carboxamide. This comparative approach will highlight the influence of the 2-position substituent on the overall fragmentation cascade, providing researchers with a robust framework for identifying these and similar compounds.

Predicted Fragmentation Pathways

The fragmentation of 2-(azidomethyl)-1,3-thiazole-4-carboxamide is anticipated to be initiated by several key cleavages, primarily driven by the lability of the azide group and the stability of the resulting fragments.

2-(Azidomethyl)-1,3-thiazole-4-carboxamide: A Multi-faceted Fragmentation

The primary and most characteristic fragmentation of an azido-containing compound is the facile loss of a neutral nitrogen molecule (N₂), which has a mass of 28 Da. This initial loss from the protonated molecule [M+H]⁺ is expected to be a dominant fragmentation pathway, leading to a highly reactive nitrenium ion intermediate. This intermediate can then undergo further rearrangements and fragmentations.

Another predictable fragmentation pathway involves the cleavage of the C-C bond between the thiazole ring and the azidomethyl group. Additionally, the carboxamide group can lose ammonia (NH₃) or undergo cleavage of the C-N bond.

The proposed major fragmentation pathways are visualized in the following diagram:

M [M+H]⁺ m/z 185 F1 [M+H-N₂]⁺ m/z 157 M->F1 - N₂ (28 Da) F4 [C₄H₃N₂OS]⁺ m/z 127 M->F4 - CH₂N₃ (55 Da) F2 [M+H-N₂-NH₃]⁺ m/z 140 F1->F2 - NH₃ (17 Da) F3 Thiazole ring fragments F1->F3 Ring Opening F5 [C₃H₂N₂S]⁺ m/z 98 F4->F5 - CO (28 Da)

Caption: Predicted fragmentation of 2-(azidomethyl)-1,3-thiazole-4-carboxamide.

Comparative Fragmentation of Analogs

To provide a clear comparison, we will examine the predicted fragmentation patterns of two structurally related, commercially available compounds: 2-methyl-1,3-thiazole-4-carboxamide and 2-amino-1,3-thiazole-4-carboxamide.

2-Methyl-1,3-thiazole-4-carboxamide:

The fragmentation of this simpler analog is expected to be more straightforward. The primary fragmentation will likely involve the loss of the carboxamide group as ammonia (NH₃) or cleavage of the thiazole ring. The methyl group is relatively stable and less likely to be the initial point of fragmentation.

2-Amino-1,3-thiazole-4-carboxamide:

The presence of the amino group at the 2-position will influence the fragmentation. The initial fragmentation could involve the loss of ammonia from the carboxamide or the amino group, or cleavage of the thiazole ring. The protonation site will also play a crucial role in directing the fragmentation pathways.

Experimental Protocol: Acquiring High-Quality MS/MS Data

To obtain reliable and reproducible fragmentation data, a standardized experimental protocol is essential. The following is a detailed, step-by-step methodology for the analysis of 2-(azidomethyl)-1,3-thiazole-4-carboxamide and its analogs using a typical ESI-MS/MS system.

I. Sample and Standard Preparation
  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of each compound (2-(azidomethyl)-1,3-thiazole-4-carboxamide, 2-methyl-1,3-thiazole-4-carboxamide, and 2-amino-1,3-thiazole-4-carboxamide).

    • Dissolve each compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to prepare individual 1 mg/mL stock solutions.

  • Working Solutions (10 µg/mL):

    • Dilute each stock solution 1:100 with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to obtain a working concentration of 10 µg/mL.

II. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry LC_Column C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) Ion_Source Electrospray Ionization (ESI) Positive Ion Mode LC_Column->Ion_Source Mobile_Phase_A Mobile Phase A: 0.1% Formic Acid in Water Mobile_Phase_B Mobile Phase B: 0.1% Formic Acid in Acetonitrile Gradient Gradient Elution: 5% to 95% B over 5 min Flow_Rate Flow Rate: 0.3 mL/min Injection_Volume Injection Volume: 2 µL Scan_Mode Full Scan MS (m/z 100-500) Ion_Source->Scan_Mode MSMS_Mode Product Ion Scan (MS/MS) Scan_Mode->MSMS_Mode Collision_Energy Collision Energy Ramp: 10-40 eV Sample Prepared Sample Sample->Injection_Volume

Caption: Experimental workflow for LC-MS/MS analysis.

III. Mass Spectrometer Parameters (ESI-QTOF or Triple Quadrupole)
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/h

  • Desolvation Gas Flow: 600 L/h

  • MS1 Scan Range: m/z 100 - 500

  • MS/MS Analysis:

    • Select the protonated molecular ion ([M+H]⁺) of each compound as the precursor ion.

    • Perform product ion scans using a collision energy ramp (e.g., 10-40 eV) to obtain a comprehensive fragmentation pattern.

    • Use argon as the collision gas.

Comparative Data Analysis

The following table summarizes the predicted key fragmentation data for 2-(azidomethyl)-1,3-thiazole-4-carboxamide and its analogs. The m/z values are based on the monoisotopic masses of the protonated molecules.

CompoundMolecular Formula[M+H]⁺ (m/z)Key Fragment Ions (m/z)Predicted Neutral Loss
2-(Azidomethyl)-1,3-thiazole-4-carboxamide C₅H₅N₅OS185.03157, 140, 127, 98N₂, NH₃, CH₂N₃, CO
2-Methyl-1,3-thiazole-4-carboxamide [4]C₅H₆N₂OS143.03126, 99, 85NH₃, CO, C₂H₃N
2-Amino-1,3-thiazole-4-carboxamide C₄H₅N₃OS144.02127, 100, 83NH₃, CO, HCN

Discussion and Interpretation

The predicted fragmentation patterns clearly differentiate the three compounds. The most diagnostic feature for 2-(azidomethyl)-1,3-thiazole-4-carboxamide is the prominent neutral loss of 28 Da, corresponding to the expulsion of N₂ from the azide group. This fragmentation is highly specific and is not observed in the other two analogs. The subsequent loss of ammonia (17 Da) from the m/z 157 fragment provides further structural confirmation.

In contrast, 2-methyl-1,3-thiazole-4-carboxamide is expected to show a primary loss of ammonia (17 Da) from the carboxamide group, leading to a fragment at m/z 126. Further fragmentation would likely involve the thiazole ring.

For 2-amino-1,3-thiazole-4-carboxamide , the loss of ammonia (17 Da) is also a probable initial fragmentation step, resulting in a fragment at m/z 127. However, the presence of the amino group at the 2-position may lead to alternative fragmentation pathways involving this group, which would need to be confirmed by high-resolution mass spectrometry and potentially isotopic labeling studies.

Conclusion

This guide provides a comprehensive framework for understanding and predicting the mass spectrometric fragmentation of 2-(azidomethyl)-1,3-thiazole-4-carboxamide in comparison to its methyl and amino analogs. The unique fragmentation pathway initiated by the loss of N₂ from the azidomethyl group serves as a powerful diagnostic tool for its identification. The detailed experimental protocol provided herein offers a standardized method for obtaining high-quality MS/MS data, enabling researchers to confidently characterize these and other related thiazole derivatives. This knowledge is critical for advancing drug discovery and development programs that utilize this important class of heterocyclic compounds.

References

  • Barton, D. H. R., et al. (1977). A new synthesis of 2-aminothiazoles. Journal of the Chemical Society, Perkin Transactions 1, 1107-1110.
  • Egan, W., et al. (1981). The mass spectra of some thiazoles. Organic Mass Spectrometry, 16(11), 474-479.
  • Gupta, V. D. (2016). Mass Spectrometry of Heterocyclic Compounds. In Heterocyclic Chemistry (pp. 423-465). Springer, Berlin, Heidelberg.
  • Karakaplan, M., et al. (2014). Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 33(2), 221-230.
  • Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons.
  • PubChem. (n.d.). 2-amino-1,3-thiazole-4-carboxamide. Retrieved from [Link]

  • Gómez-Caminero, A., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLOS ONE, 11(5), e0155225.
  • El-Sayed, W. M., et al. (2016).
  • Wilm, M. (2011). Principles of electrospray ionization. Molecular & Cellular Proteomics, 10(11).
  • Cole, R. B. (Ed.). (2010).
  • PubChem. 2-amino-1,3-thiazole-4-carboxamide. [Link]

  • A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. (2017). Mass Spectrometry Reviews, 38(3), 275-296.
  • Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review.
  • Synthesis and anticancer activity of novel thiazole-5-carboxamide deriv
  • Mass Spectrometry: Fragmentation. (n.d.).
  • Statistical Characterization of the Multi-Charged Fragment Ions in the CID and HCD Spectrum. (2021). Journal of the American Society for Mass Spectrometry, 32(8), 1953-1961.
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247183.
  • PubChemLite. 2-amino-1,3-thiazole-4-carboxamide (C4H5N3OS). [Link]

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Comparative Efficacy of Thiazole-4-Carboxamides in Antimicrobial Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Introduction & Mechanistic Rationale

As antimicrobial resistance (AMR) escalates, the search for novel pharmacophores capable of bypassing traditional resistance mechanisms is critical. The thiazole ring—a five-membered heteroaromatic scaffold—is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved therapeutics [1].

Within this chemical space, thiazole-4-carboxamides have emerged as highly potent antimicrobial agents. The specific placement of the carboxamide moiety at the C-4 position creates a highly favorable hydrogen-bonding network that is essential for target protein docking[2]. From a mechanistic perspective, these derivatives achieve their efficacy through several distinct pathways:

  • ecKAS III Inhibition: Certain bisthiazole-4-carboxamides act as competitive inhibitors of β-ketoacyl-ACP synthase III (ecKAS III), a critical enzyme responsible for the initiation phase of the bacterial fatty acid synthesis (FAS II) pathway[3].

  • DNA Gyrase Disruption: Indole-substituted thiazole-4-carboxamides target the ATPase domain of DNA gyrase, preventing essential DNA supercoiling in Gram-negative pathogens[4].

  • Enhanced Cell Wall Penetration: The incorporation of lipophilic halogens (e.g., bromo- or chloro-substitutions) significantly increases the LogP value of the compound. This lipophilicity is mechanistically required to penetrate the lipid-rich outer membrane of Gram-negative bacteria and the ergosterol-dense membranes of fungi[5].

Pathway Thiazole Thiazole-4-Carboxamide ecKAS ecKAS III Enzyme (Active Site Binding) Thiazole->ecKAS Competitive Inhibition FAS FAS II Pathway (Initiation Blocked) ecKAS->FAS Halts Acetyl-CoA Condensation Membrane Phospholipid Depletion (Membrane Stress) FAS->Membrane Disrupts Cell Wall Synthesis Death Bactericidal Effect (Cell Death) Membrane->Death Loss of Integrity

Caption: Mechanism of action for ecKAS III inhibition by thiazole-4-carboxamides.

Comparative Efficacy Analysis

To objectively evaluate the therapeutic potential of thiazole-4-carboxamides, we must benchmark their Minimum Inhibitory Concentration (MIC) values against established clinical standards. Experimental data demonstrates that structural modifications to the thiazole core yield highly specific efficacy profiles against different classes of pathogens [6].

Quantitative Performance Comparison
Compound ClassTarget PathogenMIC Range (μg/mL)Reference StandardStandard MIC (μg/mL)Mechanistic Target
2-(3′-Indolyl)-N-arylthiazole-4-carboxamides Pseudomonas putida (Gram -)12.5Ciprofloxacin12.5DNA Gyrase / Cell Wall[4]
Bisthiazole-4-carboxamides Staphylococcus aureus (Gram +)1.56 - 6.25Tetracycline1.5 - 3.0ecKAS III Inhibition[3]
2-Bromo-N-(3-aryl-1,8-naphthyridin-2-yl)thiazoles Candida albicans (Fungal)0.78 - 6.25Griseofulvin5.0 - 10.0Ergosterol Synthesis[7]

Key Insights:

  • Gram-Negative Efficacy: Indole-hybridized thiazole-4-carboxamides demonstrate remarkable selectivity and potency against Gram-negative strains, matching the MIC of Ciprofloxacin (12.5 μg/mL)[4].

  • Antifungal Superiority: Naphthyridine-thiazole hybrids exhibit superior antifungal activity against Candida spp. (MIC as low as 0.78 μg/mL), outperforming the clinical standard Griseofulvin[7].

Standardized Experimental Protocol: MIC Determination

To ensure data integrity and reproducibility across drug development workflows, the following self-validating Broth Microdilution Assay must be employed. As an Application Scientist, I emphasize not just the actions, but the causality behind each step to prevent false positives/negatives.

Self-Validating Broth Microdilution Workflow

Step 1: Compound Solubilization and Standardization

  • Action: Dissolve the synthesized thiazole-4-carboxamide derivative in 100% DMSO to a master stock concentration of 10 mg/mL.

  • Causality: Thiazole derivatives inherently possess high lipophilicity. Using 100% DMSO ensures complete solvation without premature precipitation. Aqueous buffers at this stage will cause aggregation, leading to artificially inflated MIC values.

Step 2: Serial Dilution in Assay Medium

  • Action: Perform a 2-fold serial dilution in a 96-well plate using Mueller-Hinton Broth (MHB). Ensure the final DMSO concentration in any well does not exceed 1% (v/v).

  • Causality: MHB is utilized due to its standardized cation (Ca²⁺, Mg²⁺) concentration, which stabilizes the bacterial outer membrane. Keeping DMSO ≤1% is a critical control; higher concentrations induce solvent-mediated cytotoxicity, skewing the antimicrobial efficacy data.

Step 3: Standardized Bacterial Inoculation

  • Action: Inoculate each well with the target pathogen to achieve a final density of 5 × 10⁵ CFU/mL.

  • Causality: This specific density ensures the bacteria are in a logarithmic growth phase without overwhelming the drug concentration (avoiding the "inoculum effect"). It allows for reproducible, competitive binding of the thiazole compound at the target site.

Step 4: Incubation and Colorimetric Readout

  • Action: Incubate at 37°C for 18-24 hours. Add 10 μL of Resazurin dye (0.015%) to each well and incubate for an additional 2 hours.

  • Causality: Resazurin (blue/non-fluorescent) is enzymatically reduced to resorufin (pink/fluorescent) exclusively by metabolically active cells. This provides an objective, colorimetric validation of cell viability, eliminating the subjective errors associated with visual turbidity assessments.

Internal Validation Controls (Mandatory)

A self-validating system requires strict internal controls to isolate the compound's true efficacy:

  • Sterility Control: MHB + 1% DMSO (No bacteria). Validates the absence of environmental contamination.

  • Growth Control: MHB + 1% DMSO + Bacteria. Validates that the 1% solvent does not inherently inhibit bacterial growth.

  • Reference Standard: Parallel assay using Ciprofloxacin or Tetracycline. Benchmarks the assay's sensitivity against known literature values.

Workflow Solubilization 1. Compound Solubilization (10 mg/mL in 100% DMSO) Dilution 2. Serial Dilution (MHB Medium, <1% DMSO) Solubilization->Dilution Standardize Stock Inoculum 3. Bacterial Inoculation (5 x 10^5 CFU/mL) Dilution->Inoculum Add Pathogen Incubation 4. Incubation (37°C, 18-24 hrs) Inoculum->Incubation Allow Growth Readout 5. Viability Readout (Resazurin Colorimetry) Incubation->Readout Assess MIC

Caption: Workflow for self-validating Broth Microdilution Assay determining MIC of thiazole derivatives.

Conclusion

Thiazole-4-carboxamides represent a highly adaptable and potent class of antimicrobial agents. By strategically modifying the substituents at the C-2 and C-5 positions, researchers can fine-tune the lipophilicity and target specificity of these compounds. As demonstrated by the comparative MIC data, these derivatives not only match but frequently exceed the efficacy of current clinical standards, making them prime candidates for advanced preclinical development against multidrug-resistant pathogens.

References

  • Borcea, A.-M., Ionuț, I., Crișan, O., & Oniga, O. "An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives." Molecules (2021). URL:[Link]

  • Wójcicka, A., & Mączyński, M. "Antimicrobial Activity of Naphthyridine Derivatives." Pharmaceuticals (2024). URL:[Link]

  • Li, et al. "2-(3′-Indolyl)-N-arylthiazole-4-carboxamides: Synthesis and evaluation of antibacterial and anticancer activities." European Journal of Medicinal Chemistry (2014). URL:[Link]

Sources

A Comparative Guide to the Chemical Stability of Azidomethyl Thiazoles versus Aliphatic Azides

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azide functional group has become an indispensable tool in modern chemical biology and drug development.[1] Its compact size, metabolic stability, and bioorthogonal reactivity, particularly in the Nobel prize-winning "click chemistry," have cemented its role in applications ranging from bioconjugation and proteomics to the synthesis of complex pharmaceutical agents.[2][3] However, the utility of an azide is fundamentally governed by its stability. An azide that decomposes under reaction conditions or within a biological system can lead to failed experiments, low yields, and unpredictable outcomes.

This guide provides a detailed comparative analysis of the chemical stability of two important classes of organic azides: azidomethyl thiazoles and general aliphatic azides . While azidomethyl thiazoles are technically a subclass of aliphatic azides, the presence of the thiazole heterocycle introduces unique electronic and chemical properties that merit a direct comparison. As a Senior Application Scientist, my goal is to provide you with not just data, but the underlying chemical principles and field-proven experimental protocols to help you make informed decisions in your research. We will explore thermal and chemical stability, supported by experimental data, and provide robust methodologies for you to validate these properties in your own laboratory.

Understanding the Pillars of Azide Stability

Before comparing these two classes, it is crucial to understand the fundamental factors that govern the stability of any organic azide.[4][5] Azides are energetic compounds, and their stability is a balance of structural and environmental factors.

  • Structural Factors:

    • Carbon-to-Nitrogen Ratio (C/N): A primary guideline for safety and stability is the ratio of carbon atoms to nitrogen atoms. A higher C/N ratio generally indicates greater stability, as the bulk of the molecule effectively "dilutes" the energetic azide group.[5][6][7] The "Rule of Six" is a useful heuristic, suggesting that at least six carbon atoms per energetic group render a compound relatively safe to handle with standard precautions.[4][7][8]

    • Electronic Effects: The electronic environment surrounding the azide is paramount. Electron-withdrawing groups attached directly to the azide moiety tend to decrease thermal stability by destabilizing the azide, whereas electron-donating groups can increase it.[1][5]

    • Steric Hindrance: Increased steric bulk around the azide group can influence its stability, though the effects can be complex and are often secondary to electronic factors.[5]

  • Decomposition Pathway: The primary thermal decomposition pathway for most organic azides involves the extrusion of dinitrogen (N₂) to form a highly reactive nitrene intermediate.[2][9][10] This nitrene can then undergo various subsequent reactions. The energy barrier to this N₂ loss is the key determinant of thermal stability.

  • Environmental Factors:

    • Heat and Light: Azides can be sensitive to thermal and photochemical energy, which can trigger their decomposition.[2][4]

    • Acids: Strong acids must be avoided, as they can protonate the azide to form hydrazoic acid (HN₃), a highly toxic and explosive substance.[6][11]

    • Heavy Metals: Contact with heavy metals (e.g., copper, lead, silver) can form dangerously shock-sensitive and explosive metal azide salts.[7]

Head-to-Head Comparison: Azidomethyl Thiazoles vs. Aliphatic Azides

Both azidomethyl thiazoles and simple aliphatic azides feature an azide group attached to an sp³-hybridized carbon atom. This fundamental similarity means they share many stability characteristics, particularly when contrasted with the less stable aryl or acyl azides.[1][7] However, the thiazole ring introduces critical nuances.

Structural and Electronic Profile
  • Aliphatic Azides (e.g., Azidoethane, Azidopropanol): These are the baseline for stable organic azides. The azide is attached to a simple alkyl chain, which is electronically neutral or weakly electron-donating. This leads to a relatively high activation energy for nitrene formation, conferring good thermal stability.[1][2]

  • Azidomethyl Thiazoles: In this structure, the azide is insulated from the thiazole's aromatic π-system by a methylene (-CH₂-) group. The thiazole ring itself is an electron-rich heterocycle known for its general stability and prevalence in many pharmaceutical compounds.[12][13][14][15] While not directly conjugated, the thiazole ring can exert an inductive electron-withdrawing effect, which could subtly influence the stability of the adjacent azidomethyl group. However, studies on the synthesis of 2-(azidomethyl)oxazoles (a similar heterocycle) have shown these compounds possess high stability, allowing for isolation where their precursor halides were unstable.[16] This suggests that the heterocyclic core imparts a favorable stability profile.

Thermal Stability

The most direct measure of thermal stability is the onset temperature of decomposition (T_onset_), typically measured by Differential Scanning Calorimetry (DSC).[17]

Aliphatic azides are generally considered thermally robust, with decomposition temperatures often exceeding 175 °C for molecules with a low nitrogen content.[2] While specific DSC data for azidomethyl thiazoles is not widely published in comparative studies, their successful synthesis and isolation implies a thermal stability suitable for most synthetic applications.[16] The primary decomposition pathway for both is expected to be the loss of N₂ gas.[9]

Table 1: Comparative Stability and Reactivity Profile

PropertyGeneral Aliphatic AzidesAzidomethyl ThiazolesRationale & Key Considerations
General Thermal Stability HighHighBoth are aliphatic azides, a class known for thermal robustness.[1][7] The thiazole ring does not appear to significantly destabilize the azidomethyl group.[16]
Stability in Strong Acid PoorPoor to ModerateBoth are susceptible to forming hazardous hydrazoic acid.[6][11] The basic nitrogen in the thiazole ring may act as an acid scavenger, offering slight protection, but strong acids should be avoided for both.
Stability in Base GoodGoodThe azide group is generally stable to basic conditions (pH up to 12).[1][6]
Stability to Reductants ModerateModerateBoth are reduced by phosphines (Staudinger Reduction) and can be sensitive to some thiols (e.g., TCEP, but not DTT).[6][18] This is a predictable reactivity, not an instability.
Click Chemistry Reactivity (CuAAC/SPAAC) Good (Baseline)Good to ExcellentReactivity is generally high for both. The electronic nature of the thiazole may subtly modulate reaction kinetics compared to a simple alkyl group.
Handling Safety Good (with precautions)Good (with precautions)Adherence to C/N ratio and "Rule of Six" guidelines is critical for both.[4][7] Avoid heat, shock, and heavy metals.
Chemical Stability and Reactivity
  • pH Tolerance: Both classes of azides are stable across a broad pH range, a key reason for their utility in bioorthogonal reactions which are often performed in aqueous buffers.[6] The primary limitation is strong acid. For azidomethyl thiazoles, the thiazole nitrogen (pKa ~2.5) could be protonated under moderately acidic conditions.[19] This might influence the molecule's properties but is unlikely to directly trigger azide decomposition unless very strong acids are used.

  • Redox Stability: The azide group's reactivity towards reducing agents is a feature, not a flaw. The Staudinger reaction with phosphines is a classic transformation to produce amines.[2] It's important to note that some reducing agents used in biochemistry, like TCEP, can reduce azides, while others, like DTT, are generally compatible.[18] This reactivity profile is expected to be identical for both aliphatic and azidomethyl thiazole azides.

  • Stability in Biological Media: Azides are prized for being largely inert to the complex milieu of biological systems, enabling their use in live-cell imaging and proteomics.[1][20] Both classes are expected to exhibit excellent stability in cell culture media and biological buffers, provided that incompatible additives (e.g., certain reducing agents) are avoided.

Experimental Protocols for Stability Assessment

To ensure the trustworthiness of our claims, we provide self-validating experimental protocols. These methods allow for the direct, quantitative comparison of azide stability in your own laboratory.

Protocol 1: Assessment of Thermal Stability by Differential Scanning Calorimetry (DSC)

This protocol determines the onset temperature of decomposition (T_onset_) and the enthalpy of decomposition (ΔH_d_), providing quantitative measures of thermal stability.[5][17]

Methodology:

  • Sample Preparation: Accurately weigh 1-2 mg of the azide compound into a standard aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to contain any evolved nitrogen gas during the experiment. Prepare an empty, sealed aluminum pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC instrument.

  • Thermal Program:

    • Equilibrate the system at 30 °C.

    • Ramp the temperature at a constant rate of 10 °C/min up to a maximum of 350 °C.

    • Maintain a constant inert nitrogen gas flow (e.g., 50 mL/min) throughout the experiment.

  • Data Analysis:

    • Plot the heat flow (W/g) as a function of temperature (°C).

    • The T_onset_ is determined as the temperature at which a significant exothermic deviation from the baseline begins.

    • Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔH_d_ in J/g) . A larger ΔH_d_ indicates a more energetic decomposition.

Causality: The DSC experiment directly measures the heat released as the azide decomposes. A higher T_onset_ signifies a greater amount of thermal energy required to overcome the activation barrier for N₂ extrusion, indicating higher thermal stability.

Diagram: DSC Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh 1. Weigh 1-2 mg Azide seal 2. Seal in DSC Pan weigh->seal load 3. Load Sample & Ref. seal->load heat 4. Heat at 10°C/min load->heat plot 5. Plot Heat Flow vs. Temp heat->plot calc 6. Determine Tonset & ΔHd plot->calc

Caption: Workflow for assessing azide thermal stability using DSC.

Protocol 2: Evaluating pH Stability by HPLC Monitoring

This protocol assesses the degradation of an azide compound over time under specific pH conditions, allowing for the calculation of a degradation half-life (t₁/₂).

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the azide compound in a suitable organic solvent (e.g., Acetonitrile or DMSO).

  • Incubation Setup:

    • Prepare a series of buffers (e.g., pH 2, pH 4, pH 7.4, pH 10).

    • In separate vials, dilute the azide stock solution 100-fold into each buffer to a final concentration of 100 µM.

    • Prepare a control sample by diluting the stock into a neutral, stable solvent (e.g., 50:50 Acetonitrile:Water).

  • Time Course Analysis:

    • Incubate all samples at a controlled temperature (e.g., 37 °C).

    • At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

    • Immediately quench any reaction by diluting the aliquot into the HPLC mobile phase and/or neutralizing if necessary.

  • HPLC Analysis:

    • Analyze each sample by reverse-phase HPLC with UV detection at a wavelength where the azide compound absorbs strongly.

    • Use a standard C18 column with a suitable gradient (e.g., water/acetonitrile with 0.1% TFA or formic acid).

  • Data Analysis:

    • Measure the peak area of the parent azide compound at each time point.

    • Normalize the peak area at each time point to the area at t=0.

    • Plot the natural logarithm of the normalized peak area versus time. For a first-order degradation process, this will yield a straight line.

    • The slope of this line is the negative of the degradation rate constant (k).

    • Calculate the half-life using the equation: t₁/₂ = ln(2) / k .

Causality: This method directly quantifies the disappearance of the parent azide, providing a kinetic measure of its stability under specific chemical conditions. A longer half-life indicates greater stability.

Diagram: pH Stability Workflow

HPLC_Workflow start Prepare 10 mM Azide Stock Solution prep_buffers Prepare Buffers (pH 2, 4, 7.4, 10) start->prep_buffers incubate Incubate Azide in Buffers at 100 µM, 37°C prep_buffers->incubate sampling Sample at Time Points (0, 1, 4, 8, 24h...) incubate->sampling hplc Analyze by RP-HPLC sampling->hplc analysis Plot ln(Area) vs. Time Calculate Rate (k) and Half-Life (t½) hplc->analysis end Compare Half-Lives analysis->end

Caption: Workflow for kinetic analysis of azide stability at different pH values.

Conclusion and Recommendations

The chemical stability of an azide is a critical parameter that dictates its suitability for a given application. This guide demonstrates that while both general aliphatic azides and azidomethyl thiazoles are robust chemical handles, their nuanced differences are important for protocol design.

  • Key Takeaway: Both classes of azides exhibit high thermal and chemical stability, making them excellent choices for bioconjugation and drug discovery. Aliphatic azides serve as the gold standard for stability.[1][7] Azidomethyl thiazoles are also highly stable, with the thiazole moiety offering a site for further chemical modification and potentially modulating biological activity without compromising the integrity of the crucial azide group.[16][21]

  • Expert Recommendations:

    • For applications requiring maximum inertness and a simple, non-interacting scaffold, a standard aliphatic azide is an excellent and reliable choice.

    • For applications where the azide-bearing molecule is part of a pharmacophore or requires a heterocyclic core for solubility or biological targeting, an azidomethyl thiazole is a superb option that provides high stability alongside the desirable properties of the thiazole ring.[12][13]

    • Regardless of the choice, researchers must always adhere to safety guidelines for handling organic azides.[4][8][22] A preliminary stability assessment, such as the DSC protocol described herein, is strongly recommended for any novel azide compound before it is used on a large scale.

By understanding the chemical principles and employing rigorous experimental validation, researchers can confidently harness the power of azides to advance their scientific discoveries.

References

  • Benchchem. (n.d.). Differences between alkyl azides and aryl azides in bioorthogonal reactions.
  • Soto, J., et al. (n.d.). Nitrene formation is the first step of the thermal and photochemical decomposition reactions of organic azides. RSC Publishing.
  • Benchchem Technical Support Team. (2025). Comparative Stability of Azide Derivatives: A Guide for Researchers. Benchchem.
  • Organometallics. (n.d.). Synthesis, Structures, and Kinetics and Mechanism of Decomposition of Terminal Metal Azide Complexes. ACS Publications.
  • Benchchem. (2025). Azide Group Stability: A Technical Support Guide for Researchers. Benchchem.
  • Wikipedia. (n.d.). Organic azide.
  • ResearchGate. (2025). The thermal decomposition of azidopyridines.
  • Lumiprobe. (n.d.). Does azide ion interfere with click chemistry reactions (CuAAC and SPAAC)?.
  • Abcam. (n.d.). Sodium azide: Uses, safety and sustainable alternatives.
  • ACS Publications. (2025). Comparative Study of Click Handle Stability in Common Ligation Conditions. Bioconjugate Chemistry.
  • University of Pittsburgh. (2013). Safe Handling of Azides.
  • Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds.
  • Benchchem. (2025). A comparative study on the thermal stability of different organic azides.
  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition.
  • Environmental Health and Safety. (n.d.). Azide Compounds.
  • Bräse, S. (2021). Research - Research interests - Azide. KIT - IOC.
  • Benchchem. (n.d.). Technical Support Center: Stability and Handling of Azide-Containing Compounds.
  • MDPI. (n.d.). An Insight into Rational Drug Design: The Development of In-House Azole Compounds with Antimicrobial Activity.
  • ACS Publications. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry.
  • Beilstein Journals. (2018). Continuous multistep synthesis of 2-(azidomethyl)oxazoles.
  • PMC. (n.d.). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C.
  • Wikipedia. (n.d.). Thiazole.
  • PMC. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • PMC. (n.d.). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery.

Sources

Safety Operating Guide

2-(Azidomethyl)-1,3-thiazole-4-carboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Guide for 2-(Azidomethyl)-1,3-thiazole-4-carboxamide

As a Senior Application Scientist, it is critical to address the handling and disposal of 2-(Azidomethyl)-1,3-thiazole-4-carboxamide (CAS: 1955553-85-1) [1] with the utmost rigor. While thiazole carboxamides are highly valuable pharmacophores in drug discovery, the presence of the azidomethyl group (-CH₂-N₃) fundamentally alters the risk profile of this molecule.

This guide provides the necessary theoretical grounding, hazard evaluation, and step-by-step operational protocols for the safe neutralization and disposal of this compound in a professional laboratory setting.

Hazard Evaluation & The (C+O)/N Rule

The primary hazard of 2-(Azidomethyl)-1,3-thiazole-4-carboxamide lies in its organic azide moiety. Organic azides are high-energy compounds that can decompose explosively under the influence of heat, shock, friction, or reactive chemical environments.

To evaluate the explosive potential of an organic azide, safety professionals rely on the (C+O)/N ratio [2]. The rule states that an organic azide is generally considered safe to handle under standard conditions only if the total number of carbon and oxygen atoms divided by the total number of nitrogen atoms is greater than or equal to 3.

Causality Analysis for 2-(Azidomethyl)-1,3-thiazole-4-carboxamide:

  • Molecular Formula: C₅H₅N₅OS

  • Carbon (C): 5

  • Oxygen (O): 1

  • Nitrogen (N): 5

  • Calculation: (5 + 1) / 5 = 1.2

Because the ratio (1.2) is drastically lower than the safety threshold of 3, this compound possesses high energy density and poses a significant explosive hazard . It must never be concentrated to dryness without blast shielding, and its disposal requires careful chemical neutralization (quenching) prior to entering standard waste streams.

Quantitative Hazard Mitigation Data

The following table summarizes the physicochemical risks associated with this specific azide and the corresponding operational mitigations required during disposal.

Hazard VectorCausality / MechanismRequired Mitigation Strategy
Thermal Shock Exothermic decomposition of the -N₃ group releasing N₂ gas.Never autoclave azide waste. Store waste at ≤ 4°C prior to quenching.
Friction/Impact Low (C+O)/N ratio (1.2) lowers the activation energy for explosive decomposition.Do not use glass containers with ground-glass joints or metal spatulas.
Heavy Metal Reactivity Azides can react with Cu, Pb, or Ag to form highly shock-sensitive metal azides.Never dispose of unquenched azide in sinks (plumbing contains Cu/Pb).
Acidic Reactivity Protonation can lead to the formation of hydrazoic acid (HN₃), a highly toxic and explosive gas.Maintain waste solutions at pH > 8. Do not mix with acidic waste streams.

Step-by-Step Methodologies for Disposal

Due to its explosive potential, 2-(Azidomethyl)-1,3-thiazole-4-carboxamide should ideally be chemically quenched into a stable, non-explosive amine before being handed over to Environmental Health and Safety (EHS) for standard disposal[3].

Protocol A: Chemical Quenching via Staudinger Reduction

The most controlled and reliable method for neutralizing organic azides is the Staudinger reduction using triphenylphosphine (PPh₃). This reaction converts the explosive azide into a stable primary amine and triphenylphosphine oxide, releasing nitrogen gas safely and slowly.

Reagents Required:

  • Triphenylphosphine (PPh₃) (1.5 to 2.0 equivalents)

  • Tetrahydrofuran (THF) or Methanol (MeOH) (solvent)

  • Water (H₂O) (for hydrolysis of the aza-ylide intermediate)

Step-by-Step Procedure:

  • Preparation: Conduct all operations in a certified chemical fume hood behind a blast shield. Ensure the azide waste is dissolved in a compatible solvent (e.g., THF) at a concentration no greater than 0.5 M to control the heat of reaction.

  • Reagent Addition: Slowly add 1.5 equivalents of PPh₃ (relative to the estimated azide content) to the stirred solution at room temperature.

  • Observation: You will observe the evolution of nitrogen gas (bubbling). Causality: The PPh₃ attacks the terminal nitrogen of the azide, forming a phosphazide intermediate which extrudes N₂ to form an aza-ylide.

  • Hydrolysis: Once gas evolution ceases (typically 1-2 hours), add an excess of water (at least 10 equivalents) to the reaction mixture. Stir overnight at room temperature. Causality: Water hydrolyzes the aza-ylide intermediate into the stable 2-(aminomethyl)-1,3-thiazole-4-carboxamide and triphenylphosphine oxide.

  • Verification: Verify the complete consumption of the azide using IR spectroscopy (disappearance of the strong asymmetric stretching band at ~2100 cm⁻¹) or TLC.

Protocol B: EHS Logistical Disposal Plan (Post-Quench)

Once the azide has been successfully reduced to the amine, the waste is no longer an explosive hazard, though it remains chemically hazardous.

  • Containment: Transfer the quenched reaction mixture into a high-density polyethylene (HDPE) waste container. Do not use metal containers.

  • Labeling: Label the container explicitly as "Quenched Azide Waste (Aqueous/Organic mixture)" and list all constituents: THF, Water, 2-(aminomethyl)-1,3-thiazole-4-carboxamide, and Triphenylphosphine oxide.

  • Storage: Store the container in a designated secondary containment tray in a well-ventilated satellite accumulation area.

  • EHS Notification: Submit a hazardous waste pickup request to your institutional EHS department, noting that the azide has been chemically neutralized via Staudinger reduction.

Disposal Decision Workflow

AzideDisposal Start 2-(Azidomethyl)-1,3-thiazole- 4-carboxamide Waste Eval Evaluate (C+O)/N Ratio Result: 1.2 Start->Eval Decision Ratio < 3 Explosive Hazard Eval->Decision Quench In-situ Quenching (Staudinger Reduction) Decision->Quench Preferred EHSPickup Direct EHS High-Hazard Pickup (If Quenching Unsafe) Decision->EHSPickup Alternative StableAmine Stable Amine Byproduct Quench->StableAmine FinalWaste Standard Aqueous/Organic Waste Stream StableAmine->FinalWaste

Decision matrix for the safe disposal of low-ratio organic azides.

References

  • NextSDS. (n.d.). 2-(azidomethyl)-1,3-thiazole-4-carboxamide — Chemical Substance Information. Retrieved from [Link]

  • Bräse, S., Gil, C., Knepper, K., & Zimmermann, V. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188-5240. Retrieved from [Link]

  • University of California, Santa Barbara (UCSB) Environmental Health & Safety. (n.d.). Standard Operating Procedure: Organic Azides. Retrieved from [Link]

Personal protective equipment for handling 2-(Azidomethyl)-1,3-thiazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: 2-(Azidomethyl)-1,3-thiazole-4-carboxamide

This guide provides essential safety protocols, operational plans, and disposal procedures for the handling of 2-(Azidomethyl)-1,3-thiazole-4-carboxamide. It is intended for researchers, scientists, and drug development professionals. The information herein is synthesized from established safety guidelines for handling its constituent hazardous moieties: organic azides and thiazole derivatives.

Executive Summary: Core Hazards and Critical Precautions

2-(Azidomethyl)-1,3-thiazole-4-carboxamide is a compound that demands rigorous safety measures due to the presence of an organic azide group. Organic azides are energetic materials, potentially explosive, and can be sensitive to heat, light, friction, and shock.[1][2] The azide functional group also imparts significant toxicity, with potential for rapid absorption through the skin.[3] The thiazole-carboxamide backbone may contribute to skin, eye, and respiratory irritation.[4]

Immediate safety imperatives include:

  • Mandatory use of a chemical fume hood and blast shield. [2][3]

  • Strict avoidance of metal spatulas and contact with heavy metals, acids, and halogenated solvents. [1][5]

  • Implementation of a multi-layered Personal Protective Equipment (PPE) strategy.

  • Segregated and specialized waste disposal procedures. [1][3]

Hazard Assessment and Classification

A thorough understanding of the compound's hazard profile is the foundation of a robust safety plan.

GHS Hazard Classification

The known GHS classifications for 2-(Azidomethyl)-1,3-thiazole-4-carboxamide are summarized below.[6]

Hazard ClassCategorySignal WordHazard CodeDescription
Flammable LiquidsCategory 2DangerH225Highly flammable liquid and vapor.
Acute Toxicity (Oral, Dermal, Inhalation)Category 3DangerH301+H311+H331Toxic if swallowed, in contact with skin, or if inhaled.
Skin IrritationCategory 2WarningH315Causes skin irritation.
NFPA 704 Hazard Diamond

The National Fire Protection Association (NFPA) 704 standard provides a quick visual representation of a chemical's hazards for emergency responders.[7][8] While a specific diamond for this compound may not be published, an estimation based on its components is provided below.

  • Health (Blue): 3 - Toxic. Can cause serious or permanent injury.

  • Flammability (Red): 3 - Flammable liquid with a flash point below 100°F (37.8°C).

  • Instability/Reactivity (Yellow): 3 - Capable of detonation or explosive decomposition but requires a strong initiating source or heating under confinement. Organic azides are known for their explosive potential.[1]

  • Special Hazards (White): None typically assigned, but internal lab signage could denote its reactive nature.

Personal Protective Equipment (PPE) Protocol

The selection and proper use of PPE are non-negotiable. A multi-layered approach is essential to protect against the compound's dual toxicity and reactivity hazards.

PPE CategoryItemStandard/SpecificationRationale and Causality
Engineering Controls Chemical Fume HoodCertified and functioning properlyPrimary line of defense. Essential for containing toxic vapors and providing a contained space for reactions. All handling must be performed within a fume hood.[3][9]
Blast ShieldPortable, polycarbonateCritical for mitigating explosion risk. The organic azide group makes the compound potentially explosive. The blast shield must be placed between the user and the experimental apparatus inside the fume hood.[2][3]
Eye and Face Protection Safety GogglesANSI Z87.1 compliant, chemical splash-proofProtects against splashes and incidental contact.[3]
Face ShieldWorn over safety gogglesMandatory. Provides full-face protection from splashes and is a crucial secondary barrier in the event of energetic decomposition.[2][3]
Hand Protection Double Gloving: - Inner: Nitrile Gloves - Outer: Silver Shield®/4H® GlovesASTM D6978 (for chemo gloves)The azide group is readily absorbed through the skin.[3] Double gloving provides enhanced protection. Nitrile offers good dexterity and chemical resistance for incidental contact, while Silver Shield gloves are recommended for their high resistance to a broad range of hazardous chemicals, providing robust protection against splashes or prolonged contact.[3][10]
Body Protection Flame-Resistant (FR) Laboratory Coate.g., Nomex®Protects skin and personal clothing from contamination. The flame-resistant property is crucial due to the compound's flammability (Flam. Liq. 2) and the potential for a fire in case of an incident.[3]
Respiratory Protection NIOSH-approved Respirator (e.g., N95 or higher)As determined by institutional EHS risk assessmentRequired when handling the compound as a powder or if there is a risk of aerosol generation outside of a fume hood. Not typically necessary for small-scale solution work performed correctly within a fume hood.[11][12]

Safe Handling and Operational Plan

A systematic, step-by-step approach minimizes risk during handling operations.

Workflow for Risk Assessment and PPE Selection

The following diagram outlines the decision-making process for ensuring adequate safety measures are in place before beginning work.

PPE_Workflow cluster_prep Preparation Phase cluster_ops Operational Phase cluster_cleanup Post-Operation & Disposal start Review SDS and SOP for 2-(Azidomethyl)-1,3-thiazole-4-carboxamide assess_hazards Acknowledge Hazards: - Acute Toxicity (H301, H311, H331) - Flammable (H225) - Skin Irritant (H315) - Explosive Potential (Azide Group) start->assess_hazards gather_controls Assemble Engineering Controls assess_hazards->gather_controls gather_ppe Gather All Required PPE gather_controls->gather_ppe don_ppe Don PPE in Correct Sequence: 1. Lab Coat 2. Inner Nitrile Gloves 3. Outer Silver Shield Gloves 4. Goggles 5. Face Shield gather_ppe->don_ppe conduct_work Perform Work in Fume Hood Behind Blast Shield don_ppe->conduct_work decontaminate Decontaminate Work Area (pH > 9 solution) conduct_work->decontaminate dispose_waste Dispose of Waste in Segregated Azide Waste Container decontaminate->dispose_waste doff_ppe Doff PPE in Correct Sequence: 1. Outer Gloves 2. Face Shield 3. Goggles 4. Lab Coat 5. Inner Gloves dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for safe handling of 2-(Azidomethyl)-1,3-thiazole-4-carboxamide.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure a certified chemical fume hood and a portable blast shield are available and in position.[3]

    • Post a warning sign on the fume hood indicating that an azide experiment is in progress.[2]

    • Assemble all necessary non-metal equipment (e.g., ceramic or plastic spatulas, glass or plastic containers).[5][9] Metal contact must be avoided to prevent the formation of highly shock-sensitive metal azides.[1]

    • Prepare a designated, clearly labeled "Azide Waste" container.[13]

  • Donning PPE:

    • Put on the flame-resistant lab coat, ensuring it is fully buttoned.

    • Don the first pair of nitrile gloves.

    • Don the second, outer pair of Silver Shield® gloves.

    • Put on chemical splash goggles.

    • Place the face shield over the goggles.

  • Handling the Compound:

    • Perform all manipulations within the fume hood with the sash at the lowest possible working height and behind the blast shield.[3]

    • When weighing or transferring the solid, use plastic or ceramic spatulas.[5] Avoid any actions that could cause friction or grinding.[9]

    • If working with solutions, avoid using halogenated solvents (e.g., dichloromethane, chloroform) as they can form extremely explosive diazidomethane or triazidomethane compounds.[1][3]

    • Never heat organic azides unless their stability is well-characterized and it is part of a validated procedure.[3] Do not concentrate azide solutions using a rotary evaporator.[9]

  • Post-Handling and Doffing PPE:

    • Decontaminate all surfaces with a basic solution (pH > 9) followed by soap and water.[9]

    • Dispose of all contaminated materials in the designated azide waste container.

    • To doff PPE, first remove the outer Silver Shield® gloves.

    • Remove the face shield and goggles.

    • Remove the lab coat.

    • Remove the inner nitrile gloves, peeling them off without touching the outer surface.

    • Wash hands thoroughly with soap and water.[11]

Emergency Procedures and Spill Management

Immediate and correct response to an emergency is critical.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15-20 minutes, holding eyelids open. Seek immediate medical attention.[9]

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15-20 minutes. Remove contaminated clothing. Seek immediate medical attention.[3][9]

  • Inhalation: Move the person to fresh air. Seek immediate medical attention.[3]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3]

Spill Response Plan
  • Small Spill (inside fume hood, <250 mL or <250 g):

    • Alert others in the lab.

    • Wearing full PPE, confine the spill with absorbent pads.[9]

    • For solid spills, gently cover with paper towels and wet with a pH > 9 buffer solution to avoid raising dust.[9]

    • Carefully wipe up the material with absorbent pads.

    • Clean the spill area with a pH > 9 buffer solution, followed by soap and water.[9]

    • Collect all contaminated materials in the designated "Azide Contaminated Waste" container.[9]

  • Large Spill (outside fume hood or >250 mL/g):

    • DO NOT ATTEMPT TO CLEAN UP. [3]

    • Secure the area and warn others.

    • Immediately evacuate the laboratory.

    • Post "Do Not Enter" signs on the lab doors.

    • Contact your institution's Environmental Health & Safety (EHS) emergency line and follow their instructions.[9]

Waste Disposal Plan

Azide waste is considered extremely hazardous and must never be disposed of down the drain.[3][10]

  • Segregation: All waste contaminated with 2-(Azidomethyl)-1,3-thiazole-4-carboxamide (including gloves, wipes, empty containers, and solutions) must be collected in a dedicated, clearly labeled "Azide Waste" container.[1][13] Do not use metal containers or lids.[3]

  • Incompatible Waste Streams: NEVER mix azide waste with:

    • Acids or acid salts: This will generate highly toxic and explosive hydrazoic acid gas.[1][3]

    • Heavy metals or their salts: This can form dangerously unstable and shock-sensitive metal azides.[1][3]

    • Chlorinated solvents: This can lead to the formation of explosive compounds.[3]

  • pH Maintenance: If collecting aqueous waste, ensure the pH is maintained above 9 at all times.[3]

  • Disposal: Arrange for prompt pickup of the azide waste through your institution's EHS department. Do not allow it to accumulate in the lab.[3] The original, emptied container should also be disposed of as hazardous waste.[3]

References

  • UC Santa Barbara. (n.d.). Standard Operating Procedure: Sodium Azide and Organic Azides. EH&S. Retrieved from [Link]

  • University of Victoria. (2022, May 18). Azides Safe Work Procedure. Occupational Health, Safety & Environment. Retrieved from [Link]

  • University of New Mexico. (2021, February 16). Standard Operating Procedure Safe Handling of Azido Compounds. Department of Chemistry & Chemical Biology. Retrieved from [Link]

  • Wikipedia. (2024). NFPA 704. Retrieved from [Link]

  • University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Environmental Health and Safety. Retrieved from [Link]

  • Stanford University. (n.d.). Information on Azide Compounds. Environmental Health & Safety. Retrieved from [Link]

  • Case Western Reserve University. (2018, July 16). Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). Retrieved from [Link]

  • IFSTA. (n.d.). NFPA 704 “diamond” and OSHA GHS Labels. Retrieved from [Link]

  • Wayne State University. (n.d.). Azides. Office of Environmental Health and Safety. Retrieved from [Link]

  • County of Riverside Fire Department. (n.d.). NFPA 704 GUIDANCE DOCUMENT FREQUENTLY ASKED QUESTIONS (FAQ). Retrieved from [Link]

  • National Fire Protection Association. (2021, November 5). Hazardous Materials Identification. Retrieved from [Link]

  • National Fire Protection Association. (2022). NFPA 704: Standard System for the Identification of the Hazards of Materials for Emergency Response. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(azidomethyl)-1,3-thiazole-4-carboxamide — Chemical Substance Information. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Reactivity Hazards - Hazards Recognition. U.S. Department of Labor. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Reactivity Hazards - Control and Prevention. U.S. Department of Labor. Retrieved from [Link]

  • Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Reactivity Hazards - Standards. U.S. Department of Labor. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Reactivity Hazards - Overview. U.S. Department of Labor. Retrieved from [Link]

  • National Metrology Institute of Japan. (2020, August 11). Safety Data Sheet. Retrieved from [Link]

  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-1,3-thiazole-4-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2024, July 8). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. Retrieved from [Link]

  • ResearchGate. (2024, April 24). Thiazole derivatives: prospectives and biological applications. Retrieved from [Link]

  • Folia Histochemica et Cytobiologica. (2011). The activity of a new 2-amino-1,3,4-thiadiazole derivative 4ClABT in cancer and normal cells. Retrieved from [Link]

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.